DL-Dipalmitoylphosphatidylcholine
説明
Structure
2D Structure
特性
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910226 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2644-64-6 | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of DL-Dipalmitoylphosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Dipalmitoylphosphatidylcholine (DL-DPPC) is a saturated phospholipid that plays a crucial role in various biological and pharmaceutical applications. As a major component of pulmonary surfactant, it is essential for respiratory function.[1] In the realm of drug delivery, its amphipathic nature makes it a fundamental building block for liposomes and other lipid-based nanoparticles. A thorough understanding of its physicochemical properties is paramount for researchers and professionals working on the development of novel therapeutics and advanced biological studies. This guide provides an in-depth overview of the core physicochemical characteristics of DL-DPPC, complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Physicochemical Properties
The key physicochemical properties of DL-DPPC are summarized in the tables below, providing a consolidated reference for its fundamental characteristics.
Table 1: General and Physical Properties of DL-DPPC
| Property | Value | Reference(s) |
| Chemical Name | 2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | [2] |
| Synonyms | DL-1,2-Dipalmitoyl-3-phosphatidylcholine, 1,2-Dihexadecanoyl-rac-glycero-3-phosphocholine | [2] |
| Molecular Formula | C40H80NO8P | [2] |
| Molecular Weight | 734.0 g/mol | [2][3] |
| Appearance | White powder/crystalline solid | [2][4] |
Table 2: Thermodynamic and Solubility Properties of DL-DPPC
| Property | Value | Reference(s) |
| Phase Transition Temperature (Tm) | 41 - 42 °C | [1][5][6] |
| Monolayer melts at 48–55°C for π between 50 and 65 mN/m | [7] | |
| Critical Micelle Concentration (CMC) | 4.6 x 10^-10 M (0.46 nM) | [1][8] |
| Solubility in Water | Very poor | [3] |
| Solubility in Ethanol | ~30 mg/mL | [4] |
| Solubility in Chloroform | Soluble | [9] |
| Solubility in Chloroform:Methanol (2:1 v/v) | Commonly used solvent for dissolution | [10] |
| XLogP3-AA | 13.5 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DL-DPPC are outlined below. These protocols provide a foundation for reproducible and accurate characterization.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a gold-standard method for determining the phase transition temperature of lipids.[11][12]
Methodology:
-
Sample Preparation:
-
Prepare a suspension of DL-DPPC in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).
-
For liposome preparations, the lipid film is hydrated above the Tm (e.g., at 50-60°C) with vigorous vortexing to form multilamellar vesicles (MLVs).[12]
-
-
DSC Instrumentation:
-
Use a high-sensitivity differential scanning calorimeter.
-
Accurately weigh a specific amount of the lipid suspension into an aluminum DSC pan. An equal volume of the buffer is used as a reference.
-
Seal the pans hermetically to prevent solvent evaporation.
-
-
Thermal Analysis:
-
Equilibrate the sample at a temperature below the expected pre-transition (e.g., 25°C).
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the pre-transition and main phase transition (e.g., 25°C to 60°C).[13]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition (Tm).
-
The Tm is determined as the temperature at the peak maximum of the main transition endotherm.[5] The onset temperature of the peak is also often reported.
-
Monolayer Characteristics using a Langmuir-Blodgett Trough
The Langmuir-Blodgett (LB) trough is used to form and characterize monomolecular layers of amphiphilic molecules at an air-water interface. This technique provides valuable information about the packing and surface pressure-area isotherms of lipids like DL-DPPC.[14][15]
Methodology:
-
Subphase Preparation:
-
Fill the Langmuir trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer solution).
-
Clean the surface of the subphase by aspiration to remove any contaminants.
-
-
Monolayer Formation:
-
Dissolve DL-DPPC in a volatile, water-immiscible organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a known concentration.[16]
-
Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.
-
Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a lipid monolayer at the air-water interface.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or a similar sensor.
-
Record the surface pressure as a function of the area per molecule (Ų/molecule).
-
-
Data Analysis:
-
The resulting π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
The limiting molecular area can be determined by extrapolating the steepest part of the isotherm in the condensed phase to zero surface pressure.
-
Liposome Size Determination by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for characterizing liposomes.[17][18]
Methodology:
-
Sample Preparation:
-
Prepare DL-DPPC liposomes using a method of choice (e.g., thin-film hydration followed by extrusion or sonication to obtain unilamellar vesicles of a desired size).
-
Dilute the liposome suspension to an appropriate concentration with a filtered buffer to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).
-
-
Data Acquisition and Analysis:
-
The fluctuations in the intensity of the scattered light are measured over time. These fluctuations are caused by the Brownian motion of the liposomes.
-
An autocorrelation function is generated from the intensity fluctuation data.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (size) of the liposomes from their diffusion coefficient, which is derived from the autocorrelation function.
-
The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution.
-
Conclusion
The physicochemical properties of this compound are well-characterized, making it a reliable and versatile component in both fundamental research and pharmaceutical development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to effectively utilize DL-DPPC in their work, from designing stable drug delivery systems to modeling biological membranes. Accurate and consistent measurement of its properties, using the described methodologies, is essential for ensuring the quality, efficacy, and reproducibility of the final application.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The melting of pulmonary surfactant monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. ucm.es [ucm.es]
- 13. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Molecular Orientation of Phospholipid Langmuir-Blodgett Films | Scientific.Net [scientific.net]
- 17. news-medical.net [news-medical.net]
- 18. entegris.com [entegris.com]
DL-Dipalmitoylphosphatidylcholine structure and chemical formula.
An In-depth Technical Guide to DL-Dipalmitoylphosphatidylcholine (DPPC)
Introduction
This compound (DPPC) is a saturated phospholipid and a key lecithin.[1][2] Its structure is characterized by a hydrophilic phosphatidylcholine head group and two hydrophobic tails derived from C16 palmitic acid.[1] This amphipathic nature allows DPPC to readily form structures such as micelles, monolayers, bilayers, and liposomes when in contact with polar solvents.[1] It is a white powder in its solid form.[2][3]
DPPC is a critical component of biological systems and pharmaceutical formulations. It is the primary constituent of pulmonary surfactant, where it plays a vital role in reducing surface tension in the alveoli, preventing their collapse during exhalation.[1][2] In the realm of drug development, DPPC is extensively used to create liposomes, which serve as effective drug delivery systems.[1][4] Its biocompatibility and biodegradability make it a safe and valuable excipient for various pharmaceutical applications, including pulmonary drug delivery.[5]
Chemical Structure and Formula
DPPC, also known by its IUPAC name 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.[2][6]
Chemical Formula: C40H80NO8P[1][2][7]
Physicochemical Properties
The physicochemical properties of DPPC are fundamental to its function in both biological and pharmaceutical contexts. A key characteristic is its melting point of approximately 41.3 °C.[1][2] At physiological temperature (37 °C), DPPC is in a solid or gel phase, which is crucial for its function in pulmonary surfactant.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 734.053 g·mol−1 | [1] |
| IUPAC Name | 1,2-Dipalmitoylphosphatidylcholine | [1] |
| Synonyms | DL-Dipalmitoyllecithin, DPPC (phosphatide) | [3] |
| CAS Number | 63-89-8 | [1] |
| PubChem CID | 452110 | [1] |
| Melting Point (Tm) | ~41.3 °C | [1][2] |
| Critical Micelle Concentration (CMC) | 4.6 ± 0.5 x 10−10 M | [1] |
| Polar Surface Area | 121 Ų | [6] |
| Solvent Accessible Surface Area | 1403.77 Ų | [6] |
Experimental Protocols
Preparation of DPPC Liposomes by Probe-Tip Sonication
This protocol outlines a general method for preparing DPPC liposomes, optimized for a 25 mg scale.[8][9]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder[9]
-
Buffer (e.g., HEPES pH 7.4, 100 mM NaCl)[10]
-
Probe-tip sonicator[8]
-
Benchtop microcentrifuge[8]
Procedure:
-
Allow the DPPC powder to reach room temperature before weighing.[8][9]
-
Weigh 25 mg of DPPC and place it in a suitable tube.
-
Add the appropriate volume of buffer to achieve the desired concentration (e.g., for 25.0 mg/mL).[10]
-
Vortex the mixture to hydrate the lipid powder.[8]
-
To create a more homogeneous suspension, sonicate the mixture using a probe-tip sonicator set to a 20% duty cycle.[8] The sonication should consist of a 2-second pulse followed by a 2-second rest period, for a total sonication time of 2 minutes.[8]
-
Repeat the sonication cycle three more times for a total of four cycles (total sonication time of 8 minutes).[8][9] It is important to monitor the sample temperature to avoid excessive heating.[8][9]
-
After sonication, centrifuge the sample at 10,000 x g for 3 minutes to pellet any residual titanium particles from the sonicator probe and unreconstituted lipids.[8][9]
-
Carefully transfer the supernatant containing the liposomes to a clean tube.[8][9]
-
The liposomes can be stored at 4 °C for up to 24 hours.[8] An additional centrifugation step is recommended for stored samples to remove any precipitated lipid.[8][9]
Preparation of DPPC Liposomes by Thin-Film Hydration
This method is widely used for preparing multilamellar vesicles (MLVs).[11]
Materials:
-
DPPC[11]
-
Methanol:Chloroform mixture (3:7, v/v)[11]
-
Rotary vacuum evaporator[11]
-
Hydration buffer[11]
Procedure:
-
Dissolve 2–20 mg of DPPC in 2–4 mL of the methanol:chloroform mixture in a round-bottom flask.[11]
-
Evaporate the solvent using a rotary vacuum evaporator at 200–300 mbar while heating in a water bath at 35–45 °C.[11]
-
Continue evaporation until a thin lipid film is formed on the wall of the flask.[11]
-
Dry the film further under a high vacuum (5–10 mbar) for at least 4 hours or overnight to remove any residual solvent.[11]
-
Preheat the lipid film and the hydration buffer to a temperature above the phase transition temperature (Tm) of DPPC (~41°C).[11]
-
Add the preheated buffer to the flask to yield the desired liposome concentration (e.g., 0.5–10 mg/mL).[11]
-
Hydrate the film by agitation, which results in the formation of MLVs.[11]
-
For the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.[11]
Analysis of DPPC by High-Performance Liquid Chromatography (HPLC)
This method is used for the determination of DPPC in biological samples like amniotic fluid.[12]
Procedure:
-
Take a 50 µL aliquot of the amniotic fluid sample.[12]
-
Hydrolyze the sample with phospholipase C from Bacillus cereus.[12] This enzyme specifically cleaves the phosphocholine headgroup, leaving the dipalmitoylglycerol.
-
Analyze the resulting dipalmitoylglycerol using HPLC.[12]
-
The analysis time is approximately 10 minutes.[12] This method demonstrates good precision, with run-to-run and day-to-day variations of 4.2% and 6.1%, respectively.[12]
Visualizations
DPPC Biosynthesis Pathways
The synthesis of DPPC in the body, particularly in type II pneumocytes for pulmonary surfactant, occurs via two primary pathways: the de novo pathway and the reacylation (remodeling) pathway.[1][13]
Caption: Biosynthesis of DPPC via De Novo and Reacylation Pathways.
Experimental Workflow for DPPC Liposome Preparation
The following diagram illustrates the key steps in preparing DPPC liposomes using the probe-tip sonication method.
Caption: Workflow for DPPC Liposome Preparation by Sonication.
Logical Relationship of DPPC in Drug Delivery
DPPC's amphipathic structure is the foundation of its utility in forming liposomes for drug delivery.
Caption: Role of DPPC's Amphipathic Nature in Liposomal Drug Delivery.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lipoid.com [lipoid.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikidata [wikidata.org]
- 8. General preparation of liposomes using probe-tip sonication [protocols.io]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of Dipalmitoylphosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for dipalmitoylphosphatidylcholine (DPPC), a critical phospholipid in drug delivery systems and a major component of pulmonary surfactant. This document details both chemical and biosynthetic routes, offering experimental protocols, quantitative data, and visual representations of the synthesis workflows.
Chemical Synthesis of Dipalmitoylphosphatidylcholine
The predominant chemical method for synthesizing DPPC involves the direct esterification of sn-glycero-3-phosphocholine (GPC) with palmitic acid. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Scheme
The overall reaction can be summarized as follows:
sn-glycero-3-phosphocholine + 2 Palmitic Acid --(DCC, DMAP)--> 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine + Dicyclohexylurea
Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of DPPC.[1][2]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Palmitic Acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Chloroform (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Acetone
-
Methyl tertiary-butyl ether (MTBE)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere (argon or nitrogen), dissolve sn-glycero-3-phosphocholine, palmitic acid, and 4-dimethylaminopyridine in anhydrous chloroform.
-
Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide in anhydrous chloroform. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., below 20°C) for a specified duration (e.g., 5-24 hours) in the absence of light.[1]
-
Work-up: After the reaction is complete, remove the solvent by rotary evaporation to obtain a viscous liquid. Add acetone to precipitate a white solid, which is the crude DPPC and dicyclohexylurea (DCU) byproduct.
-
Purification (Recrystallization):
-
Filter the crude solid.
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Filter the hot solution to remove the insoluble DCU.
-
Add methyl tertiary-butyl ether (MTBE) to the filtrate to induce precipitation of the purified DPPC.
-
Filter the purified solid and dry under vacuum.
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Reactant Molar Ratios | ||
| GPC : Palmitic Acid : DMAP : DCC | 1 : 4 : 1.9 : 3.3 | [1] |
| GPC : Palmitic Acid : DMAP : DCC (Optimized) | 1 : 3 : 1 : 1.5 | [2] |
| Reaction Conditions | ||
| Solvent | Chloroform or Acetonitrile | [1][2] |
| Temperature | < 20°C | [1] |
| Reaction Time | 5 - 24 hours | [1] |
| Yield and Purity | ||
| Yield (Chloroform as solvent) | 33.20% | [2] |
| Yield (Acetonitrile as solvent, optimized) | 49.18% | [2] |
| Purity (HPLC) | > 99% | [1][2] |
Experimental Workflow
Biosynthesis of Dipalmitoylphosphatidylcholine
In biological systems, DPPC is primarily synthesized in the endoplasmic reticulum of type II pneumocytes.[3] There are two main pathways for its production: the de novo pathway and the remodeling pathway.
De Novo Synthesis Pathway (Kennedy Pathway)
The de novo pathway synthesizes phosphatidylcholine from basic precursors.[3] The rate-limiting step is the conversion of choline phosphate to cytidine diphosphate-choline (CDP-choline), catalyzed by choline phosphate cytidyltransferase.[4]
Key Steps:
-
Choline Phosphorylation: Choline is phosphorylated by choline kinase to produce phosphocholine.
-
CDP-Choline Formation: Phosphocholine reacts with CTP, catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), to form CDP-choline.
-
Phosphatidylcholine Synthesis: The phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) by cholinephosphotransferase (CPT) to yield phosphatidylcholine.
Remodeling Pathway (Lands' Cycle)
The remodeling pathway is responsible for the majority of DPPC synthesis in the lungs, accounting for approximately 55-75% of the total.[5] This pathway modifies existing phosphatidylcholine molecules, which often contain unsaturated fatty acids at the sn-2 position, by replacing them with palmitic acid.
Key Steps:
-
Deacylation: Phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position of a phosphatidylcholine molecule, producing lysophosphatidylcholine (lyso-PC).
-
Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) then catalyzes the acylation of the free hydroxyl group on lyso-PC with palmitoyl-CoA, resulting in the formation of DPPC.
In Vitro Enzymatic Synthesis
While a complete in vitro reconstitution of the multi-enzyme biosynthetic pathways is complex, individual enzymatic steps can be performed in a laboratory setting to synthesize DPPC or its precursors.
Two-Step Enzymatic Synthesis via the Remodeling Pathway
This hypothetical protocol is based on the activities of phospholipase A2 and lysophosphatidylcholine acyltransferase.
Step 1: Production of Lysophosphatidylcholine (Lyso-PC)
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Phospholipase A2 (from porcine pancreas)
-
Tris-HCl buffer (pH 8.0)
-
CaCl2
-
Diethyl ether
Procedure:
-
Prepare a substrate solution of POPC in Tris-HCl buffer containing CaCl2.
-
Initiate the reaction by adding phospholipase A2.
-
Incubate the reaction mixture at 37°C with stirring.
-
Monitor the hydrolysis of POPC to lyso-PC and oleic acid.
-
Stop the reaction and extract the lipids using diethyl ether.
-
Purify the lyso-PC using silica gel chromatography.
Step 2: Acylation of Lyso-PC to DPPC
Materials:
-
Purified 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)
-
Palmitoyl-CoA
-
Lysophosphatidylcholine acyltransferase (LPCAT)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Combine lyso-PC and palmitoyl-CoA in the reaction buffer.
-
Initiate the reaction by adding LPCAT.
-
Incubate the mixture at 37°C.
-
Monitor the formation of DPPC.
-
Extract and purify the DPPC product.
Quantitative Analysis of Enzymatically Synthesized DPPC
The quantification of DPPC can be performed using a colorimetric, phospholipase D-based enzymatic assay.[1] This method involves the enzymatic hydrolysis of phosphatidylcholine to choline, which is then oxidized to produce a colored product that can be measured spectrophotometrically.
| Parameter | Value/Range | Reference |
| Enzymatic Assay | ||
| Quantification Limit | 1.25 µg per assay | [1] |
| Linearity Range | 25 to 1000 µg/mL PC (r² ≥ 0.9990) | [1] |
| Accuracy | 99.8% - 101.4% of theoretical value | [1] |
| Precision (RSD) | ≤ 3.2% | [1] |
Conclusion
This guide has outlined the primary chemical and biosynthetic pathways for the synthesis of dipalmitoylphosphatidylcholine. The chemical synthesis via the DCC/DMAP mediated esterification of GPC and palmitic acid offers a scalable and high-purity route for producing DPPC for pharmaceutical applications. The biosynthetic pathways, the de novo and remodeling pathways, provide insight into the natural production of this vital phospholipid. While in vitro enzymatic synthesis presents a potential alternative, further research is needed to develop efficient and scalable multi-enzyme cascade reactions. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of drug development and lipid science.
References
- 1. Quantification of various phosphatidylcholines in liposomes by enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of phosphatidylcholine in phosphatidylcholine-cholate mixtures by porcine pancreatic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of pancreatic phospholipase A2 on phosphatidylcholine bilayers in different physical states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Dipalmitoylphosphatidylcholine (DPPC) in Pulmonary Surfactant
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pulmonary surfactant is a complex lipoprotein mixture essential for respiratory mechanics, preventing alveolar collapse at the end of expiration by drastically reducing surface tension at the air-liquid interface. The primary component responsible for this remarkable biophysical activity is Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid. This technical guide elucidates the core mechanism of action of DPPC, detailing its unique physicochemical properties, its interactions with other surfactant components, and the cellular processes governing its synthesis and secretion. We present key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the critical pathways and mechanisms to provide a comprehensive resource for researchers in pulmonology and drug development.
The Core Role of DPPC in Surface Tension Reduction
DPPC is the principal surface-active agent in pulmonary surfactant.[1] Its molecular structure, featuring two saturated 16-carbon acyl chains (palmitic acid), is central to its function.[2] Unlike unsaturated phospholipids, these straight, saturated chains allow for extremely tight packing upon compression of the surfactant film during exhalation.[3] This tight packing is the primary reason DPPC can achieve the exceptionally low surface tension (<1 mN/m) required to prevent alveolar collapse.[4]
During the respiratory cycle, the alveolar surface area expands and compresses. DPPC, in concert with other lipids and surfactant proteins, forms a monolayer at the air-liquid interface.[5]
-
Inhalation (Expansion): The surfactant monolayer is in a fluid, liquid-expanded (LE) phase. In this state, the molecules are less ordered, and the surface tension is higher.
-
Exhalation (Compression): As the alveolar surface area decreases, the monolayer is compressed. This forces the DPPC molecules into a highly ordered, tightly packed solid or liquid-condensed (LC) phase.[6] It is in this condensed state that DPPC molecules are oriented nearly perpendicular to the surface, maximizing intermolecular van der Waals forces and drastically reducing surface tension.[7]
The other components of surfactant, such as unsaturated phospholipids like POPC and surfactant proteins (SP-B, SP-C), play crucial roles in facilitating the rapid adsorption and respreading of DPPC to and from the interface, ensuring the monolayer remains stable and functional through continuous respiratory cycles.[8][9]
Quantitative Biophysical Data of DPPC
The function of DPPC is defined by key biophysical parameters that have been quantified through various experimental techniques. The following tables summarize this critical data.
Table 1: Physicochemical Properties of DPPC Monolayers
| Parameter | Value | Conditions | Source(s) |
| Phase Transition Temperature (Tc) | 41.5 °C (for bilayers) | Fully hydrated | [10] |
| Critical Temperature (Monolayer) | 44.1 °C | Air-water interface | [10][11] |
| Critical Pressure (Monolayer) | 57 mN/m | Air-water interface | [11] |
| Molecular Area (A) - Liquid-Expanded (LE) Phase | ~75-105 Ų/molecule | On pure water subphase | [12] |
| Molecular Area (A) - Liquid-Condensed (LC) Phase | ~55-75 Ų/molecule | On pure water subphase | [12] |
| Molecular Area (A) - Solid-Condensed (SC) Phase | ~48 Ų/molecule | On pure water subphase | [7] |
| Compression Modulus (Cs-1)max | > 110 mN/m | Pure DPPC monolayer, in LC phase | [6] |
Table 2: Surface Tension in DPPC-Containing Systems
| Surfactant System | Minimum Surface Tension (γmin) | Experimental Method | Source(s) |
| Pure DPPC Monolayer | < 1 mN/m | Oscillating Bubble | [4] |
| Calf Lung Surfactant Extract (CLSE) | < 1 mN/m | Oscillating Bubble | [4] |
| DPPC/POPC Mixtures | Increases with POPC fraction | Langmuir Trough | [6] |
| DPPC/PG/PA + KL₄ Peptide | ~0 mN/m | Langmuir Trough | [13] |
Key Experimental Protocols
The characterization of DPPC's function relies on specialized biophysical techniques. Detailed methodologies for three key experiments are provided below.
Langmuir-Blodgett Trough for Monolayer Analysis
Principle: This technique measures the surface pressure (the reduction in surface tension) of a monolayer as a function of its surface area at a constant temperature. It is the gold standard for studying the phase behavior and compressibility of surfactant films.[14]
Apparatus:
-
Langmuir-Blodgett trough (Teflon or similar hydrophobic material)
-
Movable barriers for monolayer compression/expansion
-
Wilhelmy plate or other sensitive surface pressure sensor
-
Microsyringe for spreading the lipid solution
-
Temperature control system
Reagents:
-
DPPC solution (e.g., 1 mg/mL in chloroform)
-
Ultra-pure water or appropriate buffer solution for the subphase
Detailed Methodology:
-
Trough Cleaning: The trough is meticulously cleaned with solvents like chloroform and ethanol, followed by extensive rinsing with ultra-pure water to remove any surface-active contaminants.
-
Subphase Filling: The clean trough is filled with the aqueous subphase until a flat meniscus is formed. The surface is then aspirated to remove any residual impurities.
-
Monolayer Spreading: Using a microsyringe, a known volume of the DPPC solution is carefully deposited drop-by-drop onto the subphase surface. A waiting period of 10-15 minutes is allowed for solvent evaporation.
-
Isotherm Measurement: The movable barriers are compressed at a constant, slow rate (e.g., 5-10 cm²/min). The surface pressure is continuously recorded as a function of the mean molecular area (trough area divided by the number of deposited molecules).
-
Data Analysis: The resulting pressure-area isotherm is plotted. Key parameters such as the lift-off area, phase transition plateaus, collapse pressure, and compression modulus (Cs-1 = -A(dπ/dA)) are determined from the curve.[6]
Captive Bubble Surfactometry (CBS)
Principle: CBS assesses the dynamic surface tension-lowering ability of a surfactant preparation under conditions that mimic the respiratory cycle. It measures the surface tension of an air bubble formed in a surfactant suspension as its size is cyclically changed.[15][16]
Apparatus:
-
Temperature-controlled sample chamber
-
Syringe pump for precise bubble volume control
-
High-resolution camera to capture the bubble profile
-
Image analysis software to calculate surface tension from bubble shape (based on the Young-Laplace equation)
Reagents:
-
Aqueous suspension of the surfactant to be tested (e.g., DPPC liposomes, reconstituted surfactant)
-
Buffered saline solution (subphase)
Detailed Methodology:
-
Chamber Preparation: The sample chamber is filled with the buffered subphase and equilibrated to physiological temperature (37°C).
-
Bubble Formation: A small air bubble is formed at the tip of a narrow tube within the chamber.
-
Surfactant Adsorption: A small, known amount of the surfactant suspension is injected into the chamber, allowing it to adsorb to the air-liquid interface of the bubble. The initial drop in surface tension is monitored over several minutes.
-
Dynamic Cycling: The bubble is subjected to cyclic compression and expansion (e.g., at a rate of 20 cycles/minute) to simulate breathing. The surface area is typically varied by about 50%.
-
Data Acquisition: The bubble shape is recorded throughout the cycling. The software calculates the surface tension in real-time, plotting it against the surface area to generate dynamic hysteresis loops.
-
Analysis: The minimum surface tension (γmin) achieved at maximum compression and the maximum surface tension (γmax) at maximum expansion are determined. The stability and respreading characteristics of the film are assessed from the shape of the hysteresis loops.[17]
Atomic Force Microscopy (AFM) for Monolayer Imaging
Principle: AFM provides nanoscale topographical images of the surfactant monolayer, allowing for direct visualization of phase separation and domain structures. A sharp tip on a cantilever scans the surface, and the deflection of the cantilever is used to create a height map.[1]
Apparatus:
-
Atomic Force Microscope
-
Sharp silicon or silicon nitride cantilevers
-
Langmuir-Blodgett trough for sample deposition
-
Solid substrates (e.g., freshly cleaved mica)
Reagents:
-
DPPC solution in a volatile solvent (e.g., chloroform)
-
Ultra-pure water or buffer for the Langmuir trough subphase
Detailed Methodology:
-
Monolayer Preparation: A DPPC monolayer is prepared on a Langmuir-Blodgett trough as described in Protocol 3.1. The monolayer is compressed to a desired surface pressure (e.g., within the LE-LC coexistence region).
-
Langmuir-Blodgett Deposition: A freshly cleaved mica substrate is vertically dipped through the monolayer at a controlled speed, transferring a layer of the DPPC film onto the substrate.
-
Sample Drying: The sample is allowed to dry carefully in a dust-free environment.
-
AFM Imaging: The sample is mounted in the AFM. Imaging is typically performed in Tapping Mode™ or Contact Mode. In Tapping Mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude are used to map the surface topography.
-
Image Analysis: The AFM images reveal the different phases of the monolayer. For instance, the more ordered, tightly packed LC domains appear as elevated regions relative to the more fluid LE phase.[1] The size, shape, and distribution of these domains can be quantified.
Visualization of Key Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the critical workflows and biological pathways related to DPPC's function.
Experimental Workflow for Langmuir-Blodgett Isotherm Measurement
DPPC Synthesis and Secretion Pathway in Alveolar Type II Cells
Mechanism of DPPC Action in the Alveolus
References
- 1. Phase evolution in cholesterol/DPPC monolayers: atomic force microscopy and near field scanning optical microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and function of lamellar bodies, lipid-protein complexes involved in storage and secretion of cellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The captive bubble method for the evaluation of pulmonary surfactant: surface tension, area, and volume calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The main transition of dipalmitoylphosphatidylcholine monolayers: a liquid expanded to solid condensed high order transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.hawaii.edu [www2.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. Real-time investigation of lung surfactant respreading with surface vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alveolar liquid lining: Langmuir method used to measure surface tension in bovine and canine lung extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Captive bubble method - Wikipedia [en.wikipedia.org]
- 17. Comparison of captive and pulsating bubble surfactometers with use of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dipalmitoylphosphatidylcholine (DPPC) in Model Membrane Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipalmitoylphosphatidylcholine (DPPC) stands as a cornerstone in the field of biophysics and drug delivery, primarily due to its role as a principal component of biological membranes and lung surfactant.[1][2] Its well-defined physicochemical properties and phase behavior make it an ideal candidate for constructing model membranes, which serve as simplified systems to investigate complex biological processes. This technical guide provides an in-depth exploration of the role of DPPC in model membrane studies, detailing its properties, experimental applications, and methodologies.
Physicochemical Properties of DPPC
DPPC is a saturated phospholipid with a high phase transition temperature, which is a key characteristic influencing the rigidity and stability of model membranes.[3] This property is central to its use in creating stable liposomal drug delivery systems.[2][3][4]
Phase Transitions
DPPC undergoes a well-characterized main phase transition (Tm) from a gel-like (Lβ) to a liquid-crystalline (Lα) state at approximately 41.5 °C in fully hydrated bilayers.[5][6] This transition is accompanied by significant changes in the physical properties of the membrane, including its thickness, area per molecule, and permeability. Differential Scanning Calorimetry (DSC) is a primary technique used to study these phase transitions.[7][8][9] For instance, DSC thermograms of DPPC liposomes show a sharp endothermic peak at the main transition temperature.[9] In monolayers at the air-water interface, DPPC exhibits a liquid-expanded (LE) to liquid-condensed (LC) phase transition.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for DPPC model membranes, compiled from various experimental studies.
Table 1: Thermodynamic Properties of DPPC
| Property | Value | Experimental Condition | Reference |
| Main Transition Temperature (Tm) | 41.3 - 41.5 °C | Fully hydrated bilayers | [10][11] |
| Triple-point Temperature (T0) | 17.5 °C | Monolayer | [5] |
| Critical Temperature (Tc) | 44.1 °C | Monolayer | [5] |
| Enthalpy of Transition (ΔH) | ~8.7 kcal/mol | Large unilamellar vesicles | [8] |
Table 2: Structural Properties of DPPC Bilayers
| Property | Value | Phase | Experimental Technique | Reference |
| Area per Molecule | ~0.46 nm² | Gel (Lβ) | Simulation & Experiment | [12] |
| Area per Molecule | ~0.66 nm² | Liquid Crystalline (Lα) | Simulation & Experiment | [13] |
| Bilayer Thickness | 5.5 ± 0.2 nm | Gel (Lβ) | Atomic Force Microscopy | [14] |
| Bilayer Thickness | 3.6 ± 0.3 nm | Liquid Crystalline (Lα) | Atomic Force Microscopy | [14] |
DPPC in Model Membrane Systems
DPPC is a versatile lipid for creating various types of model membranes, each suited for different research applications.
Liposomes
Liposomes are spherical vesicles composed of one or more lipid bilayers. DPPC is frequently used to form liposomes for drug delivery studies due to its biocompatibility and ability to form stable vesicles.[1][2][4][15]
-
Lipid Film Formation: Dissolve DPPC in a chloroform/methanol mixture (e.g., 4:1 v/v) in a round-bottom flask.[16]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for several hours to remove residual solvent.[16]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the Tm of DPPC (e.g., 47 °C) for an extended period (e.g., 2 hours).[16] This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) multiple times. This process should also be carried out at a temperature above Tm.
Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are planar membranes formed on a solid substrate, such as mica or silica.[10][17] They are excellent models for studying membrane-protein interactions and the physical properties of membranes using surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[10][18][19]
-
Substrate Preparation: Cleave mica to obtain a fresh, atomically flat surface. For silica substrates, ensure they are thoroughly cleaned.
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of DPPC as described in the previous protocol.
-
Deposition: Incubate the substrate with the DPPC vesicle suspension. The deposition temperature is a critical parameter; while often performed above Tm, high-quality bilayers can also be formed below this temperature.[19][20]
-
Rinsing: After incubation, rinse the surface with buffer to remove non-adsorbed vesicles.
-
Characterization: The formation and quality of the SLB can be monitored in real-time using QCM-D or imaged post-formation with AFM.[10][19]
Langmuir-Blodgett Films
Langmuir-Blodgett (LB) troughs are used to form and study monolayers of amphiphilic molecules like DPPC at the air-water interface.[5][21] These monolayers can then be transferred to solid substrates to create well-defined single or multilayered films. The LB technique allows for precise control over the molecular packing density.[22]
-
Subphase Preparation: Fill the Langmuir trough with an appropriate subphase (e.g., a buffered salt solution).[21]
-
Monolayer Spreading: Spread a solution of DPPC in a volatile organic solvent (e.g., chloroform/methanol) onto the subphase surface. The solvent evaporates, leaving a DPPC monolayer.[21]
-
Isotherm Measurement: Compress the monolayer with movable barriers while measuring the surface pressure as a function of the area per molecule. This provides the pressure-area isotherm, revealing the different phases of the monolayer.
-
Film Deposition: At a desired surface pressure, vertically dip and withdraw a solid substrate through the monolayer to transfer it onto the substrate.
Applications in Drug Development and Biophysical Research
The use of DPPC-based model membranes is widespread in both fundamental biophysical research and applied pharmaceutical sciences.
Drug Delivery Systems
DPPC's high phase transition temperature contributes to the formation of rigid and stable liposomes, which can effectively encapsulate and control the release of therapeutic agents.[3][23] These liposomes can be further modified with polymers like PEG to enhance their circulation time in the body.[15]
Studying Membrane Interactions
DPPC model membranes are invaluable for investigating the interactions of drugs, peptides, and proteins with biological membranes. For example, AFM can be used to visualize how a drug molecule alters the structure and phase behavior of a DPPC bilayer.[17] Fluorescence microscopy, often employed with Giant Unilamellar Vesicles (GUVs), allows for the direct observation of domain formation and the partitioning of fluorescently labeled molecules within the membrane.[24][25][26][27][28]
Conclusion
DPPC remains an indispensable tool in membrane biophysics and pharmaceutical research. Its well-defined properties and versatility in forming various model membrane systems provide a robust platform for elucidating the complex behavior of biological membranes and for the rational design of advanced drug delivery vehicles. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working in these fields.
References
- 1. lipoid.com [lipoid.com]
- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. polysciences.com [polysciences.com]
- 5. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Heat Capacity of DPPC/Cholesterol Mixtures: Comparison of Single Bilayers with Multibilayers and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atomic force microscopy of supported planar membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular conformation of DPPC phospholipid Langmuir and Langmuir–Blodgett monolayers studied by heterodyne-detected vibrational sum frequency generation spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. pure.mpg.de [pure.mpg.de]
- 26. researchgate.net [researchgate.net]
- 27. Two Photon Fluorescence Microscopy of Coexisting Lipid Domains in Giant Unilamellar Vesicles of Binary Phospholipid Mixtures [escholarship.org]
- 28. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Phospholipid: An In-depth Technical Guide to the Discovery and History of Dipalmitoylphosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) stands as a cornerstone in the fields of respiratory medicine and biomembrane research. As the principal surface-active component of pulmonary surfactant, its discovery and characterization revolutionized the understanding and treatment of neonatal respiratory distress syndrome (RDS). This technical guide provides an in-depth exploration of the history of DPPC's discovery, detailed experimental methodologies used in its study, and key quantitative data, offering a comprehensive resource for professionals in the life sciences.
A Historical Trajectory: From Surface Tension to Molecular Identity
The journey to understanding the critical role of DPPC in pulmonary physiology is a multi-decade narrative of scientific inquiry, beginning with the fundamental concept of surface tension in the lungs.
Early Recognition of Pulmonary Surface Forces
The story begins in the early 20th century with the work of von Neergaard, who, in 1929, first proposed that surface tension in the alveoli was a significant factor in lung mechanics.[1] However, this groundbreaking work was largely overlooked for several decades. It wasn't until the 1950s that the scientific community began to earnestly investigate the unique surface properties of the lung lining. During this time, Richard Pattle, while studying the effects of chemical warfare agents, observed remarkably stable foam from lung extracts, suggesting the presence of a powerful surface-active agent.[2] Concurrently, John A. Clements was conducting research that demonstrated the presence of a substance in the lungs that dramatically lowered the surface tension of the alveolar lining fluid.[3]
The Link to Respiratory Distress Syndrome
A pivotal moment in the history of DPPC research came in 1959 when Mary Ellen Avery and Jere Mead made the crucial connection between the absence of this pulmonary surfactant and the pathogenesis of what was then known as hyaline membrane disease, now recognized as neonatal respiratory distress syndrome (RDS).[4] Their work showed that the lungs of premature infants who died from RDS lacked the ability to lower surface tension effectively. This discovery laid the groundwork for decades of research aimed at understanding the composition of this vital substance and developing a replacement therapy.
Identification of Dipalmitoylphosphatidylcholine
Subsequent research in the 1960s and 1970s focused on isolating and characterizing the components of pulmonary surfactant. Through a combination of lipid extraction and chromatographic techniques, researchers discovered that the surfactant was a complex mixture of lipids and proteins.[2] Phosphatidylcholines were identified as the most abundant phospholipid class, and further analysis revealed that dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, was the primary molecule responsible for the surfactant's ability to dramatically lower surface tension.[5][6] This was a significant finding, as most biological membranes are composed of unsaturated phospholipids, which are more fluid at body temperature. The unique properties of DPPC, particularly its ability to form a stable, tightly packed monolayer, were recognized as essential for preventing alveolar collapse at the end of expiration.[7]
The Advent of Surfactant Replacement Therapy
The identification of DPPC as the key component of pulmonary surfactant paved the way for the development of surfactant replacement therapies. The first successful trial of an exogenous surfactant for the treatment of RDS was reported by Fujiwara in 1980, marking a new era in neonatal care.[5] Early synthetic surfactants were often composed primarily of DPPC, sometimes in combination with other lipids and spreading agents.[2] Over time, it became evident that while DPPC was the primary surface tension-lowering agent, the other components of natural surfactant, particularly the surfactant proteins SP-B and SP-C, were crucial for the rapid adsorption and spreading of the surfactant film. This led to the development of animal-derived surfactant preparations that are now standard of care for premature infants with RDS.[8][9]
Quantitative Data
Pulmonary Surfactant Composition
The precise composition of pulmonary surfactant can vary between species. However, it is consistently composed of a high percentage of phospholipids, with DPPC being the most abundant molecular species.
| Component | Human | Bovine | Pig | Rat | Rabbit | Dog | Cat |
| Total Phospholipids (% of total surfactant) | ~90% | ~90% | ~90% | ~90% | ~90% | ~90% | ~90% |
| Phosphatidylcholine (PC) (% of total phospholipid) | 70-85%[5] | 82.0%[10] | 80-87%[11] | 80-87%[11] | 80-87%[11] | 80-87%[11] | 80-87%[11] |
| Dipalmitoylphosphatidylcholine (DPPC) (% of PC) | ~60%[6] | 45.0%[9] | - | - | - | - | - |
| Phosphatidylglycerol (PG) (% of total phospholipid) | ~11%[2] | 9.0%[10] | 1.5%[12] | - | - | - | - |
| Surfactant Proteins (% of total surfactant) | ~10%[4] | ~10% | ~10% | ~10% | ~10% | ~10% | ~10% |
| Neutral Lipids (mainly Cholesterol) (% of total surfactant) | ~10%[4] | - | - | - | - | - | - |
Biophysical Properties of Dipalmitoylphosphatidylcholine
The ability of DPPC to dramatically reduce surface tension is its most critical biophysical property. This is typically measured using techniques such as the Langmuir-Blodgett trough and the Wilhelmy plate.
| Parameter | Value | Conditions |
| Collapse Surface Pressure | ~71 mN/m[7] | Pure DPPC monolayer on a pure water subphase |
| Minimum Surface Tension (in vitro) | < 1 mN/m | DPPC dispersions with vesicles, extensive sonication above 50°C |
| Equilibrium Surface Tension | ~22 mN/m | DPPC monolayer spread from organic solvent |
| Phase Transition Temperature (Tc) | 44.1 °C | DPPC monolayer |
Experimental Protocols
The isolation and characterization of DPPC from pulmonary surfactant involves a series of well-established biochemical techniques.
Lipid Extraction from Lung Tissue (Folch Method)
This method is widely used for the efficient extraction of total lipids from biological samples.[3][13][14][15]
Methodology:
-
Homogenization: Lung tissue is homogenized in a chloroform:methanol (2:1, v/v) solution. The volume of the solvent mixture should be approximately 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[13]
-
Filtration/Centrifugation: The homogenate is then filtered or centrifuged to separate the liquid extract from the solid tissue residue.
-
Washing: The lipid-containing extract is washed with 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.[13] This creates a two-phase system.
-
Phase Separation: After gentle mixing and centrifugation, the mixture separates into a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing the non-lipid components.
-
Lipid Recovery: The upper phase is carefully removed, and the lower chloroform phase containing the purified lipids is collected.
-
Drying: The solvent is evaporated from the lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.
Separation of Phospholipids by Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for separating the different classes of phospholipids within the total lipid extract.[16][17][18][19]
Methodology:
-
Plate Preparation: A silica gel TLC plate is activated by heating at 110-120°C for approximately 1.5-2.5 hours to remove adsorbed water.[19][20] For phospholipid separation, plates can be pre-treated by dipping in a 1.8% boric acid solution in ethanol to improve the resolution of acidic phospholipids.[16]
-
Sample Application: The dried lipid extract is redissolved in a small volume of chloroform:methanol (2:1, v/v). A small, concentrated spot of the lipid solution is carefully applied to the origin line at the bottom of the TLC plate using a fine capillary tube or syringe.
-
Development: The TLC plate is placed in a sealed chromatography tank containing a pre-equilibrated mobile phase. A common solvent system for phospholipid separation is chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).[16] The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.
-
Visualization: After the solvent front has reached the top of the plate, the plate is removed and dried. The separated phospholipid spots are visualized using iodine vapor, which reversibly stains the lipids, or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating, which permanently visualizes the spots.[19] Specific spray reagents can be used to identify phospholipids containing certain functional groups (e.g., ninhydrin for primary amines in phosphatidylethanolamine and phosphatidylserine).
-
Identification: The individual phospholipid classes are identified by comparing their retention factor (Rf) values to those of known phospholipid standards run on the same plate.
Fatty Acid Analysis of DPPC by Gas Chromatography (GC)
To confirm the identity and purity of the DPPC fraction, the fatty acid composition is determined by gas chromatography.
Methodology:
-
Isolation of DPPC: The DPPC spot from the TLC plate is scraped off and the lipid is eluted from the silica gel using a solvent mixture such as chloroform:methanol:water.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): The fatty acids of DPPC are converted to their more volatile methyl esters. A common method involves heating the lipid sample with a reagent such as 8% hydrochloric acid in methanol/water (85:15, v/v) at 100°C for 1-1.5 hours.[21]
-
Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane or heptane.
-
GC Analysis: The FAME-containing solution is injected into a gas chromatograph equipped with a capillary column (e.g., a high-polarity column like those with a polyethylene glycol stationary phase) and a flame ionization detector (FID).[22][23] The FAMEs are separated based on their chain length and degree of saturation.
-
Quantification: The identity of the fatty acid methyl esters is determined by comparing their retention times to those of known standards. The relative amount of each fatty acid is calculated from the area of its corresponding peak in the chromatogram. For pure DPPC, the analysis should reveal predominantly palmitic acid (C16:0).
Surface Tension Measurement with a Langmuir-Blodgett Trough and Wilhelmy Plate
This technique is used to study the surface-active properties of DPPC and other surfactant preparations.[24][25][26][27][28]
Methodology:
-
Trough Preparation: A Langmuir-Blodgett trough is meticulously cleaned and filled with a subphase, typically purified water or a buffer solution.[24]
-
Monolayer Formation: A solution of DPPC in a volatile organic solvent (e.g., chloroform) is carefully spread dropwise onto the surface of the subphase. The solvent evaporates, leaving a monolayer of DPPC molecules at the air-water interface.
-
Surface Pressure Measurement: A Wilhelmy plate, typically made of platinum, is suspended from a microbalance and positioned so that it is partially immersed in the subphase, perpendicular to the surface.[25][26] The force exerted on the plate by the surface tension of the liquid is measured.
-
Isotherm Generation: Movable barriers on the Langmuir trough are used to compress the monolayer, reducing the area available to each molecule. The surface pressure (the reduction in surface tension from that of the pure subphase) is recorded as a function of the mean molecular area. This generates a surface pressure-area isotherm, which provides information about the phase behavior of the monolayer. For DPPC, this will show a transition from a liquid-expanded to a liquid-condensed phase and ultimately to a solid-like phase before the monolayer collapses at a very high surface pressure.
Key Signaling and Biosynthetic Pathways
Dipalmitoylphosphatidylcholine Biosynthesis
DPPC is synthesized in the endoplasmic reticulum of alveolar type II cells through two primary pathways: the de novo pathway and the remodeling (or Lands) pathway.[5][29][30][31]
Caption: The two major pathways for DPPC synthesis in alveolar type II cells.
Conclusion
The discovery of dipalmitoylphosphatidylcholine and the elucidation of its role as the primary surface-active component of pulmonary surfactant represent a landmark achievement in biomedical science. This journey, from fundamental biophysical observations to the development of life-saving therapies, underscores the importance of interdisciplinary research. The experimental protocols detailed in this guide remain central to the ongoing study of pulmonary surfactant and the development of new therapeutics for respiratory diseases. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and biophysics of DPPC is essential for continued innovation in this critical area of medicine.
References
- 1. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. An Overview of Pulmonary Surfactant in the Neonate: Genetics, Metabolism, and the Role of Surfactant in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluidization of a Dipalmitoyl Phosphatidylcholine Monolayer by Fluorocarbon Gases: Potential Use in Lung Surfactant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lung surfactant phospholipids in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phospholipid composition of pig lung surfactant | Zendy [zendy.io]
- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 14. mmpc.org [mmpc.org]
- 15. aocs.org [aocs.org]
- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 19. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 20. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 21. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 26. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 27. Alveolar liquid lining: Langmuir method used to measure surface tension in bovine and canine lung extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Biosynthesis of Dipalmitoylphosphatidylcholine in Alveolar Type II Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary surfactant is a complex lipoprotein mixture lining the alveolar surface of the lungs, where it plays an indispensable role in reducing surface tension at the air-liquid interface, thereby preventing alveolar collapse at the end of expiration. The principal surface-active component of this mixture is dipalmitoylphosphatidylcholine (DPPC), a highly saturated phospholipid that constitutes approximately 40-50% of the surfactant's mass. The synthesis, storage, and secretion of DPPC are meticulously carried out by alveolar type II (ATII) epithelial cells. Understanding the intricate biochemical pathways governing DPPC biosynthesis is of paramount importance for developing therapeutic interventions for respiratory distress syndromes, where surfactant deficiency or dysfunction is a primary etiological factor.
This guide provides a comprehensive overview of the core biosynthetic pathways of DPPC in ATII cells, details common experimental protocols for its study, presents key quantitative data, and illustrates the involved molecular and cellular processes.
Core Biosynthetic Pathways
The production of the disaturated DPPC molecule in ATII cells is a sophisticated process that cannot be accomplished by a single pathway. Instead, it involves the concerted action of two primary routes: the de novo Kennedy pathway, which synthesizes the phosphatidylcholine backbone, and the remodeling pathway, which ensures the attachment of two palmitoyl acyl chains.
The de novo Pathway (Kennedy Pathway)
The de novo pathway, also known as the Kennedy pathway, is the fundamental route for synthesizing phosphatidylcholine (PC) from choline. This pathway proceeds in three key enzymatic steps within the cytoplasm and endoplasmic reticulum of the ATII cell.
-
Step 1: Choline Phosphorylation: Extracellular choline is transported into the cell and is immediately phosphorylated by choline kinase (CK) to produce phosphocholine. This initial step traps choline within the cell for subsequent reactions.
-
Step 2: Activation of Phosphocholine: This is the rate-limiting step in the pathway. CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline. The activity of CCT is a major point of regulation for the entire pathway.
-
Step 3: Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding a new molecule of phosphatidylcholine.
While essential, the de novo pathway typically produces PC species with an unsaturated fatty acid at the sn-2 position, which lacks the high surface activity of DPPC. Therefore, this newly synthesized PC must undergo further modification.
The Remodeling Pathway (Acyl-CoA Dependent Remodeling)
To achieve the high degree of palmitoyl saturation required for surface activity, the PC generated by the de novo pathway undergoes a deacylation-reacylation cycle, commonly referred to as the remodeling pathway. This process is critical for enriching the final surfactant product with DPPC.
-
Step 1: Deacylation: A phospholipase A2 (PLA2) enzyme removes the unsaturated fatty acid from the sn-2 position of the PC molecule, resulting in the formation of lysophosphatidylcholine (LPC).
-
Step 2: Reacylation: The key enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1) then specifically reacylates the LPC at the sn-2 position using a palmitoyl-CoA donor. This highly specific reaction yields the final dipalmitoylphosphatidylcholine (DPPC) molecule. The high availability of palmitoyl-CoA and the specificity of LPCAT1 in ATII cells ensure the predominance of DPPC.
Regulation of DPPC Biosynthesis
The synthesis of DPPC is tightly regulated to meet physiological demands, particularly during fetal development and in response to lung injury. A key regulator is the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) . SREBP-1c can upregulate the expression of multiple genes involved in fatty acid and phospholipid synthesis, including fatty acid synthase (FAS), which provides the palmitate precursor, and potentially enzymes within the PC synthesis pathways. Hormones, such as glucocorticoids, are also known potent inducers of surfactant synthesis, acting to mature the lung in the fetus.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to DPPC biosynthesis, compiled from various studies. These values can vary based on species and experimental conditions.
| Table 1: Enzyme Kinetic Properties |
| Enzyme |
| CTP:phosphocholine cytidylyltransferase (CCT) |
| CTP:phosphocholine cytidylyltransferase (CCT) |
| Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) |
| Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) |
| Table 2: Composition and Turnover |
| Parameter |
| DPPC as % of Total Phospholipids in Surfactant |
| Alveolar DPPC Pool Size |
| Biological Half-life of DPPC in Alveoli |
Experimental Protocols
Studying DPPC biosynthesis requires a combination of cell culture, metabolic labeling, and analytical techniques.
Protocol 1: Isolation and Culture of Primary Alveolar Type II Cells
Objective: To obtain a pure population of ATII cells for in vitro experiments.
Methodology:
-
Anesthesia and Perfusion: A research animal (e.g., a rat) is deeply anesthetized. The pulmonary artery is cannulated, and the lungs are perfused with a saline solution to remove blood.
-
Enzymatic Digestion: The lungs are removed and instilled via the trachea with a solution containing elastase to digest the extracellular matrix and free the cells.
-
Lung Mincing and Filtration: The digested lung tissue is minced and sequentially filtered through nylon meshes of decreasing pore size to obtain a single-cell suspension.
-
Purification: The cell suspension is subjected to a purification step to separate ATII cells from other cell types like macrophages and fibroblasts. This is commonly achieved by panning on plates coated with IgG, which binds to macrophages, leaving the ATII cells in suspension.
-
Cell Culture: The purified ATII cells are plated on culture dishes and maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are typically used for experiments after 24-48 hours in culture.
Protocol 2: Metabolic Labeling of DPPC using [³H]Choline
Objective: To measure the rate of de novo synthesis of DPPC.
Methodology:
-
Cell Preparation: Cultured primary ATII cells are washed with a serum-free medium.
-
Labeling: The cells are incubated in a medium containing a known concentration of radiolabeled choline (e.g., [methyl-³H]choline) for a defined period (e.g., 1-4 hours). This allows the cells to incorporate the radiolabel into their newly synthesized PC pool.
-
Lipid Extraction: After incubation, the medium is removed, and the cells are washed. Total lipids are extracted from the cells using the Bligh and Dyer method (chloroform:methanol:water).
-
DPPC Isolation: The extracted lipids are dried and resuspended. DPPC is specifically isolated from the total lipid extract. A common method involves reacting the lipids with osmium tetroxide, which oxidizes unsaturated lipids, followed by separation of the resistant saturated lipids (including DPPC) by column chromatography.
-
Quantification: The amount of radioactivity in the isolated DPPC fraction is measured using liquid scintillation counting. This count is then normalized to the total amount of cellular protein or DNA to determine the rate of synthesis.
Conclusion and Future Directions
The biosynthesis of DPPC in alveolar type II cells is a highly regulated and compartmentalized process, reliant on the interplay between the de novo Kennedy pathway and the remodeling pathway, with LPCAT1 playing a crucial role in the final saturation step. For drug development professionals, key enzymes such as CCT and LPCAT1 represent potential therapeutic targets. Modulating the activity of these enzymes could offer novel strategies for treating neonatal and adult respiratory distress syndromes. Future research should continue to focus on the upstream signaling cascades that control the expression and activity of these key biosynthetic enzymes, paving the way for more targeted and effective pharmacological interventions.
DL-Dipalmitoylphosphatidylcholine self-assembly into micelles and bilayers.
An In-depth Technical Guide to the Self-Assembly of DL-Dipalmitoylphosphatidylcholine (DL-DPPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DL-DPPC) is a synthetic, racemic phospholipid widely utilized in the formulation of drug delivery systems, particularly liposomes. Its amphiphilic nature drives spontaneous self-assembly in aqueous environments, a phenomenon governed by thermodynamics and molecular geometry. This guide provides a detailed examination of the self-assembly of DL-DPPC, with a primary focus on its strong propensity to form bilayer structures such as liposomes and a conditional discussion on the formation of micelles. We present key quantitative data, detailed experimental protocols for the preparation and characterization of DPPC assemblies, and conceptual diagrams to illustrate the underlying principles and workflows.
Introduction: The Physicochemical Drivers of Self-Assembly
The self-assembly of phospholipids like DPPC in an aqueous solution is primarily driven by the hydrophobic effect. The molecule consists of a hydrophilic phosphocholine head group and two hydrophobic palmitoyl (C16:0) acyl chains. In water, these molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process leads to the formation of ordered supramolecular structures.
The specific structure that forms—typically a spherical micelle or a planar bilayer—is largely determined by the molecule's geometry, which can be described by the critical packing parameter (CPP). The CPP is calculated as:
CPP = v / (a₀ * lₙ)
where:
-
v is the volume of the hydrophobic tail(s)
-
a₀ is the optimal area of the hydrophilic head group
-
lₙ is the length of the hydrophobic tail(s)
For double-chain phospholipids like DPPC, the two bulky acyl chains give the molecule a roughly cylindrical shape (CPP ≈ 1), which geometrically favors aggregation into planar bilayers. In contrast, single-chain lipids or lipids with large headgroups have a conical shape (CPP < 1/2), predisposing them to form micelles.
DPPC Bilayer Formation and Properties
In aqueous solutions, DPPC molecules overwhelmingly self-assemble into bilayers, which can close upon themselves to form vesicles or liposomes. These structures consist of two leaflets of DPPC molecules arranged tail-to-tail, effectively sequestering the hydrophobic chains from the aqueous environment.
Quantitative Physicochemical Data
The thermotropic behavior of DPPC bilayers is well-characterized. At room temperature, DPPC exists in a solid-like, ordered gel phase (Lβ'). Upon heating, it undergoes a main phase transition to a fluid-like, disordered liquid-crystalline phase (Lα). This transition is a key parameter in the design of temperature-sensitive liposomes for triggered drug release.
| Parameter | Value | Phase | Conditions |
| Main Transition Temp. (Tₘ) | ~41.3 °C[1] | Lβ' → Lα | Fully hydrated bilayers |
| Pre-transition Temp. (Tₚ) | ~36 °C[2] | Lβ' → Pβ' (ripple) | Fully hydrated bilayers |
| Bilayer Thickness | ~5.5 nm[3] | Gel (Lβ') | T < Tₘ |
| ~3.6 nm[3] | Liquid Crystalline (Lα) | T > Tₘ | |
| Area per Lipid Molecule | 47 - 48 Ų[4] | Gel (Lβ') | At 20°C |
| >60 Ų | Liquid Crystalline (Lα) | T > Tₘ |
Experimental Protocols
Protocol 2.2.1: Preparation of DPPC Unilamellar Vesicles via Thin-Film Hydration and Extrusion
This is the most common method for producing unilamellar vesicles of a defined size.
-
Lipid Film Formation:
-
Dissolve a known quantity of DL-DPPC powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[5]
-
Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice (e.g., PBS, HEPES) by adding the buffer to the flask.[6] The temperature of the buffer should be kept above the Tₘ of DPPC (e.g., 50-60°C) to ensure lipid mobility and facilitate vesicle formation.[1]
-
Agitate the flask by vortexing or gentle shaking. This process results in the formation of large, multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded.[5]
-
Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above DPPC's Tₘ (e.g., 50-60°C).
-
Force the lipid suspension through the membrane multiple times (e.g., 11-21 passes).[6] This process disrupts the MLVs and forces them to re-form as smaller, large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.
-
Protocol 2.2.2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase transitions of the lipid vesicles.[7][8]
-
Sample Preparation: Place a precise volume of the prepared liposome suspension into a DSC sample pan. Use the hydration buffer as a reference in a separate pan.
-
Measurement:
-
Place both pans into the calorimeter.
-
Equilibrate the system at a temperature below the expected transition (e.g., 25°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a point well above the transition (e.g., 60°C).
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the main endothermic transition corresponds to the Tₘ.[2] The area under the peak is proportional to the enthalpy (ΔH) of the transition.
Protocol 2.2.3: Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.[9]
-
Sample Preparation: Dilute the liposome suspension with filtered buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
A laser beam is passed through the sample, and the scattered light fluctuations caused by the Brownian motion of the vesicles are measured by a detector.[9]
-
-
Data Analysis: An autocorrelation function of the intensity fluctuations is generated. Algorithms (e.g., Cumulants analysis) are then used to calculate the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[6]
Experimental Workflow Visualization
DPPC Micelle Formation
Pure, double-chain phospholipids like DPPC do not readily form micelles in aqueous solution. The energy cost of packing the two bulky hydrocarbon tails into the tight curvature of a spherical micelle is prohibitive. Therefore, a "critical micelle concentration" (CMC) in the classical sense is not a relevant parameter for DPPC self-assembly into its preferred bilayer structure.[10]
However, micellar or micelle-like structures involving DPPC can be observed under specific circumstances:
-
As Kinetic Intermediates: During the self-assembly process from monomers into bilayers, lipids may transiently form small, disordered, micelle-like aggregates before rearranging into the thermodynamically stable bilayer.[11]
-
In the Presence of Detergents: When a bilayer-forming lipid like DPPC is mixed with a micelle-forming surfactant (detergent), the system can undergo a transition from vesicles to mixed micelles as the detergent concentration increases.[12]
-
Adsorption onto Surfaces: In the presence of certain surfaces, such as carbon nanotubes, DPPC molecules have been shown in simulations to form cylindrical, micelle-like monolayers wrapping the nanotube.[13][14]
Quantitative Data for a Micelle-Forming Analogue
To illustrate the concept of CMC and provide comparative data, we present values for dodecylphosphocholine (DPC), a single-chain phosphocholine lipid that readily forms micelles.
| Parameter | Value | Conditions |
| Lipid | Dodecylphosphocholine (DPC) | N/A |
| Critical Micelle Conc. (CMC) | ~1.0 - 1.5 mM | In aqueous solution |
| Aggregation Number (N) | ~56 ± 5 | Micelles in aqueous solution |
Data sourced from references[15].
The CMC represents the monomer concentration at which micelle formation becomes thermodynamically favorable.[16] Below the CMC, lipids exist primarily as monomers in solution. Above the CMC, additional lipids predominantly form micelles, and the monomer concentration remains relatively constant.[17] This behavior is distinct from the self-assembly of DPPC, which aggregates into bilayers at very low concentrations.
References
- 1. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermotropic phase transition in soluble nanoscale lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid bilayers - Part I: Self-assembly – Martini Force Field Initiative [cgmartini.nl]
- 12. Bilayer to micelle transition of DMPC and alcohol ethoxylate surfactants as studied by isoperibol calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
Methodological & Application
How to prepare DL-Dipalmitoylphosphatidylcholine liposomes.
An essential component in the study of model biological membranes and a versatile vehicle for drug delivery, DL-Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid widely used for the preparation of liposomes.[1][2] Its well-defined phase transition temperature (Tc) of 41°C makes it a lipid of interest for creating stable, rigid vesicles at physiological temperatures.[3][4] This document provides detailed application notes and protocols for the preparation of DPPC liposomes, tailored for researchers, scientists, and professionals in drug development.
Core Preparation Techniques
Several methods are employed to prepare DPPC liposomes, each yielding vesicles with different characteristics in terms of size, lamellarity (number of lipid bilayers), and encapsulation efficiency. The most common techniques include thin-film hydration, sonication, extrusion, reverse-phase evaporation, and solvent injection.
Thin-Film Hydration (Bangham Method)
This is the most common and straightforward method for preparing liposomes.[5] It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form multilamellar vesicles (MLVs).[5][6] These MLVs are typically heterogeneous in size and can be further processed by sonication or extrusion to produce smaller, more uniform vesicles.[5][7]
Sonication
Sonication uses sound energy to disperse the lipid in an aqueous medium and break down large MLVs into smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][9] This can be achieved using a probe-tip sonicator for smaller batches or a bath sonicator.[10][11] The duration and intensity of sonication are critical parameters that affect the final size and stability of the liposomes.[8][10]
Extrusion
To obtain liposomes with a defined and uniform size distribution, the extrusion technique is widely used.[12][13] This method involves forcing a liposome suspension (typically MLVs) through a polycarbonate membrane with a specific pore size.[13][14] Repeating this process multiple times results in a homogeneous population of unilamellar vesicles whose size is close to the pore size of the membrane used.[7][12] Extrusion must be performed at a temperature above the lipid's phase transition temperature (Tc), which for DPPC is 41°C.[12]
Reverse-Phase Evaporation (REV)
The REV method is known for its ability to produce LUVs with high encapsulation efficiency for water-soluble molecules.[15][16] It involves creating a water-in-oil emulsion by sonicating an aqueous phase within an organic solvent in which the lipid is dissolved.[17][18] The organic solvent is then removed under reduced pressure, leading to the formation of a gel-like state which, upon further agitation, collapses to form liposomes.[16][17]
Solvent Injection (Ethanol or Ether)
In this method, an organic solution of the lipid (e.g., in ethanol or ether) is rapidly injected into an aqueous phase, which may contain the substance to be encapsulated.[4][19] The rapid dilution of the organic solvent causes the lipids to precipitate and self-assemble into liposomes.[4] The ethanol injection method typically yields small unilamellar vesicles (SUVs), while the ether injection method can produce LUVs with higher encapsulation efficiencies.[19]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the different preparation methods for DPPC liposomes.
Table 1: Parameters for Thin-Film Hydration
| Parameter | Value/Range | Notes |
|---|---|---|
| Lipid Concentration | 10-20 mg/mL in organic solvent | A common starting point for lab-scale preparations[11]. |
| Organic Solvent(s) | Chloroform, Chloroform:Methanol (e.g., 7:3 v/v) | Chloroform is widely used; adding methanol can improve lipid solubility[11][19]. |
| Rotary Evaporation Temp. | 45-65°C | Should be above the boiling point of the solvent(s) but not so high as to degrade the lipid[11]. |
| Hydration Buffer | Phosphate Buffered Saline (PBS), HEPES, Tris-HCl | The choice depends on the application and the substance to be encapsulated[4][8][20]. |
| Hydration Temperature | > 41°C (typically 50-65°C) | Hydration must occur above the Tc of DPPC to ensure proper film hydration and vesicle formation[11][12]. |
Table 2: Parameters for Sonication and Extrusion
| Parameter | Value/Range | Notes |
|---|---|---|
| Sonication | ||
| Probe-Tip Amplitude | 20-40% | Higher amplitudes can reduce size more quickly but risk lipid degradation and probe contamination[8]. |
| Sonication Time | 5-30 minutes (in cycles) | Longer sonication leads to smaller vesicles, but a plateau is eventually reached[8][20]. Cycles with rest periods are crucial to prevent overheating[21]. |
| Temperature | > 41°C (e.g., 50°C) | Sonication should be performed above the Tc of DPPC[8]. |
| Extrusion | ||
| Membrane Pore Size | 30 nm - 200 nm | The final liposome size will be slightly larger than the pore size[12][22]. |
| Number of Passes | 10-21 passes | An odd number of passes is recommended to ensure the entire sample passes through the filter a final time. |
| Extrusion Pressure | Up to 800 psi (5600 kPa) | Depends on the extruder and pore size[12]. |
| Temperature | > 41°C (typically 50-65°C) | Essential for extruding saturated lipids like DPPC[12]. |
Table 3: Resulting Characteristics of DPPC Liposomes
| Preparation Method | Typical Size Range (nm) | Lamellarity | Polydispersity Index (PDI) |
|---|---|---|---|
| Thin-Film Hydration (no post-processing) | 500 - 5000 nm | Multilamellar (MLV) | High (> 0.5) |
| Sonication | 20 - 100 nm | Unilamellar (SUV) | Moderate (0.2 - 0.4) |
| Extrusion | 50 - 200 nm (depends on filter) | Unilamellar (LUV) | Low (< 0.2)[2] |
| Reverse-Phase Evaporation | 200 - 1000 nm | Unilamellar (LUV) | Moderate |
| Solvent Injection | 30 - 170 nm | Unilamellar (SUV) | Moderate[19] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Followed by Extrusion
This is one of the most reliable methods for producing unilamellar vesicles of a defined size.[14]
Materials:
-
This compound (DPPC)
-
Cholesterol (optional, for increasing membrane stability)[23]
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DPPC (and cholesterol, if used) and dissolve it in chloroform in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.[11]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 45-50°C. Reduce the pressure to evaporate the chloroform, rotating the flask to ensure a thin, even lipid film forms on the inner surface. Continue evaporation for at least 30 minutes after the bulk solvent is removed to eliminate residual traces.
-
Film Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above DPPC's Tc (e.g., 50-60°C), to the flask.[12] The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (with no vacuum) for 30-60 minutes, keeping the temperature above the Tc. This process hydrates the lipid film and causes it to swell and form multilamellar vesicles (MLVs), resulting in a milky white suspension.[8]
-
Extrusion: Assemble the liposome extruder with two stacked 100 nm polycarbonate membranes, according to the manufacturer's instructions. Equilibrate the extruder by heating it to 50-60°C.
-
Size Reduction: Load the MLV suspension into one of the extruder's syringes. Force the suspension through the membranes into the second syringe. Repeat this process for a total of 11-21 passes.[12]
-
Storage: The resulting translucent suspension of LUVs should be stored at 4°C for short-term use or frozen for long-term storage, though stability at different temperatures should be considered.[24] DPPC-only liposomes are reported to be very stable at room temperature.[24]
Protocol 2: Probe-Tip Sonication
This protocol is effective for producing small unilamellar vesicles (SUVs).[10]
Materials:
-
DPPC
-
Hydration buffer (e.g., HEPES 20 mM, NaCl 100 mM, pH 7.4)[20]
-
Glass vial
-
Probe-tip sonicator
-
Ice bath or cooling system
-
Microcentrifuge
Procedure:
-
Lipid Dispersion: Weigh the desired amount of DPPC (e.g., 25 mg) and place it in a glass vial. Add 1 mL of buffer.[20] Vortex the mixture briefly to create a coarse, milky suspension.
-
Sonication Setup: Place the vial in an ice bath to dissipate the heat generated during sonication. Insert the probe tip into the lipid suspension, ensuring it is submerged but not touching the bottom or sides of the vial.
-
Sonication Process: Sonicate the suspension in cycles. A typical cycle might be 2 minutes of sonication (e.g., 20% duty cycle, 2-second pulse on, 2-5 second pulse off) followed by a rest period of 2-5 minutes to prevent overheating.[20][21] Repeat for a total sonication time of 12-36 minutes.[20] The suspension should become progressively more translucent as vesicle size decreases.
-
Removal of Titanium Particles: After sonication, centrifuge the sample at ~10,000 rpm for 3-5 minutes to pellet any titanium particles shed from the sonicator probe.[20][21]
-
Collection and Storage: Carefully transfer the supernatant containing the liposomes to a clean tube. Store at 4°C.
Mandatory Visualizations
// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Dry Lipid (DPPC)", class="start_end"]; dissolve [label="Dissolve Lipid in\nOrganic Solvent", class="process"]; film [label="Form Thin Lipid Film\n(Evaporation)", class="process"]; hydrate [label="Hydrate Film with\nAqueous Buffer (> Tc)", class="process"]; mlv [label="Multilamellar Vesicles\n(MLVs)", class="output"]; size_reduction [label="Size Reduction?", class="decision"]; sonicate [label="Sonication", class="process"]; extrude [label="Extrusion", class="process"]; suv [label="Small Unilamellar Vesicles\n(SUVs)", class="output"]; luv [label="Large Unilamellar Vesicles\n(LUVs)", class="output"]; final_product [label="Final Liposome\nSuspension", class="start_end"];
// Edges start -> dissolve [color="#5F6368"]; dissolve -> film [color="#5F6368"]; film -> hydrate [color="#5F6368"]; hydrate -> mlv [color="#5F6368"]; mlv -> size_reduction [color="#5F6368"]; size_reduction -> sonicate [label="Yes", color="#5F6368"]; size_reduction -> extrude [label="Yes", color="#5F6368"]; sonicate -> suv [color="#5F6368"]; extrude -> luv [color="#5F6368"]; suv -> final_product [color="#5F6368"]; luv -> final_product [color="#5F6368"]; size_reduction -> final_product [label="No", color="#5F6368"]; } caption: General workflow for preparing DPPC liposomes.
// Node Styles input [fillcolor="#F1F3F4", fontcolor="#202124"]; step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="DPPC Powder", class="input"]; dissolve [label="1. Dissolve DPPC in Chloroform\nin Round-Bottom Flask", class="step"]; evap [label="2. Evaporate Solvent via\nRotary Evaporator (45°C)", class="step"]; film [label="Dry Lipid Film", class="qc"]; hydrate [label="3. Hydrate with PBS Buffer\n(60°C) with agitation", class="step"]; mlvs [label="MLV Suspension", class="output"]; heat_extruder [label="4. Heat Extruder to 60°C", class="step"]; extrude [label="5. Extrude 11-21 times\nthrough 100nm membrane", class="step"]; luvs [label="LUV Suspension\n(~100-120nm)", class="output"]; store [label="6. Store at 4°C", class="step"];
// Edges start -> dissolve; dissolve -> evap; evap -> film; film -> hydrate; hydrate -> mlvs; mlvs -> heat_extruder; heat_extruder -> extrude; extrude -> luvs; luvs -> store; } caption: Detailed workflow for thin-film hydration and extrusion.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. liposomes.ca [liposomes.ca]
- 13. mdpi.com [mdpi.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multilayered vesicles prepared by reverse-phase evaporation: liposome structure and optimum solute entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Drug Liposomes by Reverse-Phase Evaporation | springerprofessional.de [springerprofessional.de]
- 17. hielscher.com [hielscher.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General preparation of liposomes using probe-tip sonication [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPPC-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in the formulation of drug delivery systems. DPPC is a key phospholipid in the development of liposomal carriers, particularly for thermosensitive and targeted drug delivery applications.
Introduction to DPPC in Drug Delivery
DPPC is a saturated phospholipid with a phase transition temperature (Tm) of approximately 41°C. This property makes it an ideal component for thermosensitive liposomes (TSLs), which are designed to release their encapsulated drug payload when exposed to mild hyperthermia (40-42°C) at a tumor site. Below this temperature, DPPC exists in a stable gel phase, providing good drug retention, while above the Tm, it transitions to a more fluid liquid crystalline phase, leading to increased membrane permeability and drug release.
DPPC-based liposomes are versatile platforms and have been explored for the delivery of a wide range of therapeutics, including chemotherapeutic agents, peptides, proteins, and nucleic acids. Their biocompatibility and biodegradability make them a favorable choice for clinical applications. The physicochemical properties of DPPC liposomes, such as particle size, surface charge, and drug release kinetics, can be fine-tuned by incorporating other lipids like cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and lysolipids.
Key Applications of DPPC-Based Drug Delivery Systems
-
Thermosensitive Drug Delivery for Cancer Therapy: DPPC is a cornerstone of TSL formulations. When TSLs accumulate in a heated tumor, the localized temperature increase triggers a rapid release of the encapsulated drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.
-
Pulmonary Drug Delivery: As a major component of natural lung surfactant, DPPC is well-suited for pulmonary drug delivery, offering high biocompatibility for treating respiratory diseases.
-
Gene Delivery: Cationic liposomes incorporating DPPC can effectively complex with negatively charged nucleic acids (like siRNA and plasmid DNA) to form lipoplexes, facilitating their delivery into cells for gene therapy applications.
-
Targeted Drug Delivery: The surface of DPPC liposomes can be modified with targeting ligands such as antibodies or aptamers to facilitate specific binding to and uptake by cancer cells overexpressing certain receptors, like HER-2.
Quantitative Data on DPPC-Based Liposome Formulations
The following tables summarize key quantitative data from various studies on DPPC-based drug delivery systems.
Table 1: Physicochemical Properties of DPPC-Based Liposomes
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug | Reference |
| DPPC/Cholesterol (4:1) | - | - | - | - | 5(6)-Carboxyfluorescein | |
| DPPC/Brij78 (96:4) | ~100 | - | - | High (for Doxorubicin) | Doxorubicin | |
| DPPC:DC8,9PC:DSPE-PEG2000 (86:10:4) | - | - | - | High (for Doxorubicin) | Doxorubicin | |
| DPPC/Cholesterol (70:30) | 100 | - | - | - | Not specified | |
| DPPC (pure) | 71.0 ± 0.5 | <0.3 | -17.9 ± 0.9 | - | - | |
| Res-loaded DPPC-LNs | 123.7 | 0.082 | -19.4 | 94.40 | Resveratrol | |
| PPT-DPPC Liposome | 1450 ± 380 | - | - | 72.3 | Podophyllotoxin | |
| F5 (DPPC-based) | 101 ± 14 | - | +5.63 ± 0.46 | ~93 | Doxorubicin |
Table 2: In Vitro Drug Release from DPPC-Based Liposomes
| Formulation | Condition | Time (h) | Cumulative Release (%) | Drug | Reference |
| DPPC (pure) | 4°C | 3 | ~37.9 | Inulin | |
| DPPC (pure) | 37°C | 24 | ~39.2 | Inulin | |
| DPPC formulation | 37°C | 72 | 7 | Aquated Cisplatin | |
| Res-loaded DPPC-LNs | - | 48 | 80 | Resveratrol | |
| DPPC:MPPC | 39-40°C | a few tens of seconds | Significantly enhanced | Carboxyfluorescein | |
| BiNSs/Met/5-FU@TSL | 42°C | 24 | ~92 (Metformin), ~89 (5-FU) | Metformin, 5-Fluorouracil |
Experimental Protocols
Protocol 1: Preparation of DPPC Liposomes by Thin-Film Hydration
This protocol is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (for passive loading)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DPPC and other lipid components in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the phase transition temperature of DPPC (e.g., 45-50°C). Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the hydration buffer (pre-heated to above the Tm of DPPC) to the flask. If using passive drug loading, the drug should be dissolved in the hydration buffer.
-
Vesicle Formation: Agitate the flask by hand-shaking or using a vortex mixer above the Tm of DPPC until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be performed at a temperature above the Tm of DPPC. Repeat the extrusion process 10-20 times to ensure a homogenous liposome population.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Application Notes and Protocols for DPPC Monolayer Formation using the Langmuir-Blodgett Technique
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and characterization of dipalmitoylphosphatidylcholine (DPPC) monolayers using the Langmuir-Blodgett (LB) technique. This information is critical for researchers in biophysics, membrane science, and drug development who utilize DPPC monolayers as model systems for biological membranes.
Introduction to DPPC Monolayers and the Langmuir-Blodgett Technique
Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of lung surfactant and a fundamental constituent of cell membranes.[1] When spread at an air-water interface, DPPC molecules self-assemble into a monomolecular layer, known as a Langmuir monolayer. This two-dimensional system serves as an excellent model for studying the physicochemical properties of biological membranes, including phase behavior, molecular packing, and interactions with drugs or proteins.[2][3][4]
The Langmuir-Blodgett (LB) technique offers precise control over the formation and manipulation of these monolayers.[5] It involves spreading a solution of an amphiphilic molecule, such as DPPC, onto an aqueous subphase in a specialized trough. Movable barriers then compress the monolayer, allowing for the systematic control and measurement of the surface pressure (Π) as a function of the area per molecule (A). This relationship is depicted in a surface pressure-area (Π-A) isotherm, which provides critical information about the monolayer's phase transitions and mechanical properties.[1][4][6] The monolayer can then be transferred to a solid substrate for further analysis using techniques like atomic force microscopy (AFM).[7][8]
Key Physicochemical Properties of DPPC Monolayers
The behavior of a DPPC monolayer is characterized by distinct phases upon compression at a constant temperature. These phases are analogous to the gas, liquid, and solid phases in three dimensions.
-
Gas (G) Phase: At large molecular areas, the DPPC molecules are far apart and behave like a two-dimensional gas.
-
Liquid-Expanded (LE) Phase: As the monolayer is compressed, it transitions to a more ordered but still fluid liquid-expanded phase. In this phase, the acyl chains of the DPPC molecules are disordered.[1][2]
-
LE-Liquid-Condensed (LC) Coexistence Phase: Further compression leads to a plateau in the isotherm, indicating the coexistence of the LE and LC phases.[1][6]
-
Liquid-Condensed (LC) Phase: In the liquid-condensed phase, the molecules are tightly packed in a quasi-crystalline arrangement, and the acyl chains are largely in an all-trans conformation.[1]
-
Solid (S) Phase and Collapse: Continued compression beyond the LC phase can lead to a solid phase and eventual monolayer collapse, where the 2D structure breaks down.[6]
The transition between these phases is dependent on temperature and the composition of the subphase.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for DPPC monolayers obtained from surface pressure-area isotherm analysis.
Table 1: Phase Transition Pressures and Areas for DPPC Monolayers
| Phase Transition | Typical Surface Pressure (mN/m) | Typical Area per Molecule (Ų/molecule) | Temperature (°C) | Subphase | Reference |
| Gas (G) to Liquid-Expanded (LE) | Near-zero | ~90 | Room Temperature | Pure Water | [2] |
| Liquid-Expanded (LE) to Liquid-Condensed (LC) | ~5-15 | 55-75 | 24 | Pure Water | [1][11] |
| Monolayer Collapse | >55 | <45 | 20-24 | Pure Water | [1][11] |
Note: These values can vary depending on experimental conditions such as temperature, compression rate, and subphase composition.[9]
Table 2: Compression Modulus of DPPC Monolayers in Different Phases
| Monolayer Phase | Compression Modulus (Cs⁻¹) (mN/m) | Description | Reference |
| Liquid-Expanded (LE) | Low | Monolayer is fluid and easily compressed | [9][12] |
| Liquid-Condensed (LC) | High | Monolayer is rigid and resists compression | [12][13] |
The compression modulus (Cs⁻¹) is a measure of the monolayer's resistance to compression and is calculated from the slope of the Π-A isotherm.[13]
Experimental Protocols
This section provides detailed protocols for preparing and characterizing DPPC monolayers using a Langmuir-Blodgett trough.
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Chloroform (spectroscopic grade)
-
Methanol (spectroscopic grade)
-
Ultrapure water (resistivity > 18 MΩ·cm)
-
Subphase solution (e.g., pure water, buffer, or solution containing specific ions)[7]
-
Hamilton microsyringe
Preparation of DPPC Spreading Solution
-
Dissolve DPPC in a chloroform/methanol mixture (typically 3:1 or 9:1 v/v) to a final concentration of 1 mg/mL.[7]
-
Ensure the DPPC is fully dissolved by gentle vortexing.
-
Store the solution in a sealed vial at -20°C to prevent solvent evaporation and lipid degradation.[1]
Langmuir Trough Preparation and Cleaning
-
Thoroughly clean the Langmuir trough and barriers with chloroform and then rinse extensively with ultrapure water.[7]
-
Fill the trough with the desired subphase solution.
-
Aspirate the surface of the subphase to remove any potential contaminants.
-
Perform a preliminary compression cycle with no lipid on the surface to ensure the surface pressure remains at zero, confirming the cleanliness of the trough and subphase.[1]
DPPC Monolayer Spreading and Compression
-
Using a Hamilton microsyringe, carefully deposit small droplets of the DPPC solution onto the air-water interface at multiple locations.[7][14]
-
Allow at least 10-15 minutes for the solvent to evaporate completely before starting the compression.[1][14]
-
Compress the monolayer at a constant, slow rate (e.g., 10 cm²/min) using the movable barriers.[14][15]
-
Simultaneously record the surface pressure as a function of the mean molecular area to generate the Π-A isotherm.
Langmuir-Blodgett Deposition (Optional)
-
Compress the monolayer to the desired surface pressure (e.g., 30 mN/m, which mimics the lateral pressure of biological membranes).[4]
-
Vertically dip a solid substrate (e.g., freshly cleaved mica) through the monolayer into the subphase at a controlled speed (e.g., 5 mm/min).[8]
-
Withdraw the substrate vertically to deposit the DPPC monolayer onto its surface.
Visualizations
Experimental Workflow for DPPC Monolayer Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Licofelone-DPPC Interactions: Putting Membrane Lipids on the Radar of Drug Development | Semantic Scholar [semanticscholar.org]
- 4. Licofelone-DPPC Interactions: Putting Membrane Lipids on the Radar of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Stripes and Channels Structure of DPPC Langmuir Blodgett Monolayer at Middle Surface-Pressure [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.hawaii.edu [www2.hawaii.edu]
- 11. researchgate.net [researchgate.net]
- 12. Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Langmuir and Langmuir–Blodgett technologies as nanoarchitectonic tools for the incorporation of curcumin in membrane systems - Nanoscale (RSC Publishing) DOI:10.1039/D2NR06631A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating Proteins into DL-Dipalmitoylphosphatidylcholine (DPPC) Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid commonly utilized in the formation of liposomes for drug delivery and model membrane studies. Its well-defined gel-to-liquid crystalline phase transition temperature (Tc) of 41°C makes it an attractive component for creating stable vesicles. The incorporation of proteins into DPPC vesicles, creating proteoliposomes, is a critical step for a variety of applications, including the study of membrane protein function, targeted drug delivery, and vaccine development.
These application notes provide detailed protocols for several common methods used to incorporate proteins into DPPC vesicles. Additionally, methodologies for the characterization of the resulting proteoliposomes and quantification of protein incorporation are described.
Methods for Protein Incorporation
Several techniques can be employed to incorporate proteins into DPPC vesicles. The choice of method often depends on the nature of the protein (e.g., integral membrane protein vs. peripheral or soluble protein), its stability, and the desired characteristics of the final proteoliposomes.
Detergent Dialysis Method
This is a gentle method suitable for the reconstitution of integral membrane proteins. It involves solubilizing both the lipid and the protein with a detergent to form mixed micelles. Subsequent removal of the detergent by dialysis leads to the spontaneous formation of proteoliposomes.
Experimental Protocol:
-
Lipid Film Preparation:
-
Dissolve DPPC and any other lipid components (e.g., cholesterol) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Solubilization:
-
Hydrate the lipid film with an aqueous buffer (e.g., 10 mM HEPES, pH 7.5) containing a detergent at a concentration above its critical micelle concentration (CMC). Common detergents include sodium cholate, octyl glucoside, or Triton X-100. The solution should become clear, indicating the formation of lipid-detergent micelles.[1][2][3]
-
In a separate tube, solubilize the purified protein with the same detergent-containing buffer.
-
-
Formation of Mixed Micelles:
-
Mix the solubilized lipid and protein solutions. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized for each specific protein, with typical LPRs ranging from 10:1 to 200:1 (w/w).[4][5]
-
Incubate the mixture for a few hours at a temperature above the Tc of DPPC (i.e., >41°C) with gentle agitation to ensure the formation of homogenous lipid-protein-detergent mixed micelles.
-
-
Detergent Removal:
-
Transfer the mixed micelle solution to a dialysis cassette with a molecular weight cutoff (MWCO) that allows the passage of detergent monomers but retains the proteoliposomes (typically 10-14 kDa).
-
Dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 2-3 days to ensure complete detergent removal.[6]
-
-
Proteoliposome Harvesting:
-
After dialysis, the turbid solution contains the proteoliposomes.
-
The proteoliposomes can be harvested by ultracentrifugation.[6]
-
Workflow for Detergent Dialysis:
Detergent Dialysis Workflow
Extrusion Method
This method is used to create unilamellar vesicles of a defined size. It can be used to encapsulate soluble proteins or to incorporate membrane proteins if combined with a prior reconstitution step.
Experimental Protocol:
-
Lipid Film Hydration:
-
Prepare a dry lipid film of DPPC as described in the detergent dialysis method.
-
Hydrate the lipid film with a buffer solution containing the protein to be encapsulated. The hydration should be performed at a temperature above the Tc of DPPC (>41°C) with vigorous vortexing to form multilamellar vesicles (MLVs).[7]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).[8][10]
-
Equilibrate the extruder and the lipid suspension to a temperature above the Tc of DPPC.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.[11][12]
-
-
Removal of Unencapsulated Protein:
-
Separate the proteoliposomes from the unencapsulated protein using size exclusion chromatography (e.g., with a Sepharose 4B column) or dialysis.
-
Workflow for Extrusion:
Extrusion Method Workflow
Sonication Method
Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). This method is rapid but can sometimes lead to protein denaturation and degradation of lipids.
Experimental Protocol:
-
Lipid Suspension:
-
Disperse the dry DPPC lipid film in a buffer containing the protein by vortexing at a temperature above the Tc of DPPC.
-
-
Sonication:
-
Place the lipid-protein suspension in an ice-water bath to dissipate heat generated during sonication.
-
Sonicate the suspension using a probe sonicator in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The total sonication time will depend on the desired vesicle size and the specific instrument but typically ranges from 10 to 30 minutes.[13][14][15]
-
Alternatively, a bath sonicator can be used for a longer duration (e.g., 30-60 minutes).
-
-
Centrifugation:
-
After sonication, centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes) to pellet any undispersed lipid or titanium particles from the sonicator probe.
-
-
Purification:
-
The supernatant containing the proteoliposomes can be purified to remove unencapsulated protein as described in the extrusion method.
-
Workflow for Sonication:
Sonication Method Workflow
Freeze-Thaw Method
Repeated cycles of freezing and thawing can induce the fusion of smaller vesicles into larger ones and can be used to encapsulate soluble proteins with high efficiency.
Experimental Protocol:
-
Prepare Vesicle Suspension:
-
Prepare a suspension of small unilamellar vesicles (SUVs) of DPPC, for instance by sonication or extrusion.
-
Prepare a concentrated solution of the protein to be encapsulated in a suitable buffer.
-
-
Mixing and Freeze-Thaw Cycles:
-
Mix the SUV suspension with the concentrated protein solution.
-
Rapidly freeze the mixture in liquid nitrogen.
-
Thaw the sample slowly at room temperature or in a water bath set to a temperature just above the Tc of DPPC.
-
Repeat the freeze-thaw cycle 5-10 times. During the thawing process, the fusion of vesicles leads to the encapsulation of the protein.[9][16][17]
-
-
Purification:
-
Remove unencapsulated protein by size exclusion chromatography or dialysis.
-
Workflow for Freeze-Thaw Method:
Freeze-Thaw Method Workflow
Characterization and Quantification
After preparation, it is crucial to characterize the proteoliposomes to determine their size, lamellarity, protein incorporation efficiency, and protein orientation.
Vesicle Size and Morphology
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution (polydispersity index, PDI) of the proteoliposomes.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, lamellarity, and size of the vesicles. Negative staining or cryo-TEM can be used.
Quantification of Protein Incorporation
The amount of protein successfully incorporated into the DPPC vesicles can be determined directly or indirectly.
Indirect Quantification: This involves measuring the amount of non-incorporated protein in the supernatant after separating the proteoliposomes.[18][19][20][21]
Direct Quantification: This requires lysing the proteoliposomes to release the incorporated protein for measurement.
Common Protein Quantification Assays:
-
Bicinchoninic Acid (BCA) Assay: A colorimetric assay that is compatible with most detergents used to solubilize liposomes. A standard curve with known concentrations of the protein should be prepared.[22]
-
Protocol Outline:
-
Prepare a standard curve of the protein.
-
To directly quantify, lyse the proteoliposome samples with a detergent (e.g., 1% Triton X-100).
-
Mix the samples (or standards) with the BCA working reagent.
-
Incubate at 37°C or 60°C.
-
Measure the absorbance at 562 nm.
-
Calculate the protein concentration from the standard curve.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A more sensitive and accurate method for protein quantification.[18][23]
-
Protocol Outline:
-
Solubilize the proteoliposomes to release the protein.
-
Inject the sample into an HPLC system equipped with a C4 or C18 reverse-phase column.
-
Elute the protein using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid (TFA).
-
Detect the protein by UV absorbance at 214 nm or 280 nm.
-
Quantify the protein by comparing the peak area to a standard curve.
-
-
Encapsulation Efficiency (%EE):
%EE = (Total amount of protein - Amount of free protein) / Total amount of protein * 100
or for direct measurement:
%EE = (Amount of protein in liposomes) / Total amount of protein used * 100
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when incorporating proteins into DPPC-based vesicles. The exact values will vary depending on the specific protein, lipid composition, and preparation method.
Table 1: Effect of Preparation Method on DPPC Proteoliposome Characteristics
| Preparation Method | Typical Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Detergent Dialysis | 80 - 200 | 0.1 - 0.3 | Varies greatly with LPR |
| Extrusion (100 nm) | 100 - 130 | < 0.1 | 5 - 30 |
| Sonication | 20 - 80 | 0.2 - 0.4 | 1 - 10 |
| Freeze-Thaw | 150 - 500 | 0.3 - 0.6 | 20 - 50 |
Table 2: Influence of Lipid-to-Protein Ratio (LPR) on Vesicle Properties
| Lipid:Protein Ratio (w/w) | Vesicle Diameter (nm) | Protein Incorporation Efficiency (%) |
| 10:1 | ~ 70 | Low |
| 20:1 | ~ 65 | Moderate |
| 50:1 | ~ 90 | High |
| 100:1 | ~ 110 | High |
| 200:1 | ~ 120 | High |
Note: Data are illustrative and compiled from general trends observed in the literature. Actual results are highly dependent on the specific protein and experimental conditions.[4][5]
Conclusion
The successful incorporation of proteins into DPPC vesicles is a multi-step process that requires careful optimization of the chosen method. The protocols and data presented here provide a comprehensive guide for researchers to select and perform the most suitable technique for their specific application. Thorough characterization of the resulting proteoliposomes is essential to ensure their quality and functionality for downstream experiments.
References
- 1. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlitech.com [sterlitech.com]
- 9. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General preparation of liposomes using probe-tip sonication [protocols.io]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Easy preparation of a liposome-mediated protein delivery system by freeze–thawing a liposome–protein complex - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Form… [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 22. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of DPPC-Based Pulmonary Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of dipalmitoylphosphatidylcholine (DPPC)-based pulmonary surfactants. The following sections detail the components, preparation methodologies, and essential characterization techniques required for developing effective synthetic lung surfactants.
Introduction to DPPC-Based Pulmonary Surfactants
Pulmonary surfactant is a critical lipoprotein complex that lines the alveoli, reducing surface tension at the air-liquid interface to prevent alveolar collapse during expiration.[1][2] The primary surface-active component of native lung surfactant is dipalmitoylphosphatidylcholine (DPPC), a phospholipid known for its ability to form densely packed monolayers that significantly lower surface tension.[1][3] Synthetic pulmonary surfactants aim to mimic the function of natural surfactants and are primarily composed of DPPC, supplemented with other lipids and proteins or peptides that enhance their surface activity and stability.[1][4]
These formulations are crucial for treating neonatal respiratory distress syndrome (NRDS) in premature infants who lack sufficient endogenous surfactant.[5] The development of effective DPPC-based surfactants requires careful consideration of the formulation composition, preparation method, and biophysical properties.
Components of DPPC-Based Pulmonary Surfactants
A successful synthetic pulmonary surfactant formulation typically includes a combination of lipids and proteins or peptides that work synergistically to achieve the desired surface tension-lowering properties.
Phospholipids
-
Dipalmitoylphosphatidylcholine (DPPC): The principal component, responsible for forming a stable monolayer that can withstand high surface pressures.[1][3] It typically constitutes about 40% of the phospholipid content in natural surfactant.[1]
-
Other Phospholipids: Unsaturated phospholipids like 1-palmitoyl-2-oleoyl-glycero-3-phospho-1-glycerol (POPG) and egg phosphatidylcholine (egg PC) are included to improve the fluidity and spreading of the surfactant film.[4][6]
-
Anionic Phospholipids: Phosphatidylglycerol (PG) is often included to confer a negative charge to the liposomes, which can influence their interaction with cells and proteins.
Neutral Lipids
-
Cholesterol: Incorporated to modulate the fluidity of the lipid bilayer, enhancing the stability of the liposomes.[1]
Surfactant Proteins and Mimics
-
Surfactant Protein B (SP-B) and Surfactant Protein C (SP-C): These hydrophobic proteins are essential for the rapid adsorption and spreading of phospholipids at the air-water interface.[2][7][8]
-
Synthetic Analogues: Due to the complexity and cost of isolating or producing recombinant SP-B and SP-C, synthetic peptide mimics are often used.[2][7] For instance, KL-4 is a 21-amino acid synthetic peptide that mimics the structural characteristics of SP-B.[1]
A summary of typical components and their mass or molar ratios is presented in Table 1.
| Component | Function | Typical Composition | Cite |
| Dipalmitoylphosphatidylcholine (DPPC) | Primary surface tension reducing agent | ~40% of phospholipids | [1] |
| Other Phospholipids (e.g., POPG, PC) | Enhance fluidity and spreading | ~40% of phospholipids | [1] |
| Neutral Lipids (e.g., Cholesterol) | Modulate membrane fluidity and stability | ~10% | [1] |
| Surfactant Proteins (SP-B, SP-C) or Mimics | Facilitate rapid adsorption and spreading of the phospholipid monolayer | ~1-10% | [1] |
Table 1: Key Components of DPPC-Based Pulmonary Surfactants. This table outlines the primary components, their functions, and typical compositions in synthetic pulmonary surfactant formulations.
Formulation and Preparation Protocols
The preparation of DPPC-based pulmonary surfactants typically involves the formation of liposomes, which are vesicular structures composed of a lipid bilayer. The most common method is the thin-film hydration technique, followed by size reduction steps like sonication or extrusion.[9][10]
Protocol 1: Thin-Film Hydration
This method, also known as the Bangham method, is a straightforward technique for preparing multilamellar vesicles (MLVs).[10]
Materials:
-
DPPC and other lipids (e.g., POPG, cholesterol)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolve the desired lipids in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Continue to dry the film under vacuum for at least two hours to remove any residual solvent.[11]
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The hydration should be performed above the phase transition temperature (Tc) of the primary lipid (for DPPC, Tc is 41°C).[12]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
Caption: Workflow for preparing multilamellar vesicles (MLVs) using the thin-film hydration method.
Protocol 2: Vesicle Size Reduction
The MLVs produced by thin-film hydration are typically large and heterogeneous in size.[10] To obtain smaller, more uniform vesicles, such as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), size reduction techniques are necessary.[13]
Sonication uses high-frequency sound waves to break down large MLVs into smaller vesicles.[13]
Materials:
-
MLV suspension
-
Probe sonicator or bath sonicator
-
Ice bath
Procedure:
-
Place the MLV suspension in a suitable container.
-
If using a probe sonicator, immerse the tip of the probe into the suspension. For a bath sonicator, place the container in the sonicator bath.
-
Sonicate the suspension in short bursts, with cooling periods in an ice bath in between, to prevent overheating and degradation of the lipids.[13]
-
Continue sonication until the suspension becomes clear, indicating the formation of smaller vesicles.
Extrusion involves forcing the liposome suspension through polycarbonate membranes with defined pore sizes to produce vesicles of a specific size.[9][14] This method generally results in a more homogenous size distribution compared to sonication.[15]
Materials:
-
MLV suspension
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)
-
Syringes
-
Heating block
Procedure:
-
Assemble the extruder with the desired polycarbonate membrane.
-
Heat the extruder to a temperature above the Tc of the lipids.[16]
-
Load the MLV suspension into one of the syringes.
-
Force the suspension back and forth through the membrane for a set number of cycles (e.g., 11-21 times).[11]
-
The resulting liposome suspension will have a size distribution close to the pore size of the membrane used.[13]
References
- 1. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 2. Surfactant protein B and C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A recipe for a good clinical pulmonary surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Surfactant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating Novel SP-B and SP-C Synthetic Analogues for Pulmonary Surfactant Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined and Independent Action of Proteins SP-B and SP-C in the Surface Behavior and Mechanical Stability of Pulmonary Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
Techniques for Measuring DPPC Membrane Fluidity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid that is a major component of lung surfactant and is widely used as a model system for studying the structure and function of biological membranes. The fluidity of the DPPC membrane, which is a measure of the mobility of its lipid components, is a critical parameter that influences a wide range of cellular processes, including membrane transport, signal transduction, and membrane fusion. This document provides detailed application notes and protocols for several key techniques used to measure DPPC membrane fluidity.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that utilizes fluorescent probes to investigate the molecular environment within the lipid bilayer. The fluorescence properties of these probes, such as their emission spectra and polarization, are sensitive to changes in membrane fluidity.
Diphenylhexatriene (DPH) Fluorescence Anisotropy
Principle: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the acyl chain region of the lipid bilayer.[1] Its fluorescence anisotropy is a measure of its rotational mobility. In a more fluid membrane, DPH rotates more freely, leading to lower fluorescence anisotropy values. Conversely, in a more ordered, gel-like membrane, the rotation of DPH is restricted, resulting in higher anisotropy.[2][3] The main phase transition of DPPC from the gel phase to the liquid-crystalline phase can be observed by a sharp decrease in DPH fluorescence anisotropy around 41-43°C.[4]
Experimental Workflow:
Caption: Workflow for measuring DPPC membrane fluidity using DPH fluorescence anisotropy.
Protocol:
-
Preparation of DPPC Vesicles:
-
Dissolve DPPC in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4, 2 mM EGTA) by vortexing to form multilamellar vesicles (MLVs).[5]
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size.
-
-
Labeling with DPH:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran or methanol) at a concentration of approximately 1-2 mM.
-
Add the DPH stock solution to the DPPC vesicle suspension to achieve a final probe-to-lipid molar ratio typically ranging from 1:100 to 1:500.[1]
-
Incubate the mixture at a temperature above the phase transition of DPPC (e.g., 45°C) for at least 30 minutes to ensure complete incorporation of the probe into the vesicles.[5]
-
-
Fluorescence Anisotropy Measurement:
-
Place the DPH-labeled vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 430 nm.[5]
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Vary the temperature, allowing the sample to equilibrate at each temperature point for 10-15 minutes before measurement.[5]
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is the G-factor, which corrects for the differential transmission of the emission monochromator for vertically and horizontally polarized light.
-
-
Plot the fluorescence anisotropy as a function of temperature. The midpoint of the sharp decrease in anisotropy corresponds to the main phase transition temperature (Tm).
-
Quantitative Data Summary:
| Parameter | Typical Value for Pure DPPC | Reference |
| Main Phase Transition (Tm) | ~41.3 °C | [1] |
| Anisotropy (Gel Phase) | > 0.3 | [6] |
| Anisotropy (Fluid Phase) | < 0.2 | [7] |
Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe that exhibits a spectral shift in response to changes in the polarity of its environment within the membrane.[7] In the ordered gel phase, where water penetration into the bilayer is low, Laurdan has a blue-shifted emission. In the disordered liquid-crystalline phase, increased water penetration leads to a red-shifted emission.[8] This spectral shift is quantified by the Generalized Polarization (GP) value. A high GP value corresponds to a more ordered membrane, while a low GP value indicates a more fluid membrane.[8]
Experimental Workflow:
Caption: Workflow for measuring DPPC membrane fluidity using Laurdan Generalized Polarization.
Protocol:
-
Preparation of DPPC Vesicles: Follow the same procedure as for DPH anisotropy measurements.
-
Labeling with Laurdan:
-
Prepare a stock solution of Laurdan in a suitable solvent (e.g., ethanol or DMSO).
-
Add the Laurdan stock solution to the DPPC vesicle suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Incubate the mixture at a temperature above the phase transition of DPPC for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Place the Laurdan-labeled vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer.
-
Set the excitation wavelength, for instance, to 405 nm.[9]
-
Record the emission spectra over a range that covers the blue and red-shifted emissions, for example, from 420 nm to 510 nm.[9]
-
Vary the temperature, allowing the sample to equilibrate at each temperature point for a sufficient time (e.g., 0.5-1.5 minutes) before measurement.[8][9]
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) using the following equation:
-
GP = (I_blue - I_red) / (I_blue + I_red)
-
Where I_blue and I_red are the fluorescence intensities at the emission maxima in the gel and liquid-crystalline phases, respectively (e.g., 440 nm and 490 nm).[9]
-
-
Plot the GP value as a function of temperature. The midpoint of the sigmoidal decrease in GP corresponds to the main phase transition temperature (Tm).
-
Quantitative Data Summary:
| Parameter | Typical Value for Pure DPPC | Reference |
| GP Value (Gel Phase) | ~0.6 to 0.7 | [7] |
| GP Value (Fluid Phase) | ~-0.1 to -0.3 | [7] |
| Main Phase Transition (Tm) | ~41.5 °C | [10] |
Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For lipid vesicles, DSC can detect the enthalpy changes associated with phase transitions. The main phase transition of DPPC from the gel (Lβ') to the liquid-crystalline (Lα) phase is an endothermic process that appears as a sharp peak in the DSC thermogram. The temperature at the peak maximum is the main transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[4]
Experimental Workflow:
References
- 1. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Influence of Membrane Phase on the Optical Properties of DPH [mdpi.com]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: DL-Dipalmitoylphosphatidylcholine (DL-DPPC) as a Carrier for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Dipalmitoylphosphatidylcholine (DL-DPPC) in the formulation of liposomal carriers for hydrophobic drugs. Detailed protocols for preparation, characterization, and in vitro evaluation are provided to guide researchers in the development of effective drug delivery systems.
Introduction to DL-DPPC in Drug Delivery
This compound (DPPC) is a saturated phospholipid that is a major component of biological membranes and is widely utilized in the formulation of liposomes for drug delivery.[1] Its biocompatibility, biodegradability, and ability to form stable bilayers make it an excellent candidate for encapsulating therapeutic agents.[2][3] For hydrophobic drugs, which exhibit poor aqueous solubility, encapsulation within the lipid bilayer of DPPC-based liposomes can enhance their solubility, stability, and bioavailability.[3][4]
The rigid nature of the DPPC bilayer at physiological temperatures, due to its relatively high phase transition temperature (Tm) of 41°C, provides low drug permeability and sustained release profiles.[5] This property is advantageous for controlled drug delivery applications. Furthermore, the surface of DPPC liposomes can be modified to achieve targeted drug delivery, for instance, by PEGylation to prolong circulation time or by conjugation with ligands for specific cell targeting.[4]
Key Physicochemical Properties of DPPC-Based Formulations
The efficacy of DPPC liposomes as drug carriers is largely determined by their physicochemical characteristics. Careful control of these parameters during formulation development is crucial for optimal performance.
| Parameter | Typical Range | Significance |
| Particle Size | 50 - 250 nm[6] | Influences in vivo distribution, cellular uptake, and clearance. Smaller sizes often lead to longer circulation times. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the homogeneity of the liposome population. A lower PDI is desirable for consistent performance. |
| Zeta Potential | -30 mV to +30 mV | Affects the stability of the liposomal dispersion and its interaction with biological membranes. A zeta potential of approximately ±30 mV is generally considered to indicate good stability.[7] |
| Encapsulation Efficiency (%) | 50 - >90%[8][9] | The percentage of the initial drug that is successfully entrapped within the liposomes. |
| Drug Loading (%) | 1 - 10%[8] | The weight percentage of the drug relative to the total weight of the liposome. |
Experimental Protocols
Preparation of DL-DPPC Liposomes using the Thin-Film Hydration Method
This is one of the most common methods for preparing multilamellar vesicles (MLVs).[10][11]
Materials:
-
This compound (DL-DPPC)
-
Cholesterol (optional, for membrane stabilization)
-
Hydrophobic drug
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[10]
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for size reduction)
-
Syringes
Protocol:
-
Dissolve DL-DPPC, cholesterol (if used), and the hydrophobic drug in the organic solvent in a round-bottom flask.[11][12] The lipid-to-drug ratio can be optimized based on the drug's properties.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid mixture (typically 40-60°C).[12][13]
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.[3][10]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tm of the lipids) to the flask.[3][10]
-
Agitate the flask using a vortex mixer or by manual shaking to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs).[12]
-
For a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[13]
Figure 1. Workflow for the thin-film hydration method.
Characterization of DL-DPPC Liposomes
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[12]
Protocol:
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).[12][13]
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
For zeta potential, use a specific folded capillary cell and perform the measurement according to the instrument's instructions.[12]
Equipment:
-
Ultracentrifuge or dialysis tubing
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol (using ultracentrifugation):
-
Take a known volume of the liposome suspension.
-
Separate the unencapsulated drug from the liposomes by ultracentrifugation. The pellet will contain the liposomes.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (Free Drug) and in the disrupted pellet (Encapsulated Drug) using UV-Vis spectrophotometry or HPLC.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = (Encapsulated Drug / Total Initial Drug) x 100 [14]
DL (%) = (Encapsulated Drug / Total Lipid Weight) x 100 [15]
In Vitro Drug Release Study
Equipment:
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC system
Protocol:
-
Place a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger vessel containing a known volume of release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions).
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Cellular Uptake of DPPC Liposomes
The interaction of liposomes with cells is a critical step for intracellular drug delivery. The primary mechanisms of cellular uptake for liposomes are endocytosis and fusion with the cell membrane.[16]
-
Endocytosis: This is an active process where the cell internalizes the liposomes.[17] It can be further categorized into:
-
Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits.[16]
-
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane called caveolae.[16]
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and particles.[16][18]
-
-
Fusion: The liposomal membrane can directly fuse with the plasma membrane of the cell, releasing the encapsulated content into the cytoplasm.
The specific pathway can be influenced by the liposome's size, surface charge, and the presence of targeting ligands.
Figure 2. Cellular uptake pathways of DPPC liposomes.
Stability of DL-DPPC Formulations
The stability of liposomal formulations is crucial for their shelf-life and in vivo performance. DPPC liposomes with higher transition temperatures tend to be more stable.[19][20] The inclusion of cholesterol is a common strategy to enhance membrane rigidity and stability.[19] Stability studies typically involve monitoring the particle size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C and 25°C).
Conclusion
DL-DPPC is a versatile and valuable phospholipid for the formulation of liposomal carriers for hydrophobic drugs. Its biocompatibility, well-defined physicochemical properties, and ability to form stable drug delivery systems make it a cornerstone in the field of nanomedicine. By carefully controlling the formulation and processing parameters outlined in these notes, researchers can develop effective and reproducible DPPC-based liposomes for a wide range of therapeutic applications.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. par.nsf.gov [par.nsf.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Aerosolized liposomes with dipalmitoyl phosphatidylcholine for pulmonary delivery.
Application Notes: Aerosolized DPPC Liposomes for Pulmonary Drug Delivery
Introduction
Dipalmitoyl phosphatidylcholine (DPPC) is a primary component of natural lung surfactant, making it an ideal phospholipid for creating biocompatible and biodegradable liposomes for pulmonary drug delivery.[1][2][3] Aerosolized DPPC-based liposomes offer a non-invasive method to achieve targeted drug delivery to the lungs, providing sustained release, improved therapeutic outcomes, and reduced systemic side effects.[4][5] These systems are particularly advantageous for delivering a wide range of therapeutic agents, including small molecules, peptides, and proteins, for treating respiratory diseases like infections, lung cancer, and acute respiratory distress syndrome (ARDS).[4][6] The inclusion of cholesterol and other excipients can enhance liposome stability during the rigors of nebulization and control drug release kinetics.[7][8]
Key Applications
-
Enhanced Drug Absorption: DPPC liposomes have been shown to enhance the pulmonary absorption of drugs like insulin by transiently opening epithelial cell tight junctions without causing mucosal damage.[9][10][11]
-
Sustained Release: Liposomal formulations can create a drug depot in the lungs, localizing the therapeutic effect and prolonging its action. More than 50% of an administered DPPC liposome dose can remain in the lungs after 24 hours.[4]
-
Targeted Therapy: Local delivery via aerosolization can increase drug concentrations at the site of action, such as in lung tumors or infections, which is critical for potent drugs like chemotherapeutics.[4]
-
Improved Stability: Formulations can be optimized to protect sensitive drug molecules, such as proteins and peptides, from degradation during aerosolization.[12]
Quantitative Data Summary
The composition of the liposome and the choice of nebulizer are critical factors that determine the physicochemical properties and aerosolization performance of the final formulation.
Table 1: Example Formulations of DPPC-Based Liposomes for Pulmonary Delivery
| Formulation ID | Lipid Composition (Molar Ratio) | Encapsulated Agent | Key Findings | Reference(s) |
|---|---|---|---|---|
| DPPC/Chol | DPPC, Cholesterol (7:3 or 7:4) | Carboxyfluorescein | Stable during nebulization with sustained release kinetics. | [13] |
| DPPC-PA-Chol | DPPC, Phosphatidic Acid, Cholesterol | - | High stability against air-jet and ultrasonic nebulization. | [7][8] |
| DPPC/Chol/PEG | DPPC, Cholesterol, PEG (e.g., 7:4:0.3) | Carboxyfluorescein | Demonstrates sustained release in an isolated rabbit lung model. | [13] |
| ARDS Formulation | DPPC, Cholesterol, DSPE-PEG2000 (60:35:5) | Methylprednisolone & N-acetylcysteine | Effective in treating lung inflammation in a mouse model. | [6] |
| Protein Delivery | DMPC*, Cholesterol, PEG (85:10:5) | Bovine Serum Albumin (BSA) | Increased systemic absorption and prolonged circulation time of the model protein. | [3][14] |
*Note: DMPC is often used as a surrogate for DPPC due to its lower phase transition temperature, which can be beneficial for heat-labile drugs.[3]
Table 2: Physicochemical and Aerosolization Performance Data
| Formulation | Nebulizer | Mean Diameter (nm) | PDI | MMAD (µm) | FPF (<5 µm) (%) | Reference(s) |
|---|---|---|---|---|---|---|
| DPPC-PA-Chol | Pari LC Sprint Star (Air-Jet) | ~100-120 | <0.2 | - | 51.61 | [8][15] |
| DPPC Liposomes | Air-Jet Nebulizer | <200 | ~0.2 | - | High FPF demonstrated | [16] |
| DPPC/Chol/DSPE-PEG | - | 102.6 | 0.06 | - | - | [6] |
MMAD: Mass Median Aerodynamic Diameter; FPF: Fine Particle Fraction.
Experimental Protocols
Protocol 1: Preparation of DPPC Liposomes by Thin-Film Hydration
This protocol describes the preparation of drug-loaded liposomes using the widely cited thin-film hydration method, followed by sonication for size reduction.[7][16]
Materials:
-
Dipalmitoyl phosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
Drug to be encapsulated
-
Organic Solvent: Chloroform and Methanol (e.g., 2:1 or 4:1 v/v)[7][17]
-
Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer[18][19]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Syringes and filters (for extrusion, if preferred)
Methodology:
-
Lipid Film Preparation:
-
Accurately weigh and dissolve DPPC, cholesterol, and the lipophilic drug in the chloroform:methanol mixture in a round-bottom flask. A common molar ratio is DPPC:Chol at 7:3 or includes other lipids like PEGylated phospholipids.[6][13]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of DPPC (41°C), typically 50-60°C.[3]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., PBS), pre-heated to above the lipid's phase transition temperature, to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Gently rotate the flask by hand, allowing the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.
-
-
Size Reduction (Sonication):
-
To achieve a uniform population of small unilamellar vesicles (SUVs) suitable for inhalation (<200 nm), the MLV suspension must be downsized.[15][16]
-
Immerse the tip of a probe sonicator into the liposome suspension.
-
Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation. The total sonication time will depend on the desired particle size and volume.
-
Alternative: Extrusion by repeatedly passing the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) is another common method for achieving a narrow size distribution.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be centrifuged, dialyzed against fresh buffer, or passed through a size-exclusion chromatography column.[18]
-
-
Storage:
Protocol 2: Characterization of Liposomes and Aerosols
Accurate characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.
A. Physicochemical Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI):
-
Procedure: Dilute a sample of the liposome suspension in the hydration buffer. Place the sample in the DLS instrument (e.g., Malvern Zetasizer) and perform the measurement at 25°C.[16]
-
Output: The instrument provides the mean hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution (a PDI < 0.2 is generally considered acceptable).[15][16]
-
Zeta Potential:
-
Encapsulation Efficiency (EE%):
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes using centrifugation or a mini-spin column.
-
Collect the supernatant (containing the free drug).
-
Disrupt the liposome pellet using a suitable solvent or detergent (e.g., 0.1% Triton X-100) to release the encapsulated drug.[18]
-
Quantify the drug in both the supernatant and the disrupted pellet using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[22]
-
Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) * 100
-
-
B. Aerodynamic Characterization of Aerosols
-
Aerosol Generation:
-
Method: Use a commercially available nebulizer (e.g., air-jet, vibrating mesh).[7][13] Air-jet nebulizers like the Pari LC Sprint Star are commonly cited.[8]
-
Procedure: Add a defined volume (e.g., 4 mL) of the liposome suspension to the nebulizer reservoir.[16] Operate the nebulizer with compressed air at a specified flow rate (e.g., 15 L/min).[16]
-
-
Particle Size Distribution (MMAD & GSD):
-
Method: Cascade Impactor (e.g., Andersen Cascade Impactor - ACI) or a screening tool like the Fast Screening Impactor (FSI).[7][16]
-
Procedure: Connect the outlet of the nebulizer to the cascade impactor. Operate the system for a set duration. The aerosol particles will deposit on different stages of the impactor based on their aerodynamic diameter.
-
Analysis: Quantify the amount of drug (or lipid) deposited on each stage. Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). An MMAD between 1-5 µm is desirable for deep lung deposition.[4]
-
-
Fine Particle Fraction (FPF):
-
Method: Calculated from cascade impaction data.
-
Procedure: FPF is the percentage of the drug mass in the aerosol that is associated with particles having an aerodynamic diameter less than a certain cutoff (typically < 5 µm).[4][7] This is a key indicator of the formulation's ability to reach the lower airways.
-
Visualizations
References
- 1. lipoid.com [lipoid.com]
- 2. Aerosolizable Lipid-Nanovesicles Encapsulating Voriconazole Effectively Permeate Pulmonary Barriers and Target Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics [mdpi.com]
- 4. Liposome Delivery Systems for Inhalation: A Critical Review Highlighting Formulation Issues and Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lung targeted liposomes for treating ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nebulization and In Vitro Upper Airway Deposition of Liposomal Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary absorption of encapsulated insulin compared with co-administered insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stabilization of aerosolized IFN-gamma by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8652512B2 - Nebulized liposomes for the pulmonary application of drug compounds - Google Patents [patents.google.com]
- 14. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. eijppr.com [eijppr.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterizing Liposome Formation, Structure, and Stability | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DPPC Liposome Stability
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the stability of dipalmitoylphosphatidylcholine (DPPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cholesterol in DPPC liposome formulations?
A1: Cholesterol is a critical component for enhancing the stability of DPPC liposomes.[1] It inserts into the phospholipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases mechanical rigidity.[1][2][3] Specifically, cholesterol helps to fill gaps between phospholipid molecules, which condenses the bilayer structure, restricts vesicle expansion, and prevents the aggregation of liposomes.[2] This leads to improved encapsulation efficiency and more controlled drug release.[2][3]
Q2: What is the optimal molar ratio of DPPC to cholesterol for maximum stability?
A2: A DPPC-to-cholesterol molar ratio of 70:30 (or 2:1) is frequently cited in the literature as the most stable formulation.[2][4] This ratio provides a good balance between the flexibility of the lipid and the stabilizing effect of cholesterol, ensuring a controlled and reproducible release for various encapsulated drugs.[5]
Q3: How should I store my DPPC liposome suspension for short-term use?
A3: For short-term storage, DPPC liposome suspensions should be kept refrigerated at 4-8°C.[6] It is crucial to store them above their freezing point, as the formation of ice crystals can fracture the vesicles, leading to changes in size and leakage of the encapsulated contents.[6] The storage buffer should be maintained at a neutral pH (around 7.0-7.5) to minimize the hydrolysis of the ester bonds in the phospholipids.[6][7] DPPC has a phase transition temperature (Tm) of approximately 41.3°C; storing the liposomes well below this temperature ensures they remain in the more stable, less permeable gel phase.[8][9]
Q4: How can I achieve long-term stability for my DPPC liposome formulation?
A4: Freeze-drying (lyophilization) is the most effective method for ensuring the long-term stability of DPPC liposomes.[10][11] This process involves removing water from the formulation, which prevents lipid hydrolysis and oxidation. To be successful, lyophilization requires the addition of cryoprotectants (lyoprotectants), such as disaccharides like trehalose or sucrose, which protect the liposomes from fusion and leakage during the freezing and drying process.[10][12][13] Trehalose is often considered superior in preserving the liposome structure upon rehydration.[10]
Q5: What is PEGylation and how does it improve liposome stability?
A5: PEGylation is the process of incorporating polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) into the liposome bilayer. The PEG chains form a hydrophilic, protective layer on the surface of the liposomes.[1][14] This layer provides a steric barrier that physically hinders close contact between vesicles, thereby preventing aggregation and fusion.[14] In a biological context, this "stealth" coating also reduces recognition by the immune system, which prolongs the circulation time of the liposomes in the bloodstream.[1]
Troubleshooting Guide
Issue 1: My DPPC liposomes are aggregating over time.
| Possible Cause | Recommended Solution |
| Low Surface Charge | Neutral DPPC liposomes lack electrostatic repulsion. Incorporate 5-10 mol% of a charged lipid to induce a surface charge. For a negative charge, use lipids like dipalmitoylphosphatidylglycerol (DPPG). For a positive charge, use lipids like stearylamine.[7][10] A zeta potential greater than ±30 mV is generally sufficient to prevent aggregation.[7] |
| High Ionic Strength of Buffer | High salt concentrations in the buffer can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[7] If aggregation is observed, try reducing the salt concentration in your formulation buffer.[7] |
| Improper Storage (Freezing) | Freezing an aqueous liposome suspension without cryoprotectants will damage the vesicles and cause aggregation upon thawing.[6] Store at 4-8°C. For long-term storage, use a validated freeze-drying protocol with appropriate cryoprotectants.[6][15] |
| High Liposome Concentration | Highly concentrated suspensions are more prone to aggregation due to increased particle collision frequency.[14] If you observe aggregation, try diluting the liposome suspension for storage. |
Issue 2: The encapsulated drug is leaking from my liposomes.
| Possible Cause | Recommended Solution |
| High Membrane Fluidity | The liposome membrane is too permeable. Increase the molar ratio of cholesterol up to 50% to increase the packing density and rigidity of the bilayer, which reduces permeability.[3] |
| Storage Temperature is too High | Storing near or above the phase transition temperature (Tm ≈ 41.3°C for DPPC) will put the membrane in a more fluid and leaky liquid-crystalline state.[16] Ensure storage is maintained at 4-8°C, where the bilayer is in the less permeable gel phase.[6][17] |
| Lipid Oxidation or Hydrolysis | Over time, the phospholipids can degrade, compromising membrane integrity. Prepare liposomes in a buffer with a neutral pH to minimize hydrolysis.[6] If using unsaturated lipids, consider adding an antioxidant like α-tocopherol (vitamin E) to the formulation to prevent oxidation.[14] |
| Interaction with Serum Components (In Vitro/In Vivo) | When exposed to biological fluids, serum proteins can destabilize the liposome membrane, increasing leakage.[18] The inclusion of cholesterol and the use of saturated lipids like DPPC help create a more rigid membrane that is less susceptible to this effect.[1][17] |
Quantitative Data Summary
Table 1: Effect of Cholesterol Molar Ratio on DPPC Liposome Stability
| DPPC:Cholesterol Molar Ratio | Key Findings | Reference(s) |
| 100:0 | Lower stability, prone to aggregation and leakage. | [2],[5] |
| 80:20 | Introduction of cholesterol reduces particle size and increases order. | [5] |
| 70:30 (2:1) | Often cited as the most stable formulation, ensuring controlled and reproducible drug release. | [2],[4],[5] |
| 60:40 | Increased rigidity and stability. | [4],[5] |
| 50:50 | Further increases membrane rigidity, but may alter drug encapsulation/release profiles depending on the drug's properties. | [4],[5] |
Table 2: Efficacy of Cryoprotectants for Freeze-Drying Liposomes
| Cryoprotectant | Concentration (Example) | Key Findings | Reference(s) |
| Trehalose | 3 g per 1 g lipid | Superior protection against fusion and leakage. Preserves vesicle structure by replacing water molecules at the lipid headgroups. | [10] |
| Sucrose | ~1% (w/v) | Effective at preserving vesicle size and integrity during freezing and lyophilization. | [12],[15] |
| Glucose | - | Less effective than disaccharides at retaining encapsulated contents after freeze-drying. | [13] |
| Mannitol / Glycerol | ~1% (w/v) | Can be used, sometimes in mixtures, to preserve the average size of vesicles during freezing. | [12] |
| None | - | Results in compact, difficult-to-reconstitute cake and significant loss of encapsulated drug (e.g., only 63% retention). | [10] |
Experimental Protocols
Protocol 1: Preparation of Stable DPPC/Cholesterol Liposomes via Thin-Film Hydration and Extrusion
-
Lipid Preparation: Dissolve DPPC and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of DPPC (e.g., 50-60°C) to ensure a uniform lipid film.[14]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[14]
-
Hydration: Add the aqueous buffer (containing the drug to be encapsulated, if applicable) to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipids (e.g., 50-60°C).
-
Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[14]
-
Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. Load the suspension into an extruder (e.g., Lipex Extruder) pre-heated to a temperature above the Tm.
-
Extrusion Process: Force the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes. This will produce a suspension of LUVs with a narrow size distribution.
-
Purification: Remove any unencapsulated drug or material by size exclusion chromatography or dialysis.
-
Storage: Store the final liposome suspension at 4°C.[6]
Protocol 2: Assessment of Liposome Stability via Dynamic Light Scattering (DLS)
-
Objective: To monitor changes in particle size and size distribution over time as an indicator of aggregation or fusion.
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the storage buffer to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Initial Measurement (Time Zero): Immediately after preparation and purification, measure the mean hydrodynamic diameter and Polydispersity Index (PDI) of the liposomes using a DLS instrument. This serves as the baseline.
-
Incubation: Store the liposome suspension under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored suspension, prepare it as in Step 2, and perform DLS measurements.
-
Data Analysis: Compare the mean particle size and PDI at each time point to the baseline measurement. A significant increase in the mean diameter or PDI indicates vesicle aggregation or fusion, signifying physical instability.
Visualizations
Caption: Workflow for preparing stable DPPC liposomes.
Caption: Key factors influencing DPPC liposome stability.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Leakage Kinetics of the Liposomal Chemotherapeutic Agent Doxil: The Role of Dissolution, Protonation, and Passive Transport, and Implications for Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Dipalmitoylphosphatidylcholine (DPPC) Vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DL-Dipalmitoylphosphatidylcholine (DPPC) vesicles during experimental procedures.
Troubleshooting Guides
Issue 1: Immediate Aggregation or Precipitation Upon Hydration
Problem: The lipid solution becomes cloudy or forms visible aggregates immediately after adding the aqueous buffer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lipid film was not completely dry. | Ensure the lipid film is thoroughly dried under vacuum to remove all residual organic solvent. Residual solvent can interfere with proper vesicle formation. |
| Hydration temperature is too low. | The hydration temperature should be above the main phase transition temperature (Tm) of DPPC, which is approximately 41°C.[1][2] Heating the hydration buffer to ~50-60°C can facilitate vesicle formation.[3] |
| Inadequate mixing during hydration. | Gentle vortexing or swirling of the flask during hydration is necessary to ensure the entire lipid film is hydrated.[4] |
| High lipid concentration. | High concentrations of DPPC can increase the likelihood of aggregation. Consider preparing vesicles at a lower lipid concentration.[5] |
| Incorrect buffer conditions. | The pH and ionic strength of the buffer can impact vesicle stability. A pH close to neutral (7.0-7.4) is generally recommended for neutral DPPC vesicles.[5] |
Troubleshooting Workflow: Immediate Aggregation
Caption: Troubleshooting workflow for immediate aggregation issues.
Issue 2: Aggregation During Sonication or Extrusion
Problem: The vesicle suspension, which was initially stable, begins to aggregate during the sizing process (sonication or extrusion).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Processing temperature is below Tm. | All processing steps, including sonication and extrusion, should be performed above the Tm of DPPC (~41°C).[5] Processing below this temperature can lead to unstable, irregular structures prone to aggregation.[5] |
| Sonication power is too high or duration is too long. | Excessive sonication can lead to lipid degradation and fusion of vesicles. Optimize sonication parameters (power, duration, pulse mode) to achieve the desired size without causing aggregation. |
| Clogging of the extruder membrane. | If the pressure during extrusion increases significantly, the membrane may be clogged. This can lead to aggregation. Replace the membrane if necessary. |
Issue 3: Aggregation During Storage
Problem: Vesicles that were initially stable and of the correct size aggregate over time during storage.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Storage temperature. | Storing DPPC vesicles at temperatures below their Tm, such as at 4°C, can induce aggregation.[6][7] This aggregation is often reversible upon heating.[6] For long-term stability, storage at temperatures around 4°C is common, but it's crucial to monitor for any signs of instability.[5][8] |
| Lipid hydrolysis. | Over time, phospholipids can hydrolyze, forming lysolipids and free fatty acids that can destabilize the vesicles and lead to fusion or aggregation.[5] Storing at low temperatures (e.g., 4°C) can slow this process.[5] |
| Formulation instability. | Vesicles prepared without stabilizing agents like cholesterol may be more prone to aggregation over time.[5] |
| Changes in buffer pH. | Ensure the storage buffer maintains a stable pH, as significant shifts can affect vesicle surface charge and stability. |
Mechanism of Temperature-Induced Aggregation
Caption: Simplified mechanism of reversible, temperature-induced DPPC vesicle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of DPPC vesicle aggregation when stored at low temperatures?
A1: Lowering the temperature of DPPC vesicles below their main phase transition temperature (Tm of ~41°C) can induce aggregation.[6][7] This is thought to be due to a change in the orientation of the lipid head groups in the gel phase, which reduces the electrostatic repulsion between vesicles, allowing them to aggregate.[6][7] This type of aggregation is often reversible by heating the sample above the Tm.[6]
Q2: How can I improve the long-term stability of my DPPC vesicles?
A2: Several strategies can enhance long-term stability:
-
Incorporate Stabilizing Agents: Adding cholesterol or cholesteryl hemisuccinate (CHEMS) to the lipid formulation can significantly improve membrane stability.[9][10] Cholesterol modulates membrane fluidity and reduces permeability.[5][10]
-
Optimize Storage Temperature: While low temperatures can induce aggregation, storage at 4°C is often used to slow down lipid hydrolysis.[5][8] The optimal storage temperature may need to be determined empirically for your specific formulation.
-
Control Buffer Conditions: Maintain a stable pH (typically 7.0-7.4) and appropriate ionic strength in your storage buffer.[5]
-
Use PEGylated Lipids: Incorporating a small percentage of PEG-functionalized lipids can provide steric stabilization, preventing vesicles from getting too close to one another.[11]
Q3: What role does cholesterol play in preventing DPPC vesicle aggregation?
A3: Cholesterol acts as a membrane stabilizer. It inserts into the lipid bilayer, increasing the packing density of the phospholipids and reducing the fluidity of the membrane above the Tm.[1][10] This enhanced rigidity and stability help to prevent vesicle fusion and aggregation.[12] Formulations without cholesterol may be more prone to aggregation over time.[5]
Role of Cholesterol in Vesicle Stabilization
Caption: How cholesterol stabilizes DPPC vesicle membranes to reduce aggregation.
Q4: Does the method of vesicle preparation affect their stability?
A4: Yes, the preparation method is critical. Both sonication and extrusion are common methods to produce unilamellar vesicles of a defined size.[4][13] It is crucial that these processes are carried out above the Tm of DPPC (~41°C) to ensure the formation of stable vesicles.[3][5] The chosen method can influence the final size distribution and lamellarity of the vesicles, which in turn can affect their stability.
Q5: Can the ionic strength of the buffer cause my DPPC vesicles to aggregate?
A5: Yes, high ionic strength can lead to aggregation. While some salt is often necessary, high concentrations of ions in the buffer can screen the surface charges on the vesicles. This reduces the electrostatic repulsion that helps keep them separated, potentially leading to aggregation.[5]
Quantitative Data Summary
Table 1: Influence of Temperature on DPPC Vesicle Stability
| Parameter | Condition | Observation | Reference |
| Phase Transition (Tm) | Pure DPPC vesicles | ~41°C | [1][2] |
| Aggregation | Cooling from 20.5°C to 4.6°C | 10-fold increase in diameter, indicating extensive aggregation. | [6] |
| Fluorophore Leakage (at 4 weeks) | Storage at 25°C | ~80% release | [14] |
| Fluorophore Leakage (at 4 weeks) | Storage at 37°C | ~90% release | [14] |
Table 2: Effect of Stabilizers on DPPC Vesicles
| Stabilizer | Molar Ratio (Lipid:Stabilizer) | Effect | Reference |
| Cholesterol | Varies (e.g., up to 50 mol%) | Increases membrane rigidity, reduces permeability, and improves stability.[10][12] | [10][12] |
| CHEMS | Not specified | More effective than cholesterol in increasing membrane stability.[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of DPPC Vesicles by Thin-Film Hydration and Sonication
-
Lipid Film Preparation:
-
Dissolve DPPC (and cholesterol, if used) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm an aqueous buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a temperature above the Tm of DPPC (e.g., 50-60°C).[3][4]
-
Add the warm buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle vortexing or swirling for 30-60 minutes, ensuring the temperature is maintained above the Tm. The resulting suspension will contain multilamellar vesicles (MLVs) and appear milky.[4]
-
-
Sonication (Sizing):
-
Place the vial containing the MLV suspension in a water bath maintained above the Tm.
-
Use a probe-tip sonicator to sonicate the suspension.[4] Use a pulsed setting (e.g., 2 seconds on, 5 seconds off) at a low to moderate power setting (e.g., 20% duty cycle) to avoid overheating and lipid degradation.[4]
-
Sonication time will vary depending on the desired vesicle size and volume (e.g., 10-30 minutes). Monitor the clarity of the solution; it should become less turbid as small unilamellar vesicles (SUVs) are formed.
-
-
Post-Sonication Treatment:
-
To remove any large aggregates or titanium particles from the sonicator tip, centrifuge the sample at a high speed (e.g., 15,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant containing the SUVs.
-
-
Storage:
-
Store the final vesicle suspension at an appropriate temperature, typically 4°C, and monitor for stability over time.[8]
-
Protocol 2: Preparation of DPPC Vesicles by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to create an MLV suspension.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To create more unilamellar vesicles and facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until solid, then thaw in a warm water bath (above Tm).
-
-
Extrusion (Sizing):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder assembly to a temperature above the Tm (e.g., 50-60°C).
-
Load the MLV suspension into one of the extruder's gas-tight syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates large unilamellar vesicles (LUVs) with a size distribution close to the membrane's pore size.
-
-
Storage:
-
Store the final LUV suspension at an appropriate temperature, typically 4°C, and monitor for stability.[8]
-
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipalmitoylphosphatidylcholine Lipid Vesicles for Delivering HMB, NMN, and L-Leucine in Sarcopenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. liposomes.ca [liposomes.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: DPPC Liposome Encapsulation
Welcome to the technical support center for DPPC liposome formulation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low encapsulation efficiency in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for hydrophilic and lipophilic drugs in DPPC liposomes?
A1: Encapsulation efficiency (EE%) in DPPC liposomes varies significantly based on the physicochemical properties of the encapsulated drug.
-
Hydrophilic drugs: These are entrapped in the aqueous core. EE% is often low, sometimes in the single digits, as it is limited by the internal aqueous volume of the vesicles.[1][2]
-
Lipophilic/Hydrophobic drugs: These are incorporated into the lipid bilayer.[3][4] For these drugs, EE% can be much higher, often exceeding 50% and sometimes approaching 100% under optimized conditions, as it depends on the drug's ability to partition into the DPPC membrane.[3]
Q2: What are the primary factors that influence the encapsulation efficiency of a drug in DPPC liposomes?
A2: The main factors include the properties of the drug to be encapsulated and the characteristics of the liposome formulation itself.[5][6] Key influencing parameters are:
-
Drug Properties: Hydrophilicity vs. lipophilicity, molecular weight, and charge.[7]
-
Lipid Composition: The ratio of DPPC to other components, especially cholesterol, and the inclusion of charged lipids (e.g., DPPG).[8][9]
-
Preparation Method: Techniques like thin-film hydration, reverse-phase evaporation, and ethanol injection yield different encapsulation volumes and efficiencies.[3]
-
Process Parameters: pH and ionic strength of the hydration buffer, hydration temperature, and the drug-to-lipid ratio.[8][][11]
-
Liposome Characteristics: Vesicle size, lamellarity (number of bilayers), and membrane rigidity.[6]
Q3: How does cholesterol content affect encapsulation efficiency in DPPC liposomes?
A3: Cholesterol is a critical component that modulates the fluidity, stability, and permeability of the DPPC bilayer.[12][13]
-
Increases Membrane Rigidity: Cholesterol increases the packing density of the phospholipid acyl chains, making the bilayer more rigid and less permeable.[3][12] This can help to better retain entrapped hydrophilic drugs.
-
Reduces Drug Leakage: By stiffening the membrane, cholesterol can reduce the leakage of encapsulated drugs, thereby maintaining a higher EE% post-preparation.[3]
-
Optimal Ratio is Key: The effect of cholesterol is concentration-dependent. While some cholesterol is beneficial, excessive amounts can sometimes lead to a decrease in encapsulation efficiency for certain drugs by competing for space within the bilayer or altering membrane properties unfavorably.[4][14][15][16] A DPPC:cholesterol molar ratio of 70:30 is often cited as a good balance for stability and controlled release.[14][17]
Q4: What is the difference between encapsulation efficiency and drug loading?
A4: While related, these terms describe different parameters:
-
Encapsulation Efficiency (EE%): This is the percentage of the initial total drug used in the formulation that is successfully entrapped within the liposomes.[5][] It is calculated as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[3]
-
Drug Loading (or Loading Capacity, LC%): This refers to the amount of encapsulated drug relative to the total weight of the nanoparticle (lipids + drug).[] It indicates the mass percentage of the final liposome that is the active drug.[] It is calculated as: LC% = [Amount of Entrapped Drug / Total Weight of Liposomes] x 100
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues leading to low encapsulation efficiency in DPPC liposome preparations.
Issue 1: Low EE% for a Hydrophilic Drug
Hydrophilic drugs are encapsulated in the aqueous core, and their efficiency is dependent on the trapped volume.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Preparation Method | Switch to a method that creates liposomes with a larger aqueous volume, such as Reverse-Phase Evaporation (REV) or Freeze-Thaw cycling. | The thin-film hydration method followed by sonication often produces small unilamellar vesicles (SUVs) with a very small internal volume, leading to inherently low EE%.[18] Methods like REV are designed to encapsulate a larger fraction of the aqueous phase. |
| Low Lipid Concentration | Increase the total lipid concentration during preparation. | A higher lipid concentration generally leads to a greater number of vesicles and a larger total internal volume available for drug encapsulation.[1] |
| High Membrane Permeability / Drug Leakage | Incorporate cholesterol into the formulation (e.g., at a 70:30 or 60:40 DPPC:cholesterol molar ratio). | DPPC bilayers can be permeable, especially at their phase transition temperature. Cholesterol stiffens the membrane, reducing leakage of the encapsulated drug.[12][14] |
| Inappropriate Hydration Conditions | Optimize the pH and ionic strength of the hydration buffer. | For ionizable drugs, using a buffer pH that suppresses the drug's ionization can sometimes improve encapsulation. The ionic strength of the buffer can also affect liposome stability and formation.[11][19] |
Issue 2: Low EE% for a Hydrophobic/Lipophilic Drug
Lipophilic drugs are incorporated within the lipid bilayer, so efficiency depends on the drug's partitioning and the bilayer's capacity.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Drug-to-Lipid Ratio | Optimize the drug-to-lipid molar ratio. Start with a lower ratio (e.g., 1:30 or 1:60) and incrementally increase it.[3][8][15] | Exceeding the saturation capacity of the bilayer will cause the drug to precipitate out instead of being encapsulated, drastically lowering EE%.[3] |
| Suboptimal Lipid Composition | Modify the lipid composition. Consider using phospholipids with different chain lengths or adding a small percentage of a charged lipid (e.g., DPPG). | The rigid, ordered structure of pure DPPC at room temperature might inhibit the immersion of some drug molecules.[20] Including lipids with different packing properties can create more space or favorable interactions for the drug within the bilayer. |
| Drug Precipitation During Preparation | Ensure the drug is fully dissolved in the organic solvent along with the lipids before forming the lipid film. | If the drug is not completely solubilized with the lipids, it will not be available for incorporation into the bilayers during hydration, leading to poor encapsulation.[3] |
| Incorrect Hydration Temperature | Perform the hydration step at a temperature above the phase transition temperature (Tc) of the lipid mixture. For DPPC, the Tc is ~41°C. | Hydrating above the Tc ensures the lipid bilayer is in a more fluid, liquid-crystalline state, which facilitates the proper formation of vesicles and the partitioning of the hydrophobic drug into the membrane.[7] |
Troubleshooting Workflow
Here is a logical workflow for troubleshooting low encapsulation efficiency.
Quantitative Data Summary
The following tables summarize the impact of key formulation variables on the encapsulation efficiency in DPPC-based liposomes as reported in various studies.
Table 1: Effect of Cholesterol Content on Encapsulation Efficiency
| Phospholipid Composition | Drug Type | Cholesterol (mol%) | Reported EE% | Reference |
| DPPC | Hydrophilic Protein (SOD) | 20% | ~35% | [1] |
| DPPC | Hydrophilic Protein (SOD) | 30% | ~55% | [1] |
| DPPC/DMPC | Hydrophilic (Atenolol) | 30% | ~90% | [14] |
| DPPC/DMPC | Hydrophilic (Atenolol) | 50% | Lower than 30% | [14] |
| DPPC | Lipophilic (Paclitaxel) | Increasing Content | Negative Influence | [4][15] |
Table 2: Comparison of DPPC with Other Phospholipids
| Phospholipid Composition | Drug Type | Reported EE% | Key Finding | Reference |
| DPPC :Cholesterol:SA | Hydrophilic Protein (SOD) | ~55% | DPPC showed higher EE% than DSPC for this protein. | [1][21] |
| DSPC :Cholesterol:SA | Hydrophilic Protein (SOD) | ~35% | Longer saturated chains of DSPC resulted in lower EE%. | [1][21] |
| DPPC | Lipophilic (Curcumin) | Highest among tested | DPPC was most efficient for curcumin encapsulation. | [22] |
| DPPG | Lipophilic (Curcumin) | Lower than DPPC | The charged headgroup of DPPG resulted in lower EE%. | [22] |
| SPC | Lipophilic (Curcumin) | Lowest among tested | Soy PC was the least efficient for curcumin. | [22] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Liposome Preparation
This is a common passive loading technique suitable for both lipophilic and hydrophilic drugs.
Detailed Steps:
-
Lipid Dissolution: Weigh and dissolve DPPC and any other lipids (e.g., cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature well above the solvent's boiling point to remove the organic solvent, resulting in a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[23]
-
Hydration: Add the aqueous buffer (e.g., PBS, HEPES) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[2] Hydrate the film at a temperature above the main phase transition temperature (Tc) of the lipid mixture (for DPPC, >41°C) with gentle agitation to form a milky suspension of multilamellar vesicles (MLVs).[8]
-
Sizing (Homogenization): To achieve a uniform size distribution and reduce lamellarity, the MLV suspension must be downsized.
-
Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for producing unilamellar vesicles of a controlled size.[2]
-
Sonication: Use a bath or probe sonicator. While effective at creating small unilamellar vesicles (SUVs), probe sonication can be harsh and may cause lipid degradation or drug leakage.[2][23]
-
Protocol 2: Determination of Encapsulation Efficiency
Accurate determination of EE% requires separating the unencapsulated ("free") drug from the liposome-encapsulated drug.[24][25][26]
1. Separation of Free Drug from Liposomes: Choose one of the following methods based on the drug and liposome properties:
-
Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on size. Liposomes, being large, will elute first, while smaller, free drug molecules are retained and elute later.
-
Method: Prepare a small column with a suitable resin (e.g., Sephadex G-50). Equilibrate the column with the same buffer used for hydration. Apply the liposome suspension to the top of the column and collect the fractions corresponding to the liposomes.
-
-
Dialysis:
-
Principle: Uses a semi-permeable membrane with a molecular weight cut-off (MWCO) that allows free drug to diffuse out while retaining the larger liposomes.
-
Method: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer for several hours, with several buffer changes, to ensure complete removal of the free drug.[25]
-
-
Centrifugation (Ultra- or Differential):
-
Principle: Pellets the liposomes, leaving the free drug in the supernatant. This is often done using specialized ultrafiltration units.
-
Method: Place the sample in an ultrafiltration tube (with an appropriate MWCO) and centrifuge according to the manufacturer's instructions. The liposomes are retained on the filter, and the free drug is collected in the filtrate.[24][26]
-
2. Quantification of Drug Content:
-
Total Drug (C_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the drug concentration using an appropriate analytical method (e.g., UV-Vis Spectroscopy, HPLC).[5]
-
Free Drug (C_free): Measure the drug concentration in the filtrate/supernatant or later-eluting fractions obtained from the separation step.
-
Calculation: EE% = [(C_total - C_free) / C_total] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Encapsulation in Unilamellar Liposomes: High Encapsulation Efficiency and A Novel Technique to Assess Lipid-Protein Interaction - ProQuest [proquest.com]
- 22. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Release from Dipalmitoylphosphatidylcholine (DPPC) Carriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug release from dipalmitoylphosphatidylcholine (DPPC) carriers.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DPPC-based drug delivery systems.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Encapsulation Efficiency | Inefficient hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed before hydration. Optimize hydration time and temperature, ensuring it is above the phase transition temperature (Tm) of DPPC (~41°C).[1][2] |
| Poor drug solubility in the aqueous or lipid phase. | For hydrophilic drugs, ensure the drug is fully dissolved in the hydration buffer. For hydrophobic drugs, incorporate them into the lipid mixture before film formation. Consider using a co-solvent, but be mindful of its potential effects on bilayer stability. | |
| Unfavorable drug-to-lipid ratio. | Experiment with different drug-to-lipid molar ratios to find the optimal concentration for encapsulation.[2] | |
| Suboptimal liposome formation method. | For hydrophilic drugs, consider active loading techniques like creating a pH or ammonium sulfate gradient to improve encapsulation. The thin-film hydration method followed by extrusion is a commonly used and reproducible method for preparing unilamellar vesicles. | |
| Liposome Aggregation | Insufficient surface charge. | Incorporate a charged lipid (e.g., DSPG) into the formulation to increase electrostatic repulsion between vesicles. A zeta potential greater than ±20 mV is typically desired for good stability.[3] |
| Inadequate steric hindrance. | If using PEGylated lipids (e.g., DSPE-PEG), ensure the molar percentage is sufficient (typically around 5 mol%) to provide a protective hydrophilic layer.[4][5] | |
| Improper storage conditions. | Store liposomes well below the Tm of DPPC and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.[4][6] | |
| Premature Drug Leakage | High membrane fluidity. | Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase membrane rigidity and reduce permeability.[7][8] |
| Unstable liposome formulation. | The choice of lipids is crucial. Saturated lipids like DPPC create a more rigid bilayer compared to unsaturated lipids.[8] Ensure the buffer used for storage is isotonic to prevent osmotic stress.[6] | |
| Mechanical stress during processing. | Avoid excessive sonication or high pressures during extrusion, which can disrupt the bilayer integrity. Optimize the number of extrusion cycles.[6] | |
| "Burst" or Too Rapid Drug Release | High drug concentration at the liposome surface. | Ensure proper removal of unencapsulated drug through methods like dialysis or size-exclusion chromatography. |
| Temperature-sensitive release above Tm. | DPPC liposomes are known for temperature-sensitive release.[9] If a burst release is not desired, consider using lipids with a higher Tm or modifying the lipid composition to create a more stable bilayer at the target temperature.[5][7] | |
| Inconsistent or Irreproducible Results | Variability in liposome preparation. | Standardize all parameters of the preparation method, including lipid film formation, hydration time and temperature, and the energy input during sonication or extrusion.[10] |
| Inconsistent particle size distribution. | Use extrusion through polycarbonate membranes with defined pore sizes to obtain a more homogenous population of liposomes.[11][12] |
Frequently Asked Questions (FAQs)
1. What is the role of dipalmitoylphosphatidylcholine (DPPC) in drug delivery?
Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid commonly used to form the lipid bilayer of liposomes for drug delivery.[13][14] Its relatively low cost and well-characterized biophysical properties make it a popular choice.[13] A key feature of DPPC is its phase transition temperature (Tm) of approximately 41°C, which allows for the development of temperature-sensitive liposomes that can release their payload when exposed to mild hyperthermia.[5][7][15]
2. How does temperature affect drug release from DPPC carriers?
Temperature is a critical factor in controlling drug release from DPPC carriers. Below its Tm (~41°C), the DPPC bilayer is in a rigid gel phase, which minimizes drug leakage.[15][16] Above the Tm, the bilayer transitions to a more fluid liquid-crystalline phase, leading to a significant increase in membrane permeability and subsequent drug release.[5] This property is often exploited for triggered drug delivery at specific sites.[9]
3. What is the function of cholesterol in DPPC liposome formulations?
Cholesterol is a crucial component for modulating the stability and drug retention of DPPC liposomes.[7] Its incorporation into the lipid bilayer increases membrane rigidity, reduces permeability to encapsulated molecules, and can prevent premature drug leakage.[8][17] The optimal concentration of cholesterol is typically between 30 and 50 mol%.[7]
4. How can I achieve sustained or controlled release from DPPC carriers?
To achieve sustained release, the formulation should be designed to minimize drug leakage at physiological temperatures. This can be accomplished by:
-
Incorporating cholesterol: To increase membrane stability.[2][7]
-
Using PEGylated lipids: To create a protective hydrophilic layer that can also prolong circulation time.[5]
-
Optimizing the lipid composition: Combining DPPC with other lipids that have higher phase transition temperatures can enhance stability.[2]
5. What are the common methods for preparing DPPC liposomes?
The most common method is the thin-film hydration technique .[1][18] This involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution containing the drug. This is often followed by sonication or extrusion to reduce the size and lamellarity of the liposomes.[10][19] Other methods include solvent injection (ethanol or ether) and reverse-phase evaporation.[10][20]
Data on Factors Influencing Drug Release
The following tables summarize quantitative data on key factors that influence drug release from DPPC-based carriers.
Table 1: Effect of Temperature on Drug Release
| Formulation | Temperature | Drug Release Profile | Reference |
| DPPC Liposomes | Below Tm (~41°C) | Minimal release | [5][9] |
| DPPC Liposomes | Above Tm (~41°C) | Rapid "burst" release | [5][9] |
| DPPC:MPPC:DSPE-PEG2000 | 40-42°C | Rapid release | [5] |
Table 2: Effect of Lipid Composition on Drug Release
| Lipid Composition (molar ratio) | Drug Release Characteristics | Reference |
| DPPC | Temperature-sensitive, rapid release above Tm | [7][9] |
| DPPC:Cholesterol (e.g., 70:30) | Reduced leakage, more sustained release | [2][7] |
| DPPC:DSPC:Cholesterol | Steady release over 48 hours | [2][21] |
| DPPC with charged lipids (e.g., DSPG) | Can influence encapsulation and stability | [1] |
| DPPC with PEGylated lipids (e.g., DSPE-PEG) | Prolonged drug release over 48 hours | [2] |
Table 3: Effect of pH on Drug Encapsulation and Release
| Formulation | pH Condition | Effect | Reference | |---|---|---| | Pilocarpine nitrate-loaded liposomes | pH 7.4 phosphate buffer | Prolonged release over 8 hours |[2][22] | | Doxorubicin-loaded DPPC liposomes | Acidic pH (e.g., 5.5) | Can alter drug release profiles |[23] |
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DPPC liposomes with a defined size.
-
Materials: DPPC, cholesterol, drug, chloroform/methanol mixture (e.g., 2:1 v/v), aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Procedure:
-
Dissolve DPPC and other lipids (e.g., cholesterol) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, add it at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid mixture's Tm (e.g., 50-60°C for DPPC-based formulations).
-
The resulting multilamellar vesicle (MLV) suspension can be downsized by sonication or extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using an extruder device. This should also be performed at a temperature above the Tm.
-
Remove unencapsulated drug by dialysis or size-exclusion chromatography.
-
2. Determination of Encapsulation Efficiency
-
Procedure:
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.
-
Quantify the total drug concentration (encapsulated + unencapsulated) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Separate the liposomes from the unencapsulated drug using techniques like dialysis, centrifugation, or size-exclusion chromatography.
-
Quantify the amount of unencapsulated (free) drug.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. In Vitro Drug Release Study
-
Procedure:
-
Place a known amount of the liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Workflow for DPPC Liposome Preparation and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Temperature-dependent drug release from DPPC:C12H25-PNIPAM-COOH liposomes: control of the drug loading/release by modulation of the nanocarriers' components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 15. Dipalmitoylphosphatidylcholine - Wikiwand [wikiwand.com]
- 16. benchchem.com [benchchem.com]
- 17. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.unl.pt [research.unl.pt]
- 20. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. preprints.org [preprints.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: DPPC Monolayer Experiments on a Langmuir Trough
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPPC (dipalmitoylphosphatidylcholine) monolayers on a Langmuir trough. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is a DPPC monolayer and why is it studied?
A1: A DPPC monolayer is a single-molecule-thick layer of the phospholipid dipalmitoylphosphatidylcholine spread at an air-water interface.[1] It is a widely studied model system for biological membranes, particularly the lipid component of cell membranes and lung surfactant.[2][3][4] DPPC's ability to form highly packed, ordered structures allows it to significantly reduce surface tension, a critical function in preventing alveolar collapse during breathing.[5][6]
Q2: What are the typical phases of a DPPC monolayer during compression?
A2: As a DPPC monolayer is compressed on a Langmuir trough, it typically undergoes several phase transitions:
-
Gas (G) Phase: At large areas per molecule, the DPPC molecules are far apart and behave like a two-dimensional gas.
-
Liquid-Expanded (LE) Phase: As the area is reduced, the molecules become more ordered but are still relatively mobile.[7][8]
-
LE-Liquid-Condensed (LC) Coexistence Phase: Further compression leads to the formation of ordered, tightly packed liquid-condensed domains within the more fluid liquid-expanded phase.[7][8][9] This is often observed as a plateau in the surface pressure-area isotherm.[10]
-
Liquid-Condensed (LC) Phase: The monolayer becomes a more uniform, highly ordered, and solid-like film.[6][7][9]
-
Solid (S) Phase: At very high pressures, the monolayer can enter a solid phase before collapse.[11]
-
Collapse: Beyond a certain pressure, the monolayer structure breaks down, and molecules are forced out of the 2D plane into three-dimensional structures.[3][7]
Q3: What is the expected collapse pressure for a pure DPPC monolayer?
A3: The collapse pressure of a pure DPPC monolayer can vary depending on experimental conditions such as temperature, subphase composition, and compression rate. However, it is generally reported to be in the range of 50-70 mN/m.[4][8] Some studies indicate that with a ribbon barrier, the collapse pressure can exceed 70 mN/m.[4]
Q4: How does temperature affect the DPPC monolayer isotherm?
A4: Temperature is a critical parameter influencing the phase behavior of DPPC monolayers.[12] Increasing the temperature generally shifts the isotherm to higher surface pressures for a given area per molecule.[8] The liquid-expanded to liquid-condensed phase transition occurs at higher surface pressures as the temperature is raised.[5][13] Higher temperatures can also accelerate relaxation processes, which may prevent the monolayer from reaching extremely high surface pressures before collapse.[14]
Q5: What is the importance of trough and barrier cleanliness?
A5: Meticulous cleaning of the Langmuir trough and barriers is crucial for obtaining accurate and reproducible results.[1][15][16] Even minute amounts of contaminants, such as dust, oils from skin, or residues from previous experiments, can significantly alter the surface properties of the subphase and interfere with monolayer formation and behavior.[16][17] This can lead to artifacts in the surface pressure-area isotherm, such as an unexpected increase in surface pressure before the monolayer is compressed.[15]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your DPPC monolayer experiments.
Problem 1: Inconsistent or non-reproducible isotherms.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Thoroughly clean the trough, barriers, and Wilhelmy plate.[15][17][18] Use high-purity water and solvents.[1][16] Work in a clean environment to minimize airborne contaminants.[16] |
| Leaks in the trough | Check for leaks around the edges of the trough and barriers. Ensure all components are properly sealed. |
| Inaccurate solution concentration | Prepare fresh DPPC solutions and accurately determine their concentration. Store solutions properly to avoid solvent evaporation.[17] |
| Inconsistent spreading technique | Use a consistent and gentle method to spread the DPPC solution on the subphase to ensure a uniform initial film. Allow sufficient time for the solvent to evaporate completely before starting compression.[4] |
| Vibrations | Isolate the Langmuir trough from vibrations, as they can disrupt the monolayer.[1] |
Problem 2: Premature monolayer collapse at low surface pressures.
Possible Causes & Solutions:
| Cause | Solution |
| Impurities in DPPC or solvent | Use high-purity DPPC and solvents. Impurities can disrupt the packing of the monolayer, leading to instability. |
| Subphase pH | The pH of the subphase can influence the charge and interactions of the DPPC headgroups, affecting monolayer stability.[11][19][20] Ensure the pH is controlled and appropriate for your experiment. |
| Inappropriate temperature | Temperature significantly affects the fluidity and stability of the monolayer.[14][21] Operating at temperatures well above the main phase transition temperature of DPPC (around 41°C) can lead to a more fluid and less stable monolayer.[13][22] |
| Fast compression rate | A high compression speed may not allow enough time for the monolayer to organize into a stable structure, causing it to collapse prematurely.[12] |
| Presence of unsaturated lipids | If your sample is not pure DPPC and contains unsaturated lipids, this can lower the collapse pressure as unsaturated lipids are less able to pack tightly.[5] |
Problem 3: Artifacts in the isotherm, such as an initial surface pressure before compression.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated subphase | This is a classic sign of a contaminated water surface.[15] Before spreading the DPPC, compress the barriers on the clean subphase. If the surface pressure rises, the subphase is contaminated and needs to be cleaned by aspiration.[15] |
| Residual solvent | If the spreading solvent has not fully evaporated, it can contribute to the surface pressure.[8] Allow adequate time (typically 10-15 minutes) for evaporation before starting the experiment.[4] |
| Surface-active impurities in the air | Working in a dusty or unclean lab environment can lead to airborne particles settling on the subphase.[16] |
Problem 4: Formation of unusual domains or aggregates.
Possible Causes & Solutions:
| Cause | Solution |
| Compression rate | The rate of compression can influence the shape and size of the condensed domains.[2] Slower compression rates generally allow for the formation of more uniform and well-defined domains. |
| Temperature | Temperature affects the morphology of DPPC domains.[13][21] Different domain shapes can be observed at different temperatures. |
| Presence of other molecules | The addition of other lipids, peptides, or nanoparticles can alter the domain structure.[6][9] |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence DPPC monolayer behavior.
| Parameter | Typical Value/Range | Potential Impact on DPPC Monolayer |
| DPPC Purity | >99% | Lower purity can lead to altered phase behavior and lower collapse pressure. |
| Spreading Solvent | Chloroform or Chloroform/Methanol mixtures | Residual solvent can cause artifacts in the isotherm.[8] |
| Subphase | Ultrapure Water (18.2 MΩ·cm) | Ions and organic contaminants can significantly alter monolayer properties.[1][17] |
| Temperature | 20-45°C | Affects phase transition pressures, monolayer fluidity, and collapse pressure.[13][14] |
| Subphase pH | Typically 5.5 - 7.0 | Can affect headgroup interactions and monolayer stability.[11][19] |
| Compression Rate | 1-10 Ų/molecule/min | Influences domain formation and can affect the measured collapse pressure.[2] |
| Collapse Pressure | ~50-70 mN/m | The maximum surface pressure the monolayer can withstand before collapsing.[4][8] |
III. Experimental Protocols
Protocol 1: Langmuir Trough Cleaning
-
Initial Rinse: Rinse the trough and barriers thoroughly with ultrapure water.
-
Detergent Wash: Gently scrub the trough and barriers with a lint-free wipe soaked in a surfactant-free detergent solution (e.g., Decon 90 or Alconox).[15][17]
-
Thorough Rinsing: Rinse the trough and barriers at least 10 times with warm ultrapure water to remove all traces of detergent.[15][17]
-
Solvent Rinse: Rinse the trough and barriers with a high-purity solvent like ethanol or chloroform to remove any organic residues.[17][18] Caution: Work in a well-ventilated area and follow safety protocols for handling solvents.
-
Final Water Rinse: Perform a final rinse with copious amounts of ultrapure water.
-
Wilhelmy Plate Cleaning: Clean the Wilhelmy plate by rinsing with ethanol and water, followed by flaming with a Bunsen burner until it glows red-hot.[18]
-
Surface Cleanliness Check: Fill the trough with ultrapure water and compress the barriers. The surface pressure should not increase by more than 0.1-0.2 mN/m, indicating a clean surface. If the pressure increases, aspirate the surface and repeat the check.[15]
Protocol 2: DPPC Monolayer Isotherm Measurement
-
Preparation: Ensure the Langmuir trough, barriers, and Wilhelmy plate are meticulously clean as per Protocol 1. Fill the trough with fresh, ultrapure water.
-
DPPC Solution: Prepare a solution of DPPC in a volatile, water-immiscible solvent (e.g., chloroform) at a known concentration (typically ~1 mg/mL).
-
Spreading: Using a microsyringe, carefully deposit small droplets of the DPPC solution onto the air-water interface at various points.
-
Solvent Evaporation: Wait for at least 10-15 minutes to allow the solvent to fully evaporate.[4]
-
Compression: Begin compressing the barriers at a slow, constant rate (e.g., 5 mm/min).[4]
-
Data Acquisition: Record the surface pressure as a function of the mean molecular area to generate the isotherm.
-
Collapse Point: Continue compression until the monolayer collapses, which is typically indicated by a sharp decrease or plateau in the surface pressure after reaching a maximum value.
IV. Visualizations
Caption: Workflow for a DPPC monolayer experiment.
Caption: Troubleshooting logic for inconsistent isotherms.
References
- 1. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 2. vanderlicklab.yale.edu [vanderlicklab.yale.edu]
- 3. ceramrtr.ceramika.agh.edu.pl [ceramrtr.ceramika.agh.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Composition and Temperature on Dynamic Properties of Mixed Monolayers of Pulmonary Lipids - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fisica.unam.mx [fisica.unam.mx]
- 8. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of hydrocarbon chain and pH on structural and topographical characteristics of phospholipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling Complex Hysteresis Phenomenon in 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine Monolayer: Insight into Factors Influencing Surface Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of temperature on dynamic surface properties of spread DPPC monolayers in a broad range of surface pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. nist.gov [nist.gov]
- 17. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. www2.hawaii.edu [www2.hawaii.edu]
Technical Support Center: Controlling the Size of DL-Dipalmitoylphosphatidylcholine (DL-DPPC) Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Dipalmitoylphosphatidylcholine (DL-DPPC) liposomes. The following sections offer detailed information to help you control the size of your liposome preparations effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My liposomes are much larger than expected after hydration. How can I reduce their size?
A1: The initial hydration of a dry lipid film typically results in the formation of large, multilamellar vesicles (MLVs) that can be several micrometers in diameter.[1][2] To achieve a smaller and more uniform size distribution, a post-hydration size reduction step is necessary. The two most common and effective methods are extrusion and sonication.[3][4][5][6]
-
Extrusion: This technique involves forcing the liposome suspension through a polycarbonate membrane with a defined pore size.[1][3][5] It is a reliable method for producing unilamellar vesicles with a narrow size distribution that is slightly larger than the membrane's pore size.[5][7]
-
Sonication: This method uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[4][6][8] Both bath and probe tip sonicators can be used, with probe tip sonicators generally providing higher energy for more significant size reduction.[6]
Q2: I'm using extrusion, but my liposome size is still not consistent. What factors should I check?
A2: Several factors can influence the outcome of extrusion. To improve consistency, consider the following:
-
Number of Extrusion Passes: Increasing the number of passes through the extruder membrane generally leads to a smaller and more homogenous liposome population.[3] Typically, 5 to 10 passes are recommended to achieve a stable size.[3]
-
Membrane Pore Size: The final liposome size is directly related to the pore size of the membrane used. For smaller liposomes, use a smaller pore size membrane.[5][7] It's common to perform a sequential extrusion, starting with a larger pore size and progressively moving to smaller ones.
-
Lipid Concentration: High lipid concentrations can make extrusion more difficult and may lead to membrane tearing, resulting in larger and more polydisperse liposomes.[3] Consider diluting your lipid suspension if you encounter issues.
-
Temperature: Extrusion should be performed at a temperature above the phase transition temperature (Tm) of DL-DPPC, which is approximately 41°C.[9] This ensures the lipid bilayer is in a fluid state, making it easier to deform and pass through the membrane pores.
Q3: My sonicated liposomes are aggregating. What could be the cause and how can I prevent it?
A3: Aggregation of sonicated liposomes can be a common issue. Here are some potential causes and solutions:
-
Over-sonication: Prolonged sonication times can lead to lipid degradation and the introduction of impurities from the sonicator tip, which can promote aggregation.[6] Optimize your sonication time to the minimum required to achieve the desired size.
-
Temperature Control: Sonication generates heat, which can cause the sample to overheat.[10] This can lead to lipid degradation and instability. It is crucial to use a cooling bath (e.g., an ice bath) during sonication to maintain a stable temperature.[10]
-
Ionic Strength of the Buffer: The presence of ions in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. If possible, use a buffer with a lower ionic strength.
-
Inclusion of Charged Lipids: Incorporating a small percentage of a charged lipid (e.g., DPPG) into your formulation can increase the surface charge and enhance electrostatic repulsion between liposomes, thereby preventing aggregation.
Q4: Does the concentration of DL-DPPC affect the final liposome size?
A4: Yes, lipid concentration can influence the final liposome size. While the effect can vary depending on the preparation method, some general trends have been observed:
-
Extrusion: As mentioned, very high lipid concentrations can hinder the extrusion process and lead to larger, more polydisperse vesicles.[3]
-
Sonication: Some studies have shown that as the lipid concentration increases, a secondary, larger liposome population may appear.[4]
-
Ethanol Injection: In this method, both the phospholipid and cholesterol concentrations have been shown to have a direct effect on the resulting liposome particle size.[11][12]
Q5: How do pH and temperature affect the size and stability of my DL-DPPC liposomes?
A5: Both pH and temperature are critical parameters in the formation and stability of DL-DPPC liposomes.
-
Temperature: The temperature must be kept above the phase transition temperature (Tm) of DL-DPPC (~41°C) during the hydration and size reduction steps to ensure the formation of stable vesicles.[9] Below this temperature, the lipid is in a gel state, which is less fluid and can lead to the formation of irregular structures.
-
pH: The pH of the aqueous buffer can influence the surface charge of the liposomes and their stability.[13][14] For DL-DPPC, which is a zwitterionic phospholipid, the net charge is close to neutral over a wide pH range. However, extreme pH values can affect lipid hydrolysis and the overall stability of the liposome suspension. The fluidity of the liposome membrane can also be affected by pH.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of key experimental parameters on the size of DL-DPPC liposomes.
Table 1: Effect of Extrusion Parameters on Liposome Size
| Parameter | Variation | Resulting Liposome Size (approx.) | Polydispersity Index (PDI) |
| Membrane Pore Size | 400 nm | Larger than 200 nm | Variable |
| 200 nm | 150 - 250 nm | Lower | |
| 100 nm | 100 - 150 nm | Low[3] | |
| 50 nm | 60 - 100 nm | Low | |
| Number of Passes | 1 | Larger, more heterogeneous | High |
| (through 100 nm membrane) | 5 | ~140 nm | Lower |
| 11 | ~130 nm | Low[3] | |
| 21 | ~125 nm | Low |
Table 2: Effect of Sonication Parameters on DPPC Liposome Size (1500 µM DPPC) [8]
| Sonication Amplitude | Sonication Time (minutes) | Resulting Vesicle Size (nm) |
| 23% | 3 | ~400 |
| 21 | ~250 | |
| 30% | 3 | ~350 |
| 21 | ~200 | |
| 40% | 3 | ~300 |
| 21 | ~150 |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration followed by Extrusion
-
Lipid Film Formation:
-
Dissolve DL-DPPC and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of DL-DPPC (e.g., 50-60°C).[15]
-
Hydrate the lipid film by gentle rotation or vortexing. This will result in the formation of a milky suspension of MLVs.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Heat the extruder to a temperature above the Tm of DL-DPPC.
-
Pass the liposome suspension through the membrane back and forth for a specified number of cycles (e.g., 11 times).[3]
-
Collect the final extruded liposome suspension, which should be more translucent than the initial MLV suspension.
-
Protocol 2: Liposome Preparation by Thin-Film Hydration followed by Sonication
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Sonication:
-
Transfer the MLV suspension to a suitable vessel (e.g., a glass vial).
-
Place the vessel in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated during sonication.[10]
-
If using a probe sonicator, immerse the tip of the sonicator into the liposome suspension.
-
Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a predetermined duration to achieve the desired size. Monitor the sample temperature to prevent overheating.[10]
-
After sonication, the suspension should become clearer, indicating the formation of smaller vesicles.
-
Optionally, centrifuge the sample at a low speed to pellet any titanium particles shed from the sonicator tip.
-
Visualizations
Caption: Experimental workflow for DL-DPPC liposome preparation and size reduction.
Caption: Troubleshooting logic for controlling DL-DPPC liposome size.
References
- 1. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 4. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General preparation of liposomes using probe-tip sonication [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting phase transition issues in DPPC bilayers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) bilayers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My DPPC liposome suspension shows a broad or shifted main phase transition (Tm) in Differential Scanning Calorimetry (DSC). What are the possible causes?
A1: A broad or shifted main phase transition temperature (Tm) for DPPC, which is typically around 41°C, can be attributed to several factors during liposome preparation and analysis.[1][2]
-
Heterogeneous Vesicle Size: The presence of a mixed population of small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and multilamellar vesicles (MLVs) can cause peak broadening. Smaller vesicles have a higher curvature, which can lead to a slight decrease and broadening of the Tm.
-
Presence of Impurities: Contaminants in the DPPC lipid stock or buffer can interact with the bilayer and alter its thermotropic properties.
-
Incomplete Hydration: Insufficient hydration of the lipid film can result in poorly formed bilayers with a less cooperative phase transition.[3]
-
Sonication Effects: Excessive sonication time during vesicle preparation can lead to lipid degradation and the formation of a separate phase transition, while insufficient sonication may not produce a homogenous liposome population.[2][4]
-
Incorrect Lipid Concentration: Very high lipid concentrations can sometimes lead to the appearance of secondary transition peaks.[2]
-
Heating/Cooling Rate in DSC: A fast scan rate in DSC can cause a slight upward shift and broadening of the transition peak.
Q2: I am observing a pre-transition peak (around 35°C) that is weak or absent in my DSC thermogram for pure DPPC bilayers. Why is this happening?
A2: The pre-transition in DPPC, which corresponds to the transition from a lamellar gel phase (Lβ') to a rippled gel phase (Pβ'), is sensitive to the history and state of the sample.
-
Presence of Foreign Molecules: Even small amounts of impurities or incorporated molecules, like cholesterol or certain drugs, can abolish the pre-transition.[5]
-
Vesicle Size and Curvature: The pre-transition is often less pronounced or absent in highly curved small unilamellar vesicles (SUVs) compared to large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs).
-
Thermal History: The pre-transition is best observed on the first heating scan of a well-hydrated, annealed sample. Repeated heating and cooling cycles can sometimes diminish its appearance.
Q3: How does the presence of cholesterol affect the phase transition of my DPPC bilayers?
A3: Cholesterol is a well-known modulator of membrane fluidity and has a significant impact on the phase behavior of DPPC bilayers.[6][7]
-
Broadening and Abolition of the Main Transition: As the concentration of cholesterol increases, the main phase transition of DPPC becomes broader and eventually disappears at high concentrations (typically above 30 mol%).[7][8]
-
Induction of the Liquid-Ordered (Lo) Phase: Cholesterol induces the formation of a liquid-ordered phase, which is characterized by the high conformational order of a gel phase and the high lateral mobility of a liquid-crystalline phase.[6]
-
Increased Membrane Fluidity Below Tm: In the gel state (below Tm), cholesterol disrupts the tight packing of the acyl chains, leading to an increase in membrane fluidity.[6]
-
Decreased Membrane Fluidity Above Tm: In the liquid-crystalline state (above Tm), cholesterol's rigid ring structure restricts the motion of the acyl chains, leading to a decrease in membrane fluidity.
Q4: I am preparing supported DPPC bilayers on a mica substrate, and the observed phase transition temperature is different from that of free vesicles. What is the reason for this discrepancy?
A4: The substrate can have a significant influence on the properties of supported lipid bilayers.
-
Substrate-Lipid Interactions: Interactions between the lipid headgroups and the substrate surface can alter the packing and dynamics of the lipid molecules, leading to a shift and broadening of the phase transition.[9] The phase transition of the bottom leaflet (adjacent to the substrate) can be significantly different from the top leaflet.[9]
-
Incomplete Bilayer Formation: The process of vesicle fusion to form a continuous supported bilayer can be sensitive to temperature and buffer conditions. Incomplete fusion can result in a surface with both bilayer patches and adsorbed vesicles, leading to complex thermal behavior.[10]
Troubleshooting Guides
Issue 1: Inconsistent Phase Transition Temperature (Tm)
| Potential Cause | Troubleshooting Steps |
| Lipid Purity | - Use high-purity DPPC from a reputable supplier.- Store lipids under appropriate conditions (typically in chloroform at -20°C) to prevent degradation. |
| Buffer Composition | - Ensure consistent pH and ionic strength of the buffer for all experiments.- Use freshly prepared buffers to avoid microbial growth or changes in pH. |
| Vesicle Preparation Method | - Standardize the vesicle preparation protocol (e.g., thin-film hydration, sonication, extrusion).- For extrusion, ensure the membrane pore size is appropriate and perform a consistent number of passes.[11] |
| Hydration Temperature | - Hydrate the DPPC film at a temperature above its Tm (e.g., 50-60°C) to ensure proper vesicle formation.[3][10] |
| DSC Scan Rate | - Use a consistent and appropriate scan rate (e.g., 1°C/min) for all DSC measurements.[12] |
Issue 2: Broad or Asymmetric DSC Peaks
| Potential Cause | Troubleshooting Steps |
| Heterogeneous Vesicle Size | - Use extrusion to produce vesicles with a more uniform size distribution (LUVs).[11]- If using sonication, optimize the sonication time and power to achieve a consistent size distribution.[4] |
| Presence of Multilamellar Vesicles (MLVs) | - Subject the liposome suspension to several freeze-thaw cycles before extrusion to promote the formation of unilamellar vesicles.[11]- Use extrusion with appropriate pore-sized membranes to reduce lamellarity. |
| Incomplete Removal of Organic Solvent | - Ensure the lipid film is thoroughly dried under vacuum for an extended period to remove all traces of organic solvent.[3][11] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) of DPPC Liposomes
Objective: To determine the main phase transition temperature (Tm) and pre-transition temperature (Tp) of DPPC liposomes.
Methodology:
-
Sample Preparation:
-
DSC Instrument Setup:
-
Data Acquisition:
-
Load the sample and reference cells with the liposome suspension and buffer, respectively.
-
Perform an initial heating scan, followed by a cooling scan and a second heating scan to check for reversibility and thermal history effects.
-
-
Data Analysis:
-
The peak maximum of the main endotherm corresponds to the Tm.
-
The smaller endotherm at a lower temperature corresponds to the Tp.
-
Analyze the peak width at half-height as an indicator of the cooperativity of the transition.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of DPPC bilayers.
Caption: Troubleshooting logic for abnormal DSC thermograms of DPPC bilayers.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DPPC-cholesterol phase diagram using coarse-grained Molecular Dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Cholesterol on Dry Bilayers: Interactions between Phosphatidylcholine Unsaturation and Glycolipid or Free Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase transition behaviors of the supported DPPC bilayer investigated by sum frequency generation (SFG) vibrational spectroscopy and atomic force microscopy (AFM) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dipalmitoylphosphatidylcholine (DPPC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of dipalmitoylphosphatidylcholine (DPPC) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DPPC powder?
A1: DPPC powder is stable when stored correctly. It is recommended to store DPPC powder in a glass container with a Teflon-lined closure at -20°C for up to 3 years.[1][2] Before use, the container should be allowed to reach room temperature before opening to prevent moisture absorption, which can lead to hydrolysis and oxidation.[2]
Q2: How should I prepare a stock solution of DPPC?
A2: To prepare a stock solution, DPPC powder can be dissolved in a suitable organic solvent. Ethanol is a commonly used solvent, with a solubility of at least 20 mg/mL.[1][3] It is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before dissolving the DPPC to minimize oxidation.[3] The resulting solution should be stored in a glass vial with a Teflon-lined cap.[2]
Q3: What are the optimal storage conditions for DPPC solutions?
A3: DPPC solutions in organic solvents should be stored at low temperatures to ensure stability. For short-term storage, -20°C for up to one month is recommended.[1] For longer-term storage, -80°C is preferable, where the solution can be stable for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[1]
Q4: Can I store DPPC solutions in plastic containers?
A4: No, it is strongly advised to avoid storing DPPC solutions in organic solvents in plastic containers such as polystyrene, polyethylene, or polypropylene.[2] Plasticizers and other impurities can leach from the plastic into the organic solvent, contaminating your lipid solution.[2] Glass containers with Teflon-lined closures are the recommended choice for storage.[2] Aqueous solutions of DPPC, such as liposome suspensions, can be stored in plastic.[2]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Glass, Teflon-lined cap[2] | Allow to reach room temperature before opening.[2] |
| Organic Solution | -20°C | Up to 1 month[1] | Glass, Teflon-lined cap[2] | Aliquot to avoid freeze-thaw cycles.[1] Purge with inert gas.[3] |
| -80°C | Up to 6 months[1] | Glass, Teflon-lined cap[2] | Aliquot to avoid freeze-thaw cycles.[1] Purge with inert gas.[3] | |
| Aqueous Suspension (e.g., Liposomes) | 4°C | Up to 24 hours[4] | Glass or plastic | Prone to aggregation and precipitation; re-centrifuge if needed.[4][5] |
Troubleshooting Guide
Problem 1: My DPPC solution appears cloudy or has precipitates after storage.
-
Cause: DPPC can precipitate out of solution at low temperatures, especially if the concentration is high. This is a common issue with saturated phospholipids like DPPC, which has a relatively high phase transition temperature (T_m) of 41°C.[6]
-
Solution: Before use, gently warm the solution to a temperature above the T_m of DPPC (e.g., 45-50°C) and vortex or sonicate until the solution becomes clear.[7][8] This will ensure that the lipid is fully dissolved and homogeneously dispersed.
-
Prevention: Consider preparing a slightly lower concentration of your stock solution if precipitation is a persistent issue. Always ensure the lipid is fully dissolved upon initial preparation.
Problem 2: I am having difficulty dissolving the DPPC powder.
-
Cause: DPPC is a lipid and will not dissolve in aqueous buffers directly. It requires an organic solvent for initial solubilization.
-
Solution: Ensure you are using a suitable organic solvent such as ethanol or chloroform.[1][5] If you are preparing a lipid film for hydration, ensure the solvent is fully evaporated before adding the aqueous buffer.
-
Experimental Tip: For the preparation of liposomes, the thin film hydration method is commonly used. After dissolving DPPC in an organic solvent, the solvent is evaporated under a stream of inert gas to form a thin lipid film, which is then hydrated with an aqueous buffer.[7][9]
Problem 3: My liposome suspension is milky and contains visible particles.
-
Cause: This indicates that the lipid has not been fully hydrated and dispersed into small unilamellar vesicles (SUVs). Large multilamellar vesicles (MLVs) or aggregates of non-hydrated lipid can cause this appearance.
-
Solution: The liposome suspension needs to be subjected to an energy input to break down the large particles into smaller, more uniform vesicles. This is typically achieved through sonication or extrusion.[4][5] It is crucial to perform sonication above the T_m of DPPC (>41°C) to ensure the lipid is in a fluid state, which facilitates vesicle formation.[10]
-
Troubleshooting Workflow:
Troubleshooting workflow for a milky liposome suspension.
Experimental Protocol: Preparation of DPPC Liposomes by Thin Film Hydration and Sonication
This protocol outlines a general method for preparing DPPC liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) powder
-
Chloroform or ethanol
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Water bath sonicator or probe sonicator
-
Syringe filters (optional)
Methodology:
-
Lipid Solubilization: Dissolve a known amount of DPPC powder in chloroform or ethanol in a round-bottom flask. Ensure the lipid is completely dissolved.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator or under a gentle stream of nitrogen gas. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to remove all residual solvent, which can be confirmed by placing the flask under a high vacuum for at least one hour.
-
Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the T_m of DPPC (e.g., 50°C).
-
Vesicle Formation: Vortex the flask vigorously to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will likely appear milky.
-
Size Reduction (Sonication): To produce smaller, more uniform vesicles, sonicate the MLV suspension. Maintain the temperature of the suspension above the T_m of DPPC throughout the sonication process.
-
Bath Sonication: Place the flask in a bath sonicator for 15-30 minutes, or until the suspension becomes translucent.
-
Probe Sonication: Use a probe sonicator with short bursts of sonication interspersed with cooling periods to prevent overheating of the sample.
-
-
Optional Filtration: For a more defined vesicle size distribution, the liposome suspension can be extruded through polycarbonate filters with a specific pore size (e.g., 100 nm).
-
Storage: Store the final liposome suspension at 4°C for short-term use (up to 24 hours).[4] For longer storage, stability studies would be required.
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. General preparation of liposomes using probe-tip sonication [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Preparation of CL/DPPC liposome [bio-protocol.org]
- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DL-Dipalmitoylphosphatidylcholine and Other Phospholipids for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of appropriate phospholipids is a critical determinant in the design and efficacy of lipid-based drug delivery systems. DL-Dipalmitoylphosphatidylcholine (DL-DPPC) is a widely utilized synthetic phospholipid, but a thorough comparison with other phospholipids is essential for optimizing formulation characteristics. This guide provides an objective comparison of DL-DPPC with other common phospholipids, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental processes.
Physicochemical Properties of Common Phospholipids
The performance of a phospholipid in a drug delivery system is intrinsically linked to its physicochemical properties. The acyl chain length and degree of saturation are primary determinants of the lipid bilayer's characteristics, influencing its phase transition temperature (Tm), membrane fluidity, and stability. DL-DPPC, a saturated phospholipid with two 16-carbon acyl chains, is compared with other commonly used phospholipids in the table below.
| Phospholipid | Abbreviation | Acyl Chain Composition | Molecular Weight ( g/mol ) | Phase Transition Temperature (Tm) (°C) |
| This compound | DL-DPPC | 16:0/16:0 | 734.04[1][2] | 41.0[3] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 790.16[4] | 55.0[3] |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 677.93 | 24.0[3] |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | 786.11 | -17.0 |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | 760.08 | -2.0 |
Caption: Table 1. Physicochemical properties of DL-DPPC and other selected phospholipids.
Performance in Liposomal Formulations: A Comparative Overview
The choice of phospholipid significantly impacts the critical quality attributes of liposomal drug products, including encapsulation efficiency, stability, and cellular uptake.
Liposome Stability
The stability of liposomes is crucial for their shelf-life and in vivo performance. Liposomes formulated with saturated phospholipids with higher phase transition temperatures, such as DSPC and DPPC, generally exhibit greater stability and drug retention compared to those made with unsaturated phospholipids or phospholipids with lower Tm.[5] For instance, a study comparing the stability of liposomes composed of DSPC, DPPC, and DMPC showed that DSPC liposomes, having the highest Tm, exhibited the greatest drug retention over 48 hours at both 4°C and 37°C.[5] In contrast, DMPC liposomes, with a Tm below physiological temperature, showed the lowest drug retention.[5] The inclusion of cholesterol is a common strategy to enhance the stability of liposomes by modulating membrane fluidity and reducing permeability.[6]
| Liposome Composition | Storage Temperature (°C) | Drug Retention after 24h (%) |
| DSPC/Cholesterol | 37 | ~85[5] |
| DPPC/Cholesterol | 37 | ~61[5] |
| DMPC/Cholesterol | 37 | <50[5] |
Caption: Table 2. Comparison of drug retention in liposomes formulated with different saturated phospholipids.
Drug Encapsulation Efficiency
The efficiency with which a drug is encapsulated within a liposome is dependent on the drug's properties and the lipid bilayer's characteristics. For the anticancer drug doxorubicin, encapsulation efficiencies of over 90% have been achieved using remote loading methods with liposomes composed of various phospholipids.[7] However, the choice of phospholipid can influence the optimal drug-to-lipid ratio and overall loading capacity. One study found that for paclitaxel, DPPC-based liposomes achieved the highest encapsulation efficiency compared to DMPC and POPC-based liposomes.
| Liposome Composition | Drug | Encapsulation Efficiency (%) |
| DPPC/Cholesterol | Doxorubicin | >90[7] |
| DSPC/Cholesterol | Doxorubicin | >90[8] |
| POPC/DOTAP/DOPE/DSPE-mPEG2000 | Doxorubicin | 92.8 - 94.1[8] |
Caption: Table 3. Encapsulation efficiency of doxorubicin in various liposomal formulations.
Cellular Uptake
The interaction of liposomes with cells is influenced by their surface properties, which are determined by the phospholipid composition. Generally, cationic liposomes exhibit higher cellular uptake compared to neutral or anionic liposomes due to electrostatic interactions with the negatively charged cell membrane. However, the fluidity of the lipid bilayer also plays a role. For instance, liposomes composed of DPPC have been shown to have greater uptake by some mammalian cell lines compared to liposomes made of the unsaturated lipid DOPC.[9] The inclusion of cholesterol can also modulate cellular uptake by altering membrane rigidity.[9]
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
A common method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.
-
Lipid Film Formation: Dissolve the desired phospholipids (e.g., DL-DPPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of MLVs.
-
Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Caption: Experimental workflow for liposome preparation by the thin-film hydration method.
Determination of Encapsulation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of encapsulated drug.[10]
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as size exclusion chromatography, dialysis, or ultracentrifugation.[11]
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This is typically done by adding a suitable solvent, such as methanol or isopropanol.
-
Quantification of Encapsulated Drug: Analyze the lysed liposome sample by a validated HPLC method to determine the concentration of the drug.
-
Quantification of Total Drug: Determine the total drug concentration in the unseparated liposomal formulation.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Caption: Workflow for determining liposome encapsulation efficiency using HPLC.
Role of Phospholipids in Cellular Signaling
Phospholipids are not merely structural components of cell membranes; they are also key players in cellular signaling pathways. Phosphatidylcholines, including DPPC, can be metabolized to generate second messengers that influence critical cellular processes.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are central to cell proliferation, survival, and differentiation.[12] Phosphatidylcholine can be cleaved by phospholipase D (PLD) to produce phosphatidic acid (PA), a lipid second messenger that can activate both the MAPK and PI3K/Akt pathways.[13][14] The activation of these pathways can be influenced by the specific type of phosphatidylcholine present in the cell membrane, thereby linking membrane composition to fundamental cellular responses.
Caption: Role of phosphatidylcholine in the MAPK and PI3K/Akt signaling pathways.
References
- 1. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. medkoo.com [medkoo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 12. cusabio.com [cusabio.com]
- 13. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of DPPC in Liposomal Drug Delivery: A Comparative Guide
For researchers and drug development professionals, the selection of phospholipids is a critical determinant of a liposomal formulation's success. Among the plethora of choices, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has emerged as a cornerstone lipid, prized for its unique physicochemical properties that offer distinct advantages in drug delivery systems. This guide provides an objective, data-driven comparison of DPPC with other common phospholipids, highlighting its performance in terms of stability, drug release, and biocompatibility, supported by experimental data and detailed methodologies.
Core Physicochemical Properties: The Foundation of DPPC's Utility
DPPC is a saturated phospholipid with two C16 palmitoyl chains.[1] This structure imparts a relatively high phase transition temperature (Tm) of approximately 41°C.[2] The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.[2] This property is central to the functionality of DPPC-based liposomes, particularly in the context of stability and controlled drug release. At physiological temperature (37°C), DPPC liposomes exist in the gel phase, which contributes to a more rigid and less permeable bilayer compared to phospholipids with lower Tm values.[2]
Performance Comparison in Liposomes: DPPC vs. Alternatives
The choice of phospholipid significantly impacts the stability, drug retention, and release characteristics of liposomes. DPPC offers a balance of properties that make it advantageous for various applications, particularly for thermosensitive formulations.
Stability and Drug Retention
Liposomes formulated with saturated phospholipids like DPPC generally exhibit greater stability and drug retention compared to those made from unsaturated phospholipids. The rigid nature of the DPPC bilayer at physiological temperatures minimizes premature drug leakage.[3][4] When compared to other saturated phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), DPPC's performance is intermediate, offering a compromise between stability and drug release.[3] DSPC, with its longer C18 acyl chains, has a higher Tm (~55°C) and forms even more stable liposomes with lower drug leakage.[2] Conversely, DMPC has a lower Tm (~23°C) and forms more fluid and less retentive liposomes at 37°C.[3]
Encapsulation Efficiency
The encapsulation efficiency (EE%) of drugs in liposomes is influenced by various factors, including the physicochemical properties of the drug and the lipid composition. For some drugs, the rigid bilayer of DPPC can enhance entrapment. For the anticancer drug paclitaxel, DPPC-based liposomes demonstrated a significantly higher encapsulation efficiency (84.69%) compared to DMPC (66.07%) and POPC (48.76%) formulations.[5] However, for other molecules like inulin, DSPC liposomes have shown slightly higher encapsulation efficiencies.[3]
Thermosensitive Drug Release
One of the most significant advantages of DPPC is its utility in thermosensitive liposomes (TSLs).[1][6] The proximity of its Tm to physiological temperature allows for the design of liposomes that are stable at 37°C but rapidly release their contents when subjected to mild hyperthermia (40-42°C) at a target site, such as a tumor.[1][7] This triggered release mechanism can significantly enhance the therapeutic efficacy of encapsulated drugs by increasing their local concentration.[1]
Comparative Data Summary
The following tables summarize the quantitative comparison of DPPC with other common phospholipids in liposome formulations.
Table 1: Physicochemical Properties of Common Phospholipids
| Property | DPPC (dipalmitoylphosphatidylcholine) | DSPC (distearoylphosphatidylcholine) | DMPC (dimyristoylphosphatidylcholine) |
| Acyl Chain Length | C16:0 | C18:0 | C14:0 |
| Phase Transition Temp (Tm) | ~41°C[2] | ~55°C[2] | ~23°C[3] |
| Bilayer State at 37°C | Gel Phase (approaching Tm)[2] | Gel Phase (Ordered, Rigid)[2] | Liquid-Crystalline Phase (Fluid)[3] |
Table 2: Performance Comparison in Liposome Formulations
| Parameter | DPPC-based Liposomes | DSPC-based Liposomes | DMPC-based Liposomes |
| Drug Retention (Inulin, 48h at 37°C) | 60.8% (after 24h)[3] | 85.2%[3] | 53.8% (after 15 min)[3] |
| Encapsulation Efficiency (Inulin) | 2.13%[3] | 2.95%[3] | 2.25%[3] |
| Encapsulation Efficiency (Paclitaxel) | 84.69%[5] | Not Reported | 66.07%[5] |
| Particle Size (nm) | 72.51[5] | Not Reported | 115.57[5] |
| Toxicity | Low toxicity[4] | Not Reported | Higher toxicity than DPPC[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the reproduction and validation of these findings.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the desired phospholipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the Tm of the primary phospholipid with gentle agitation.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Characterization of Liposome Size and Zeta Potential (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a Zetasizer instrument and equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement to determine the hydrodynamic diameter (size) and polydispersity index (PDI). For zeta potential, a specific electrode cuvette is used, and an electric field is applied to measure the electrophoretic mobility of the liposomes.
Determination of Phase Transition Temperature (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh a small amount of the liposome suspension into a hermetic aluminum DSC pan. Seal the pan to prevent evaporation. A reference pan containing the same volume of buffer is also prepared.
-
DSC Analysis: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature below the expected Tm. Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a temperature above the Tm.
-
Data Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The peak maximum corresponds to the Tm.
In Vitro Drug Release Assay (Dialysis Method)
-
Setup: Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release Medium: Suspend the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring. The release medium may contain a surfactant to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the formulation and characterization of liposomes.
Caption: Generalized signaling pathway for liposome uptake via endocytosis.
Caption: Logical relationship of DPPC-based thermosensitive liposome activation.
Conclusion
DPPC offers a compelling set of advantages for liposome formulation, primarily driven by its phase transition temperature, which is conveniently located just above physiological temperature. This property provides a favorable balance between membrane rigidity for stability and drug retention at normal body temperature, and the potential for triggered release in thermosensitive applications. While other phospholipids like DSPC may offer superior stability for long-circulating formulations, and DMPC may be suitable for applications requiring more fluid membranes, DPPC's versatility makes it an invaluable tool in the development of advanced drug delivery systems. The choice between DPPC and its alternatives should be guided by the specific therapeutic goals, the nature of the encapsulated drug, and the desired release profile.
References
- 1. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Multivariate toxicity screening of liposomal formulations on a human buccal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
Dipalmitoylphosphatidylcholine vs. dioleoylphosphatidylcholine in membrane studies.
For Researchers, Scientists, and Drug Development Professionals
In the realm of membrane biophysics and drug delivery research, the choice of lipid components is a critical determinant of experimental outcomes. Among the most commonly employed phospholipids are 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). Both are zwitterionic phospholipids with the same phosphocholine headgroup, but their distinct acyl chain characteristics give rise to profoundly different membrane properties. This guide provides an objective comparison of DPPC and DOPC, supported by experimental data, to aid researchers in selecting the appropriate lipid for their specific application.
Structural and Physicochemical Properties: A Tale of Two Tails
The fundamental difference between DPPC and DOPC lies in their hydrophobic tails. DPPC possesses two saturated 16-carbon palmitoyl chains, while DOPC has two 18-carbon oleoyl chains, each with a single cis-double bond.[1][2] This seemingly subtle variation in saturation and chain length has significant consequences for lipid packing, membrane fluidity, and phase behavior.
Saturated lipids like DPPC have straight acyl chains that allow for tight packing, resulting in a more ordered and rigid membrane.[3] In contrast, the double bonds in the oleoyl chains of DOPC introduce a kink, hindering close packing and leading to a more disordered and fluid membrane.[3][4]
Quantitative Comparison of Membrane Properties
The distinct molecular structures of DPPC and DOPC manifest in measurable differences in their physical properties. The following table summarizes key quantitative data from various experimental and computational studies.
| Property | DPPC | DOPC | Significance for Membrane Studies |
| Phase Transition Temperature (Tm) | ~41°C[5][6] | ~ -16.5°C to -20°C[5][7] | DPPC is in a gel (solid-ordered) phase at physiological temperature (37°C), while DOPC is in a liquid-crystalline (fluid) phase. This is a primary consideration for mimicking biological membranes. |
| Area per Lipid Molecule | ~47-50 Ų (gel phase, 20-25°C)[8][9] | ~68-72 Ų (fluid phase, 20-30°C)[10][11] | The larger area per lipid for DOPC reflects greater disorder and spacing between molecules, contributing to higher membrane fluidity and permeability. |
| Membrane Thickness (Hydrophobic) | ~3.8 - 4.6 nm (gel phase)[12][13] | ~3.6 - 3.7 nm (fluid phase)[12][13] | The tightly packed, extended chains of DPPC in the gel phase result in a thicker bilayer compared to the more disordered and kinked chains of DOPC. |
| Bending Rigidity Coefficient | Higher (~1 x 10⁻¹⁹ J)[14] | Lower | The greater rigidity of DPPC membranes makes them more resistant to bending and deformation compared to the more flexible DOPC membranes. |
| Water Permeability | Lower | Higher | The looser packing of DOPC bilayers creates more transient defects, leading to higher passive water permeability compared to the tightly sealed DPPC gel-phase membranes.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are outlines of common experimental protocols used to characterize DPPC and DOPC membranes.
Liposome Preparation by Thin-Film Hydration
This is a fundamental technique for creating model membrane systems.
-
Materials: DPPC or DOPC lipid, chloroform or a chloroform/methanol mixture, buffer solution (e.g., PBS, Tris-HCl).
-
Protocol:
-
Dissolve the desired amount of lipid in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer solution by vortexing or gentle agitation. For DPPC, hydration should be performed above its phase transition temperature (e.g., 50-60°C).[5]
-
To produce unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate filters with a defined pore size.
-
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Determination
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).
-
Materials: Hydrated liposome suspension.
-
Protocol:
-
Load a precise amount of the liposome suspension into a DSC sample pan. An equal amount of buffer is loaded into a reference pan.
-
Place the pans in the DSC instrument.
-
Scan the temperature over a desired range (e.g., 10°C to 60°C for DPPC, -40°C to 10°C for DOPC) at a controlled rate (e.g., 1-5°C/min).
-
The temperature at which the peak of the endothermic transition occurs is identified as the Tm.
-
Atomic Force Microscopy (AFM) for Membrane Imaging and Mechanical Properties
AFM provides nanoscale topographical images of lipid bilayers and can be used to measure their mechanical properties.
-
Materials: Supported lipid bilayers (SLBs) on a flat substrate (e.g., mica), AFM instrument with a sharp tip.
-
Protocol for SLB formation:
-
Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Deposit the SUV solution onto a freshly cleaved mica surface.
-
Allow the vesicles to adsorb and fuse to form a continuous bilayer. For DPPC, this may require heating above its Tm.[5]
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
-
Protocol for AFM Imaging:
-
Mount the SLB sample in the AFM fluid cell.
-
Engage the AFM tip with the sample surface in imaging mode (e.g., tapping mode or contact mode).
-
Scan the tip across the surface to generate a topographical image of the bilayer.
-
-
Protocol for Force Spectroscopy:
-
Position the AFM tip over the bilayer.
-
Perform force-distance cycles where the tip approaches, indents, and retracts from the membrane.
-
Analyze the resulting force curves to determine mechanical properties such as breakthrough force and membrane elasticity.
-
Visualizing the Differences: DPPC vs. DOPC
The following diagrams illustrate the key structural and phase differences between DPPC and DOPC, as well as a typical experimental workflow for their comparison.
Applications in Research and Drug Development
The choice between DPPC and DOPC has significant implications for various research applications:
-
Drug Delivery: The rigidity and low permeability of DPPC-based liposomes can be advantageous for stable drug encapsulation and controlled release, especially in temperature-sensitive formulations.[16] Conversely, the fluidity of DOPC membranes can facilitate faster drug release and membrane fusion events.[3]
-
Membrane Protein Studies: DOPC's fluid nature at physiological temperatures provides a more biologically relevant environment for studying the function and dynamics of many membrane proteins. DPPC, in its gel state, can be used to investigate the effects of membrane rigidity on protein activity.
-
Biophysical Studies: The well-defined phase transition of DPPC makes it an excellent model system for studying the fundamental principles of lipid self-assembly, phase behavior, and the effects of additives like cholesterol.[6][17] DOPC is often used as a more simplified mimic of the fluid state of biological membranes.[11]
Conclusion
Both DPPC and DOPC are invaluable tools in membrane research, each offering a distinct set of properties. DPPC, with its saturated acyl chains, forms rigid, ordered membranes with a high phase transition temperature, making it ideal for studies on membrane stability, the gel phase, and as a component in controlled-release drug delivery systems. DOPC, with its unsaturated chains, forms fluid, disordered membranes that are more representative of the liquid-crystalline state of biological membranes at physiological temperatures, making it suitable for studies on membrane protein function and dynamic membrane processes. A thorough understanding of their fundamental differences, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture | MDPI [mdpi.com]
- 10. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
Control Experiments for DL-Dipalmitoylphosphatidylcholine-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for assays utilizing DL-Dipalmitoylphosphatidylcholine (DPPC), a widely used synthetic phospholipid in the formation of liposomes for drug delivery and membrane studies. The inclusion of appropriate controls is paramount for the accurate interpretation of experimental data, ensuring the validity and reproducibility of results. This document outlines key assays, details the necessary positive, negative, and baseline controls, and provides standardized experimental protocols.
Liposome Characterization and Drug Encapsulation Efficiency
Accurate characterization of DPPC liposomes is the foundation of any reliable assay. This includes determining size, polydispersity index (PDI), and zeta potential. Furthermore, quantifying the amount of drug successfully encapsulated within the liposomes is a critical parameter.
Table 1: Control Experiments for DPPC Liposome Characterization and Encapsulation Efficiency
| Parameter | Assay/Technique | Negative Control | Positive Control | Baseline/Reference | Typical Quantitative Data (Example) |
| Size & PDI | Dynamic Light Scattering (DLS) | Buffer solution (without liposomes) | Standard latex beads of known size | DPPC liposomes without encapsulated drug ("empty" liposomes) | Size: 100-200 nm; PDI: < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Buffer solution (without liposomes) | Standard particles with known zeta potential | "Empty" DPPC liposomes | -10 mV to -30 mV (for anionic liposomes) |
| Encapsulation Efficiency (EE%) | UV-Vis Spectroscopy, HPLC | Supernatant from "empty" liposomes after separation | A solution with a known concentration of the free drug | Initial drug concentration before encapsulation | EE%: > 80% |
Experimental Protocol: Drug Encapsulation Efficiency
-
Preparation of Drug-Loaded Liposomes: Prepare DPPC liposomes encapsulating the drug of interest using a standard method such as thin-film hydration followed by extrusion.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography or centrifugation.
-
Quantification of Encapsulated Drug:
-
Lysis of Liposomes: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant like 0.1-1% (v/v) Triton X-100.
-
Drug Quantification: Measure the concentration of the released drug using an appropriate analytical technique (e.g., UV-Vis spectroscopy at the drug's maximum absorbance wavelength or HPLC).
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Caption: Workflow for determining drug encapsulation efficiency in DPPC liposomes.
Liposome Stability and Leakage Assays
Assessing the stability of DPPC liposomes and their propensity to leak the encapsulated content is crucial for predicting their in vivo performance. Leakage assays typically involve encapsulating a fluorescent dye and monitoring its release over time.
Table 2: Control Experiments for DPPC Liposome Leakage Assay
| Assay | Negative Control | Positive Control | Baseline/Reference | Typical Quantitative Data (Example) |
| Fluorescence-Based Leakage Assay | "Empty" liposomes (no dye) | Liposomes treated with a lytic agent (e.g., Triton X-100) to induce 100% leakage.[1][2][3][4] | Initial fluorescence of the dye-loaded liposomes at time zero.[5] | < 10% leakage over 24 hours at 37°C. |
Experimental Protocol: Fluorescence-Based Leakage Assay
-
Preparation of Dye-Loaded Liposomes: Prepare DPPC liposomes encapsulating a self-quenching concentration of a fluorescent dye such as calcein or carboxyfluorescein.
-
Purification: Remove unencapsulated dye using size exclusion chromatography.
-
Incubation: Incubate the dye-loaded liposomes under the desired experimental conditions (e.g., in phosphate-buffered saline (PBS) at 37°C).
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity. An increase in fluorescence indicates leakage of the dye from the liposomes, leading to de-quenching.
-
Controls:
-
Negative Control: Incubate "empty" liposomes (without dye) under the same conditions to measure background fluorescence.
-
Positive Control (100% Leakage): At the end of the experiment, add a lytic agent like Triton X-100 (final concentration 0.1-1% v/v) to a sample of the dye-loaded liposomes to induce complete dye release and measure the maximum fluorescence.[1][2][3][4]
-
-
Calculation of Percentage Leakage:
-
% Leakage = [(Ft - F0) / (Fmax - F0)] x 100
-
Ft = Fluorescence at time t
-
F0 = Initial fluorescence at time 0
-
Fmax = Maximum fluorescence after adding Triton X-100
-
-
References
- 1. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 3. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 4. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-induced dye leakage assay [bio-protocol.org]
Validating the Integrity of DPPC Lipid Bilayers: A Comparative Guide
For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, ensuring the integrity of the lipid bilayer is paramount. Dipalmitoylphosphatidylcholine (DPPC) is a widely used phospholipid for forming liposomes and other lipid nanoparticles due to its biocompatibility and well-defined phase behavior. This guide provides an objective comparison of key experimental techniques used to validate the integrity of DPPC lipid bilayers, supported by experimental data and detailed protocols.
Comparison of Key Validation Techniques
The integrity of a DPPC lipid bilayer can be assessed through various biophysical techniques, each providing unique insights into the structural and functional properties of the membrane. The choice of technique often depends on the specific information required, such as phase transition behavior, morphology, or permeability. Below is a comparative summary of four commonly employed methods: Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), Fluorescence Microscopy, and Electrochemical Impedance Spectroscopy (EIS).
| Technique | Principle | Key Parameters Measured for DPPC Bilayers | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in the lipid bilayer as a function of temperature. | Main phase transition temperature (Tm) from gel (Lβ') to liquid crystalline (Lα) phase, typically around 41-42°C.[1][2][3] Pre-transition temperature (Tp) from a planar gel phase to a rippled gel phase, around 35-36°C.[1][4] Enthalpy of transition (ΔH), which relates to the cooperativity of the transition. | Provides precise thermodynamic data on phase transitions.[1] High sensitivity to changes in lipid packing and the presence of impurities or interacting molecules.[1] | Requires relatively large sample amounts. Provides bulk information and does not give insights into the morphology of individual bilayers. |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that scans a sharp tip over the surface of the supported lipid bilayer to generate a topographical map. | Bilayer thickness (gel phase: ~5.5 nm, liquid phase: ~3.6 nm).[5] Visualization of bilayer defects, domains, and the effects of interacting molecules at the nanoscale.[6][7][8][9] Measurement of mechanical properties like breakthrough force.[7] | Provides real-space images with sub-nanometer resolution.[6][10] Can be performed in liquid environments, mimicking physiological conditions.[9] Allows for the characterization of both structural and mechanical properties.[7] | Requires the lipid bilayer to be supported on a solid substrate, which may influence its properties.[11] The scanning tip can potentially damage the soft bilayer. |
| Fluorescence Microscopy | Utilizes fluorescent probes that partition into the lipid bilayer, allowing for the visualization of its structure and dynamics. | Visualization of phase separation and domain formation in giant unilamellar vesicles (GUVs).[12][13] Assessment of membrane fluidity and lipid diffusion.[14] Detection of membrane defects and leakage through dye-release assays. | Enables real-time observation of dynamic processes in the bilayer.[12] High sensitivity and specificity through the use of various fluorescent probes. Can be used to study both supported bilayers and free-floating vesicles like GUVs.[12][13] | The fluorescent probes can potentially perturb the bilayer structure and dynamics. Photobleaching of the probes can limit long-term observation. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the electrical impedance of a supported lipid bilayer to characterize its insulating properties and integrity. | Membrane capacitance and resistance, which are indicative of bilayer completeness and the presence of defects.[15][16] Monitoring of ion permeability and the effect of pore-forming agents.[16] | Highly sensitive to small defects and changes in membrane permeability.[17] Provides quantitative data on the electrical properties of the bilayer.[15] Label-free technique.[18] | Requires the formation of a supported lipid bilayer on a conductive substrate.[18] Interpretation of impedance data can be complex.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a starting point for researchers to design their own experiments for validating DPPC bilayer integrity.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
This protocol outlines the steps to determine the phase transition temperature of DPPC liposomes.
Methodology:
-
Liposome Preparation:
-
Prepare a thin film of DPPC by dissolving the lipid in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) at a temperature above the Tm of DPPC (e.g., 50°C) to form multilamellar vesicles (MLVs).[3]
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]
-
-
DSC Measurement:
-
Degas the liposome suspension and the reference buffer for approximately 30 minutes before loading into the DSC pans.[3]
-
Load a specific amount of the liposome suspension (e.g., 2-10 mg/mL) into an aluminum DSC pan and seal it.[3]
-
Load an equal volume of the reference buffer into a reference pan.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).[3]
-
Scan the temperature at a controlled rate (e.g., 1°C/minute or 60°C/hour) up to a temperature well above the main transition (e.g., 60-70°C).[3]
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.
-
Atomic Force Microscopy (AFM) for Bilayer Imaging
This protocol describes the formation of a supported DPPC lipid bilayer and its imaging using AFM.
Methodology:
-
Substrate Preparation:
-
Cleave a mica disc to obtain a fresh, atomically flat surface.
-
-
Liposome Preparation:
-
Prepare DPPC small unilamellar vesicles (SUVs) at a concentration of 0.5-1 mg/mL in a suitable buffer (e.g., HEPES buffer with NaCl and MgCl2) as described in the DSC protocol.[9]
-
-
Supported Bilayer Formation (Vesicle Fusion):
-
Heat the mica substrate to a temperature above the Tm of DPPC (e.g., 50-65°C).[9][11]
-
Deposit the DPPC SUV suspension onto the heated mica substrate and incubate for 30-60 minutes to allow for vesicle fusion and bilayer formation.[9]
-
Gently rinse the surface with pre-warmed buffer to remove unfused vesicles.
-
Slowly cool the sample to room temperature to allow the bilayer to enter the gel phase.
-
-
AFM Imaging:
-
Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated.
-
Use a soft cantilever suitable for imaging biological samples in liquid.
-
Engage the tip with the surface and begin imaging in tapping mode or contact mode with minimal applied force to avoid damaging the bilayer.
-
Acquire height and phase images to characterize the bilayer topography, thickness, and identify any defects.
-
Fluorescence Microscopy for GUV Visualization
This protocol details the formation of DPPC Giant Unilamellar Vesicles (GUVs) and their observation using fluorescence microscopy.
Methodology:
-
Lipid Film Preparation:
-
Prepare a solution of DPPC and a fluorescent lipid probe (e.g., 0.5 mol% Lissamine Rhodamine B-PE) in chloroform.
-
Deposit a small volume of the lipid solution onto a conductive glass slide (e.g., ITO-coated) and spread it to form a thin film.
-
Dry the film under vacuum for at least 1 hour to remove all solvent.
-
-
GUV Formation (Electroformation):
-
Assemble an electroformation chamber by placing a spacer (e.g., a silicone O-ring) on the lipid-coated slide and adding a swelling solution (e.g., sucrose solution).
-
Place a second conductive slide on top to close the chamber.
-
Apply an AC electric field (e.g., 1-3 V, 5-10 Hz) to the chamber at a temperature above the Tm of DPPC (e.g., 50-60°C) for 2-4 hours.[19]
-
-
Fluorescence Microscopy Imaging:
-
Carefully collect the GUV suspension from the chamber.
-
Transfer a small aliquot of the GUV suspension to a microscope slide or imaging dish.
-
Observe the GUVs using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent probe.
-
Image the GUVs to assess their lamellarity, size distribution, and the presence of any phase-separated domains.
-
Electrochemical Impedance Spectroscopy (EIS) for Bilayer Integrity
This protocol provides a method for forming a supported DPPC bilayer on an electrode and measuring its impedance.
Methodology:
-
Electrode Preparation:
-
Clean a gold or ITO electrode thoroughly.
-
-
Supported Bilayer Formation:
-
Form a supported DPPC bilayer on the electrode surface using the vesicle fusion method as described in the AFM protocol, ensuring the temperature is maintained above the Tm of DPPC during formation.
-
-
EIS Measurement:
-
Set up a three-electrode electrochemical cell with the bilayer-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with an electrolyte solution (e.g., PBS).
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance spectrum (both magnitude and phase angle).
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit to extract the membrane resistance and capacitance. A high resistance and low capacitance are indicative of a well-formed, intact bilayer.
-
Comparison with an Unsaturated Lipid: DPPC vs. DOPC
To highlight the unique properties of DPPC, a comparison with a common unsaturated phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is useful.
| Property | DPPC (Saturated) | DOPC (Unsaturated) | Significance for Validation |
| Main Transition Temperature (Tm) | ~41°C (gel to liquid crystalline)[9][11] | ~ -20°C (well below room temperature)[9][11] | DSC can clearly distinguish between the two based on their thermotropic behavior at room temperature. AFM will show a rigid, ordered gel phase for DPPC and a fluid, disordered phase for DOPC at room temperature. |
| Bilayer Thickness (at room temp) | Gel phase: ~5.5 nm[5] | Liquid crystalline phase: ~3.6 - 4.6 nm[5] | AFM can directly measure the difference in thickness, confirming the phase state of the bilayer. |
| Phase Behavior at Room Temperature | Solid-like gel phase[9][11] | Fluid-like liquid crystalline phase[9][11] | Fluorescence microscopy with appropriate probes can visualize the difference in fluidity. EIS may show a higher resistance for the more ordered DPPC bilayer compared to the more fluid DOPC bilayer. |
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate [mdpi.com]
- 5. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrically controlling and optically observing the membrane potential of supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unige.ch [unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. Probing the Ion Transport Properties of Ultrashort Carbon Nanotubes Integrated with Supported Lipid Bilayers via Electrochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of giant unilamellar vesicles (GUVs) [bio-protocol.org]
The Influence of Acyl Chain Length on Phospholipid Properties: A Comparative Guide to DPPC vs. DMPC
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phospholipids is paramount for designing effective lipid-based formulations and interpreting membrane biophysics. This guide provides a detailed comparison of two commonly used saturated phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), focusing on how a difference of just two carbons in their acyl chain lengths profoundly impacts their physicochemical properties and, consequently, their behavior in membrane systems.
The fundamental distinction between DPPC and DMPC lies in their acyl chain composition: DPPC possesses two 16-carbon palmitoyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly minor variation in hydrocarbon length leads to significant differences in their physical properties, including phase transition temperature, membrane thickness, molecular packing, and mechanical properties such as bending rigidity. These differences are critical in applications ranging from liposomal drug delivery to the study of membrane protein function.
Comparative Analysis of Physicochemical Properties
The differing acyl chain lengths of DPPC and DMPC directly influence their molecular organization and thermal behavior. The longer, more saturated chains of DPPC result in stronger van der Waals interactions between adjacent lipid molecules, leading to a more ordered and stable gel phase. This is reflected in its higher phase transition temperature.
| Property | DPPC (16:0 PC) | DMPC (14:0 PC) | Key Differences & Implications |
| Main Phase Transition Temperature (Tm) | ~41 °C[1][2][3][4] | ~24 °C[1][2][4] | The higher Tm of DPPC means its bilayers are in the gel phase at physiological temperatures, while DMPC bilayers are in the fluid phase. This is a critical consideration for in vitro and in vivo applications. |
| Membrane Thickness (Fluid Phase) | ~3.86 nm[5] | ~3.22 nm[5] | The longer acyl chains of DPPC result in a thicker bilayer. This can influence the incorporation and function of transmembrane proteins. |
| Area per Lipid (Fluid Phase) | ~63 Ų | ~60.6 Ų[6] | DMPC molecules pack more tightly than DPPC in the fluid phase, as indicated by the smaller area per lipid. |
| Bending Rigidity (κ) | ~4.28 x 10-20 J (at 295 K)[7] | ~7.22 x 10-20 J (at 295 K)[7] | In the solid-ordered phase, DPPC vesicles exhibit lower bending rigidity compared to DMPC. However, in the fluid phase, the bending modulus of DMPC is generally lower than that of DPPC, indicating greater flexibility.[6] |
Impact on Membrane Functionality
The distinct physical properties of DPPC and DMPC membranes have a direct impact on their functional characteristics, such as permeability and interactions with membrane-associated proteins.
Membrane Permeability: The permeability of a lipid bilayer is highly dependent on its phase state. In the gel phase, the tightly packed acyl chains of DPPC create a less permeable barrier compared to the more fluid DMPC membrane at the same temperature. However, permeability is known to increase significantly around the phase transition temperature of the lipids. Studies have shown that for both DMPC and DPPC liposomes, the release of encapsulated molecules begins near their respective pre-transition temperatures and can be anomalous at the main phase transition.[8] The coexistence of gel and fluid domains in mixed DMPC/DPPC bilayers can also lead to a maximum in permeability, suggesting that the interfaces between these domains are particularly leaky.[9]
Protein-Lipid Interactions: The thickness and fluidity of the lipid bilayer are critical for the proper folding, insertion, and function of transmembrane proteins. The hydrophobic mismatch between the length of the transmembrane domain of a protein and the thickness of the surrounding lipid bilayer can induce membrane stress and affect protein conformation and activity. For instance, in cases of positive hydrophobic mismatch where the protein's hydrophobic region is longer than the bilayer's hydrophobic core, the membrane may stretch or thin around the protein. This effect is more pronounced in the thinner DMPC bilayers compared to DPPC bilayers when interacting with the same transmembrane peptide.[10]
Experimental Methodologies
A variety of experimental techniques are employed to characterize the properties of phospholipid bilayers. Below are the protocols for some of the key methods used to obtain the data presented in this guide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of the phospholipid vesicles.
Protocol:
-
Sample Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DPPC or DMPC are prepared by hydrating a dry lipid film with a suitable buffer (e.g., HEPES).[1] The lipid concentration is typically in the range of 1-10 mg/mL.
-
DSC Measurement: A small, known volume of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition, and the enthalpy of transition (ΔH) is calculated from the area under the peak.[1]
X-ray Scattering
Objective: To determine the membrane thickness and area per lipid.
Protocol:
-
Sample Preparation: Oriented stacks of lipid bilayers or unilamellar vesicles are prepared. For oriented samples, a lipid solution is deposited on a solid substrate and allowed to dry slowly in a controlled humidity environment.
-
X-ray Diffraction: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.
-
Data Analysis: For oriented bilayers, the positions of the Bragg peaks in the scattering pattern are used to calculate the lamellar D-spacing. For unilamellar vesicles, the diffuse scattering pattern is analyzed. By fitting the scattering data to an electron density model of the bilayer, structural parameters such as the hydrophobic thickness and the area per lipid can be determined.[6]
Molecular Dynamics (MD) Simulations
Objective: To investigate the structural and dynamic properties of lipid bilayers at an atomistic or coarse-grained level.
Protocol:
-
System Setup: A lipid bilayer of DPPC or DMPC is constructed in a simulation box with a defined number of lipid and water molecules.
-
Equilibration: The system is subjected to energy minimization and a series of equilibration runs under controlled temperature and pressure to allow the system to reach a stable state.
-
Production Run: A long simulation trajectory is generated, from which various properties are calculated.
-
Data Analysis: The trajectory is analyzed to determine parameters such as membrane thickness, area per lipid, and bending rigidity.[7][11]
Conclusion
The choice between DPPC and DMPC for a specific application hinges on the desired physicochemical properties of the lipid bilayer. The two-carbon difference in their acyl chains leads to a significant divergence in their phase behavior at physiological temperatures, with DPPC forming a more ordered, thicker, and less permeable membrane compared to the more fluid and thinner DMPC bilayer. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the rational design of lipid-based systems in research and pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 6. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dye permeability at phase transitions in single and binary component phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability of dimyristoyl phosphatidylcholine/dipalmitoyl phosphatidylcholine bilayer membranes with coexisting gel and liquid-crystalline phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Purity of Commercial DL-Dipalmitoylphosphatidylcholine (DPPC)
For researchers, scientists, and drug development professionals utilizing DL-Dipalmitoylphosphatidylcholine (DPPC) in their formulations, particularly in liposomal drug delivery systems, ensuring the purity of this critical phospholipid is paramount. The presence of impurities can significantly impact the physicochemical properties, stability, and in vivo performance of the final product. This guide provides a comparative overview of commercially available DPPC, details on common impurities, and standardized protocols for purity assessment.
Comparative Purity of Commercial Phospholipids
The purity of commercially available DPPC and its common alternatives, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), is typically greater than 98%. However, the nature and quantity of minor impurities can vary between suppliers and batches. Below is a summary of typical purity specifications from various commercial sources.
| Phospholipid | Supplier Example | Purity Specification | Method of Analysis | Common Impurities |
| DL-DPPC | CordenPharma | ≥98% | HPTLC | Lysophosphatidylcholine, Palmitic Acid |
| Avanti Polar Lipids | >99% | TLC, GC-FAME | Related phospholipids | |
| NOF Corporation | ≥99% | Not specified | Not specified | |
| Biosynth | Not specified | Not specified | Not specified | |
| DSPC | Cayman Chemical | ≥98% | Not specified | Not specified |
| TCI Chemicals | >95.0% | HPLC | Related phospholipids | |
| Abcam | >98% | Not specified | Not specified | |
| DMPC | Sigma-Aldrich | ≥99% | Not specified | Not specified |
| Cayman Chemical | ≥98% | Not specified | Not specified | |
| Abcam | >98% | Not specified | Not specified |
Note: Purity specifications can vary. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
Common Impurities in Commercial DPPC
Impurities in synthetic phospholipids like DPPC can originate from the starting materials, synthesis process, or degradation during storage. Understanding these potential impurities is crucial for selecting appropriate analytical methods for their detection and quantification.
-
Lysophosphatidylcholines (LPCs): These are formed by the hydrolysis of one of the fatty acid chains of DPPC. The presence of LPCs can alter the physical properties of liposomes, such as their membrane fluidity and permeability.[1]
-
Free Fatty Acids (e.g., Palmitic Acid): Residual palmitic acid from the synthesis process or from the degradation of DPPC can be present. Free fatty acids can affect the pH of the formulation and interact with other components.[2][3][4]
-
Other Phospholipids: Depending on the synthesis and purification process, trace amounts of other phospholipids with different acyl chain lengths may be present.
-
Residual Solvents and Reagents: Impurities from the manufacturing process, such as solvents and unreacted reagents, should be minimized to levels below established safety thresholds.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of DPPC purity. The following are detailed protocols for commonly employed techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the separation and quantification of phospholipids and their impurities. The charged aerosol detector provides a near-universal response for non-volatile analytes, making it suitable for lipid analysis without the need for chromophores.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DPPC sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture, such as chloroform/methanol (2:1, v/v), to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 100% B
-
20-25 min: 100% B
-
25-30 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Temperature: 50°C.
-
Gas Flow: As per manufacturer's recommendation.
Data Analysis:
Peak areas are integrated to determine the relative percentage of DPPC and any detected impurities. Quantification can be performed using an external standard curve prepared with a certified DPPC reference standard.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) and enthalpy of the main phase transition of DPPC. The presence of impurities can lead to a broadening of the transition peak and a shift in the Tm.[5][6][7]
Sample Preparation:
-
Accurately weigh 2-5 mg of the DPPC powder into a DSC pan.
-
Add a small amount of deionized water or buffer (e.g., 20 µL) to hydrate the lipid, forming multilamellar vesicles (MLVs).
-
Seal the pan hermetically.
-
Allow the sample to hydrate for at least 1 hour at a temperature above the expected Tm (e.g., 50°C).
DSC Parameters:
-
Temperature Program:
-
Equilibrate at 20°C for 5 minutes.
-
Heat from 20°C to 60°C at a rate of 1°C/min.
-
Cool from 60°C to 20°C at a rate of 1°C/min.
-
-
Reference: An empty, sealed DSC pan.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Data Analysis:
The thermogram will show an endothermic peak corresponding to the main phase transition. The peak temperature is taken as the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH). For high-purity DPPC, a sharp, symmetric peak is expected at approximately 41°C.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and characterization of impurities.
Sample Preparation:
-
Prepare a dilute solution of the DPPC sample (e.g., 10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or isopropanol containing a small amount of formic acid or ammonium acetate to promote ionization.
Mass Spectrometry Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for phosphatidylcholines.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-350°C.
Data Analysis:
The mass spectrum of pure DPPC will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 734.0. Other adducts, such as [M+Na]⁺ at m/z 756.0, may also be observed. Impurities will appear as additional peaks in the spectrum. For example, lysophosphatidylcholine (palmitoyl) would be detected at m/z 496.3 [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm the identity of impurities by analyzing their fragmentation patterns.
Visualizing Experimental Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC-CAD, DSC, and MS analysis of DPPC.
References
- 1. Effect of lysophosphatidylcholine on behavior and structure of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protonation of palmitic acid embedded in DPPC lipid bilayers obscures detection of ripple phase by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condensing effect of palmitic acid on DPPC in mixed Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biosynth.com [biosynth.com]
Comparing DPPC and dipalmitoylphosphatidylglycerol (DPPG) in surfactant models.
An objective analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DPPG) in the context of pulmonary surfactant models, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their biophysical properties, interactions with surfactant proteins, and functional roles. This guide is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies in respiratory science and drug delivery.
Introduction
Pulmonary surfactant is a complex mixture of lipids and proteins essential for respiratory mechanics, reducing surface tension at the air-liquid interface of the alveoli to prevent collapse during exhalation.[1][2] The primary component of pulmonary surfactant is dipalmitoylphosphatidylcholine (DPPC), a zwitterionic phospholipid that plays a crucial role in lowering surface tension.[2][3] Alongside DPPC, anionic phospholipids like dipalmitoylphosphatidylglycerol (DPPG) are significant components that contribute to the overall function and stability of the surfactant film.[2] Understanding the distinct and synergistic roles of DPPC and DPPG is critical for developing effective synthetic surfactants for treating conditions like Respiratory Distress Syndrome (RDS) and for designing lipid-based drug delivery systems.[1][4][5] This guide provides a detailed comparison of DPPC and DPPG, focusing on their performance in surfactant models based on experimental evidence.
Biophysical Properties: A Comparative Overview
DPPC and DPPG share the same saturated dipalmitoyl acyl chains but differ in their headgroup structure and charge. DPPC has a neutral phosphocholine headgroup, while DPPG possesses a negatively charged phosphoglycerol headgroup at physiological pH.[6] This fundamental difference in headgroup chemistry leads to distinct biophysical behaviors in monolayer and bilayer systems.
| Property | DPPC | DPPG | Significance in Surfactant Models |
| Headgroup Charge | Zwitterionic (neutral) | Anionic (negative)[6] | Influences interactions with ions (e.g., Ca²⁺) and surfactant proteins, affecting lipid packing and monolayer stability. |
| Phase Transition Temperature (Tm) | ~41°C[7] | ~41°C[7] | Both lipids are in a gel state at physiological temperature, contributing to the formation of a stable, ordered monolayer capable of achieving low surface tensions. |
| Molecular Area | Smaller cross-sectional area in condensed phase | Larger cross-sectional area due to headgroup repulsion | Affects the packing density and compressibility of the surfactant monolayer. |
| Interaction with Ca²⁺ | Weak | Strong, leads to charge neutralization and condensation of the monolayer | Calcium is essential for the structure and function of pulmonary surfactant, and its interaction with DPPG is crucial for forming tightly packed domains. |
| Liposome Stability | Less stable (zeta potential ~ -17.9 mV)[8][9] | More stable (zeta potential ~ -43 mV)[8][9] | Important for the formulation of lipid-based drug delivery systems, where stability is paramount. |
Role and Function in Pulmonary Surfactant
While DPPC is the primary component responsible for reducing surface tension to near-zero values upon compression, DPPG plays a vital role in enhancing the dynamic properties of the surfactant film and interacting with surfactant proteins.[4][10]
DPPC: The Workhorse of Surface Tension Reduction
The ability of DPPC to form highly ordered, tightly packed monolayers is central to its function.[2] During exhalation, the alveolar surface area decreases, compressing the surfactant monolayer. The saturated acyl chains of DPPC allow for strong van der Waals interactions, leading to the formation of a rigid film that can withstand high surface pressures and dramatically lower surface tension.[4]
DPPG: A Key Modulator and Stabilizer
DPPG's negative charge and larger headgroup introduce electrostatic repulsion within the monolayer, which might seem counterintuitive to achieving low surface tension. However, this property is crucial for several reasons:
-
Fluidization and Resp-reading: The presence of DPPG prevents the complete collapse of the monolayer upon extreme compression, facilitating the rapid respreading of the surfactant film during inhalation.[11]
-
Interaction with Surfactant Proteins: The anionic nature of DPPG is critical for its interaction with positively charged residues on surfactant proteins SP-B and SP-C, which are essential for the proper function of pulmonary surfactant.[12]
-
Preventing Pollutant Entry: Studies have shown that DPPG can act as a barrier, preventing harmful molecules like benzo[a]pyrene from entering the aqueous subphase.[13]
Interaction with Surfactant Proteins
The interplay between lipids and surfactant-associated proteins (SPs) is a key area of research. Both DPPC and DPPG exhibit distinct interactions with SP-A and SP-B, the two most abundant surfactant proteins.
| Surfactant Protein | Interaction with DPPC | Interaction with DPPG | Functional Implication |
| SP-A | Higher affinity for DPPC.[6] Has little effect on DPPC-d₆₂ chain order.[6] | Enhances the ability of SP-A to interact with lipid mixtures in the presence of Ca²⁺.[6] Narrows the temperature range of the liquid-crystal-to-gel transition.[6] | SP-A is involved in the formation of tubular myelin, a precursor to the surface-active film, and in innate immunity. The differential interactions suggest specific roles for each lipid in these processes. |
| SP-B | Reduces lipid chain order in both liquid crystalline and gel phases.[6] | SP-B shows a preference for interacting with negatively charged phospholipids like DPPG.[12] | SP-B is crucial for the adsorption and spreading of the surfactant monolayer. Its interaction with DPPG is vital for these dynamic processes.[11] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the literature are provided below.
Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
This technique is used to observe the acyl chain order of lipids in model surfactant systems.
Objective: To compare the effects of surfactant proteins on the chain order of DPPC and DPPG.
Materials:
-
1,2-perdeuterodipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d₆₂)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)
-
Surfactant proteins SP-A and SP-B
-
Calcium Chloride (CaCl₂)
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare lipid mixtures of DPPC-d₆₂/DPPG or DPPC/DPPG-d₆₂ at a desired molar ratio (e.g., 7:3).
-
Disperse the lipid mixture in a buffer solution containing Ca²⁺.
-
Add surfactant proteins (SP-A, SP-B, or both) to the lipid dispersion at specified weight percentages.
-
Hydrate the samples and transfer them to NMR tubes.
-
Acquire ²H-NMR spectra over a range of temperatures, encompassing the gel-to-liquid crystalline phase transition.
-
Analyze the spectral moments to determine the lipid acyl-chain orientational order.
Langmuir Monolayer Isotherms
This method is used to study the surface pressure-area characteristics of lipid monolayers at the air-water interface.
Objective: To investigate the effect of pollutants or drugs on the stability and compressibility of DPPC/DPPG monolayers.
Materials:
-
DPPC and DPPG dissolved in a volatile solvent (e.g., chloroform/methanol mixture).[14]
-
A Langmuir trough equipped with a movable barrier and a surface pressure sensor.
-
A subphase solution (e.g., buffered saline).
Procedure:
-
Fill the Langmuir trough with the subphase solution.
-
Carefully spread a known amount of the lipid solution onto the subphase surface.[15]
-
Allow the solvent to evaporate completely, forming a lipid monolayer.[14]
-
Compress the monolayer at a constant rate using the movable barrier while continuously measuring the surface pressure.
-
Plot the surface pressure as a function of the mean molecular area to obtain the isotherm.
Visualizing Experimental Workflows and Relationships
To better understand the experimental processes and the relationships between the components of surfactant models, the following diagrams are provided.
Caption: Workflow for ²H-NMR analysis of lipid chain order.
Caption: Interactions between key surfactant components.
Conclusion
DPPC and DPPG, while structurally similar, exhibit distinct and complementary roles in surfactant models. DPPC is the fundamental building block for creating a low-energy interface, while DPPG is a crucial modulator that fine-tunes the dynamic properties of the surfactant film and mediates essential interactions with surfactant proteins. A thorough understanding of their individual and combined behaviors is paramount for the rational design of synthetic surfactants and advanced drug delivery systems. The experimental approaches and data presented in this guide offer a foundation for researchers to build upon in their exploration of these vital biomolecules.
References
- 1. The Role of Pulmonary Surfactants in the Treatment of Acute Respiratory Distress Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung surfactant as a biophysical assay for inhalation toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Surfactant in Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Surfactant in Respiratory Distress Syndrome [openrespiratorymedicinejournal.com]
- 5. lipoid.com [lipoid.com]
- 6. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biophysics.org [biophysics.org]
- 11. Interaction of lung surfactant proteins with anionic phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of DPPG in lung surfactant exposed to benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation using a Lipid Monolayer Method for Electron Crystallographic Studies [jove.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DL-Dipalmitoylphosphatidylcholine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of DL-Dipalmitoylphosphatidylcholine (DPPC), a common phospholipid used in lipid research and drug delivery systems.
Safe Handling and Personal Protective Equipment
Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure. While not classified as a hazardous substance, good laboratory practices should always be followed.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory | In case of inadequate ventilation or dust formation, a NIOSH/MSHA approved respirator is recommended. |
Handle in a well-ventilated area and avoid generating dust.[1][4] Wash hands thoroughly after handling.[4][5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[1]
-
Initial Assessment: Determine if the DPPC is contaminated with other hazardous materials. The disposal route will depend on this assessment.
-
Uncontaminated DPPC:
-
For small quantities, some guidelines suggest it may be permissible to dispose of it with household waste. However, it is always best to confirm with your institution's environmental health and safety (EHS) department.
-
For larger quantities, the recommended procedure is to collect the solid material and place it in a suitable, sealed container for disposal.[4]
-
-
Contaminated DPPC:
-
If the DPPC is mixed with hazardous substances, it must be treated as hazardous waste.
-
The waste mixture should be disposed of according to the regulations governing the hazardous component(s).
-
-
Waste Collection:
-
Professional Disposal:
-
It is highly recommended to contact a licensed professional waste disposal service for the final disposal of the material.[1] These services are equipped to handle chemical waste in an environmentally responsible manner.
-
Important Considerations:
-
Avoid releasing this compound into the environment.[1]
-
Do not allow the substance to enter sewers or public waters.[2]
-
Always refer to your institution's specific waste disposal protocols.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: DPPC Disposal Decision Workflow.
References
Personal protective equipment for handling DL-Dipalmitoylphosphatidylcholine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Dipalmitoylphosphatidylcholine (DPPC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols to minimize exposure and potential irritation. The toxicological properties of this material have not been fully investigated.[1]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye Protection | Safety glasses or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves | The glove material should be impermeable and resistant to the product. Nitrile rubber, neoprene, or natural rubber gloves are suggested.[2] Inspect gloves before use. |
| Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is generally sufficient. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when exposure limits may be exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[1][3][4] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[1]
-
Storage : Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3] For long-term stability, some suppliers recommend storing in a freezer.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Spill and Disposal Procedures
-
Spills : In case of a spill, use proper personal protective equipment as indicated in the PPE section.[1] Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[1] Ensure adequate ventilation.
-
Disposal : Disposal of this compound should be in accordance with official regulations. For smaller quantities, disposal with household waste may be permissible, but it is essential to consult local guidelines.
Experimental Workflow and Safety Integration
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
